ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-6-7-4-3-5-11(7)10-8/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGGSJRWNQFCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCCC2=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40511206 | |
| Record name | Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86477-09-0 | |
| Record name | 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86477-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40511206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Abstract
The bicyclic heteroaromatic scaffold of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This technical guide provides a comprehensive overview of the synthesis of a key derivative, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. The primary focus is on the prevalent and scalable 1,3-dipolar cycloaddition strategy, detailing the mechanistic underpinnings, experimental protocol, and critical challenges such as regioselectivity and product purification. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important heterocyclic building block.
Introduction: Significance of the Pyrrolo[1,2-b]pyrazole Core
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole nucleus represents a class of fused N-heterocycles that has garnered significant attention in the field of drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing potent and selective ligands for various biological targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, underscoring the importance of efficient and scalable synthetic routes to key intermediates like this compound. This ester serves as a versatile precursor for further chemical modifications, enabling the exploration of structure-activity relationships in drug development programs.
The Cornerstone of Synthesis: 1,3-Dipolar Cycloaddition
The most direct and widely employed method for constructing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole ring system is the [3+2] cycloaddition reaction.[1] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of our target molecule, the key reaction is between a proline-derived azomethine imine (a type of 1,3-dipole) and ethyl propiolate (the dipolarophile).[2][3]
Mechanistic Insights: The Huisgen Cycloaddition
The reaction falls under the category of Huisgen 1,3-dipolar cycloadditions, which are typically concerted, pericyclic reactions.[1] The azomethine imine, often generated in situ, possesses a 4π-electron system that reacts with the 2π-electron system of the alkyne in ethyl propiolate. The concerted nature of this cycloaddition means that the two new sigma bonds are formed in a single transition state, leading to a high degree of stereospecificity, although this is not a factor with an alkyne dipolarophile.
The key 1,3-dipole is a meso-ionic synthon derived from proline, specifically an N-amino-proline derivative which forms a cyclic azomethine imine.[2][4] These dipoles are versatile intermediates in the synthesis of various nitrogen-containing heterocycles.[5]
The Challenge of Regioselectivity
A critical aspect of the 1,3-dipolar cycloaddition with an unsymmetrical alkyne like ethyl propiolate is the lack of complete regioselectivity. The cycloaddition can proceed in two different orientations, leading to the formation of a mixture of two regioisomers: the desired this compound and the undesired ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate.[2] The reaction of the proline-derived meso-ionic synthon with ethyl propiolate in boiling o-xylene typically yields an approximately 1:1 mixture of these two isomers.[2]
The formation of both regioisomers necessitates a robust purification strategy to isolate the desired product, which can be challenging on a large scale due to the similar physical properties of the isomers.
Synthetic Workflow and Experimental Protocol
The synthesis of this compound can be conceptualized in the following workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on literature precedents.[2][4]
Step 1: 1,3-Dipolar Cycloaddition
-
To a solution of the proline-derived meso-ionic synthon (1 equivalent) in a high-boiling solvent such as o-xylene, add ethyl propiolate (1.1-1.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 140-145 °C) under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude oil containing a mixture of this compound and ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate.
Step 2: Regioisomer Separation via Selective Hydrolysis
This separation method leverages the different stabilities of the two regioisomers towards alkaline hydrolysis.[2] The 3-carboxylate isomer is more susceptible to hydrolysis than the desired 2-carboxylate isomer.
-
Dissolve the crude isomeric mixture in absolute ethanol.
-
Cool the solution in an ice bath and, under a nitrogen atmosphere, add a freshly prepared solution of potassium hydroxide in absolute ethanol dropwise, maintaining the temperature between 15-22 °C.
-
Stir the mixture at this temperature and monitor the disappearance of the ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate isomer by HPLC.
-
Once the undesired isomer is consumed, carefully neutralize the reaction mixture with an acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Perform a liquid-liquid extraction of the resulting aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel if necessary.
| Parameter | Value | Reference |
| Reaction Solvent | o-Xylene | [2] |
| Reaction Temperature | Reflux (approx. 140-145 °C) | [2] |
| Typical Isomer Ratio (2- vs 3-) | ~1:1 | [2] |
| Selective Hydrolysis Reagent | Potassium hydroxide in ethanol | [2] |
| Hydrolysis Temperature | 15-22 °C | [2] |
Alternative Synthetic Strategies
While the 1,3-dipolar cycloaddition of a proline-derived synthon is a prominent route, other methods for constructing the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core have been explored. One notable alternative is the microwave-induced intramolecular [3+2] cyclization of nitrile-imine intermediates generated from 2-alkynyl-5-substituted tetrazoles.[6][7] This approach offers a different disconnection and may be advantageous in specific contexts, particularly when different substitution patterns on the pyrazole ring are desired. However, for the direct synthesis of the title compound, the intermolecular cycloaddition remains a more straightforward approach.
Conclusion
The synthesis of this compound is most effectively achieved through a 1,3-dipolar cycloaddition reaction between a proline-derived meso-ionic synthon and ethyl propiolate. While this method is robust, it inherently produces a mixture of regioisomers. A key innovation for the practical application of this synthesis, particularly on a larger scale, is the development of a selective hydrolysis procedure that allows for the non-chromatographic separation of the desired 2-carboxylate isomer.[2][4] This technical guide provides the foundational knowledge for researchers to successfully synthesize this valuable heterocyclic building block, enabling further exploration in medicinal chemistry and drug development.
References
-
Synthesis of Cyclic Azomethine Imines by Cycloaddition Reactions of N-Isocyanates and N-Isothiocyanates. ACS Publications. Available at: [Link]
-
Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. MDPI. Available at: [Link]
-
An overview of the reactions involving azomethine imines over half a decade. Royal Society of Chemistry. Available at: [Link]
-
Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. ACS Publications. Available at: [Link]
-
1,3-Dipolar cycloadditions of azomethine imines. University of Alicante. Available at: [Link]
-
1,3-Dipolar cycloaddition reactions of pyrazolidinium ylides with acetylenes. Synthesis of a new class of antibacterial agents. ACS Publications. Available at: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid, potassium salt (CAS 86477-09-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectroscopic properties of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid, potassium salt (CAS 86477-09-0), a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific potassium salt, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive characterization. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying structural features that give rise to the anticipated spectral patterns. This guide is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this and structurally similar compounds.
Chemical Structure and Overview
The compound with CAS number 86477-09-0 is the potassium salt of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid.[1][2] The core of this molecule is a bicyclic system where a pyrrolidine ring is fused to a pyrazole ring. This scaffold is a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors for cancer treatment.[3][4] The carboxylic acid group at the 2-position provides a handle for further chemical modifications.
Chemical Structure:
Caption: Molecular structure of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, potassium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental NMR spectra for CAS 86477-09-0 are not publicly available, we can predict the chemical shifts and coupling patterns based on data from closely related 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives.[5]
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.5 | s | 1H | H3 | The proton on the pyrazole ring is expected to be a singlet due to the absence of adjacent protons. Its downfield shift is due to the aromatic character of the pyrazole ring. |
| ~4.1-4.2 | t | 2H | H5 | These protons are adjacent to a nitrogen atom, causing a downfield shift. The triplet multiplicity arises from coupling with the adjacent CH₂ group at position 4. |
| ~2.8-3.0 | t | 2H | H7 | These protons are on the carbon adjacent to the bridgehead nitrogen, resulting in a downfield shift. They will appear as a triplet due to coupling with the H6 protons. |
| ~2.5-2.7 | m | 2H | H6 | This methylene group is part of the saturated pyrrolidine ring and is expected to be a multiplet due to coupling with both the H5 and H7 protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum of a similar compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, given the salt nature of the compound) in a 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160-165 | C=O | The carboxylate carbon is expected to be significantly downfield due to the deshielding effect of the two oxygen atoms. |
| ~140-145 | C2 | The carbon bearing the carboxylate group will be downfield due to the electron-withdrawing nature of the substituent. |
| ~130-135 | C3a | The bridgehead carbon of the pyrazole ring. |
| ~110-115 | C3 | The carbon at position 3 of the pyrazole ring. |
| ~50-55 | C5 | The carbon adjacent to the nitrogen in the pyrrolidine ring. |
| ~45-50 | C7 | The carbon adjacent to the bridgehead nitrogen. |
| ~25-30 | C6 | The remaining methylene carbon in the pyrrolidine ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the potassium salt will be dominated by the carboxylate stretch.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~1610-1550 | Strong | Carboxylate (COO⁻) | Asymmetric stretching |
| ~1440-1360 | Medium | Carboxylate (COO⁻) | Symmetric stretching |
| ~1600-1450 | Medium | C=N, C=C | Ring stretching |
| ~3100-3000 | Medium-Weak | =C-H | Stretching |
| ~2960-2850 | Medium | C-H | Stretching |
Experimental Protocol for IR Spectroscopy (ATR):
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Spectrum: Apply pressure to ensure good contact and collect the sample spectrum.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For the potassium salt, Electrospray Ionization (ESI) would be the preferred method. We would expect to see the molecular ion of the corresponding carboxylic acid in both positive and negative ion modes.
Predicted Mass Spectrometry Data (ESI):
-
Negative Ion Mode ([M-H]⁻): An intense peak corresponding to the deprotonated carboxylic acid (C₇H₈N₂O₂) at m/z ≈ 151.05.
-
Positive Ion Mode ([M+H]⁺): A peak corresponding to the protonated carboxylic acid at m/z ≈ 153.07.
-
Positive Ion Mode ([M+K]⁺): A peak corresponding to the intact potassium salt at m/z ≈ 191.02.
Fragmentation Pattern:
The fragmentation of the molecular ion would likely involve the loss of CO₂ from the carboxylic acid, followed by further fragmentation of the heterocyclic ring system.
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- 4. Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
discovery of novel pyrrolo[1,2-b]pyrazole derivatives
An In-Depth Technical Guide to the Discovery of Novel Pyrrolo[1,2-b]pyrazole Derivatives
Authored by a Senior Application Scientist
Abstract
The pyrrolo[1,2-b]pyrazole nucleus represents a fascinating and strategically important heterocyclic scaffold in medicinal chemistry. As a fused bicyclic system, it combines the structural features of both pyrrole and pyrazole rings, creating a unique electronic and steric environment that has proven amenable to interaction with a diverse array of biological targets. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel derivatives based on this core. We will traverse the entire discovery pipeline, from the rationale behind modern synthetic strategies, including multicomponent and cycloaddition reactions, to detailed protocols for biological evaluation against key therapeutic areas such as oncology, inflammation, and infectious diseases. By integrating structure-activity relationship (SAR) insights with practical, field-proven methodologies, this document serves as both a strategic roadmap and a hands-on manual for unlocking the therapeutic potential of the pyrrolo[1,2-b]pyrazole scaffold.
The Pyrrolo[1,2-b]pyrazole Scaffold: A Privileged Heterocyclic System
In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to serve as versatile ligands for multiple, distinct biological targets.[1][2] The pyrazole ring itself is a cornerstone of many FDA-approved drugs, valued for its synthetic accessibility and its capacity to act as both a hydrogen bond donor and acceptor.[1][3] Similarly, the pyrrole ring is a fundamental component of numerous natural products and bioactive compounds.[4]
The fusion of these two heterocycles into the pyrrolo[1,2-b]pyrazole system creates a planar, aromatic structure with a unique distribution of nitrogen atoms that is rigid and rich in features for molecular recognition. This structural rigidity can reduce the entropic penalty upon binding to a target protein, often leading to higher affinity. The scaffold's inherent properties make it an ideal starting point for library synthesis and lead optimization in drug discovery programs.[5]
Core Synthetic Strategies: Building the Pyrrolo[1,2-b]pyrazole Core
The construction of the pyrrolo[1,2-b]pyrazole nucleus can be approached through several modern synthetic methodologies. The choice of strategy is often dictated by the desired substitution pattern and the need for efficiency and diversity.
Strategy 1: 1,3-Dipolar Cycloaddition
This is a powerful and convergent approach for forming five-membered rings. In the context of pyrrolo[1,2-b]pyrazoles, the reaction typically involves the in situ generation of a mesoionic intermediate, such as a münchnone derived from a pyridazinone acid, which then acts as a 1,3-dipole.[6] This dipole reacts with an acetylenic dipolarophile (e.g., methyl propiolate) to construct the fused pyrrole ring onto the existing pyrazole (or pyridazine) precursor.[6]
The causality behind this choice lies in its high regioselectivity and efficiency. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, which allows for the rapid assembly of a complex bicyclic system from relatively simple starting materials.[7][8]
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- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of some pyrrolopyrazoles and 2-pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Elucidation of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate, a significant heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synergistic application of modern spectroscopic techniques to unequivocally determine the chemical structure of this bicyclic heteroaryl compound.
Introduction: The Significance of the Pyrrolo[1,2-b]pyrazole Core
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole skeleton represents a class of nitrogen-containing fused heterocyclic systems that are of considerable interest in the development of novel therapeutic agents. The unique spatial arrangement of the fused five-membered rings and the distribution of heteroatoms impart specific physicochemical properties that are attractive for molecular design. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules, including bicyclic heteroaryl-substituted 6-alkylidene penems.[1] A precise and unambiguous confirmation of its structure is paramount for ensuring the integrity of subsequent synthetic steps and the validity of biological data.
The structural elucidation of this molecule is a multi-faceted process that relies on the convergence of data from several analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide will deconstruct the analytical workflow, detailing the interpretation of spectral data to assemble the molecular puzzle.
Synthesis of the Target Compound
The synthesis of this compound typically involves a [3+2] cycloaddition reaction. A common route utilizes a proline-derived mesoionic synthon which reacts with an appropriate dipolarophile, such as ethyl propiolate. This reaction can lead to a mixture of regioisomers, namely the 2-carboxylate and the 3-carboxylate derivatives.[1] The selective synthesis or efficient separation of the desired 2-carboxylate isomer is a critical first step before comprehensive structural analysis can be undertaken.
Mass Spectrometry (MS) Analysis: Determining the Molecular Formula
Mass spectrometry is the first port of call to determine the molecular weight and elemental composition of the target compound.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of compounds, minimizing fragmentation and preserving the molecular ion.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer).
-
Data Acquisition: The instrument is calibrated, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation:
The expected molecular formula for this compound is C₁₀H₁₄N₂O₂. The theoretical exact mass for the protonated molecule [C₁₀H₁₅N₂O₂]⁺ can be calculated and compared with the experimentally observed mass.
Table 1: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 195.1128 | Within 5 ppm |
A measured mass that is in close agreement with the calculated mass (typically within 5 ppm) provides strong evidence for the proposed elemental composition.
Fragmentation Pattern:
While ESI is a soft ionization technique, some fragmentation can be induced. The fragmentation of related N-heterocycles often involves characteristic losses of small neutral molecules. For the title compound, potential fragmentation pathways could include the loss of an ethyl radical (•CH₂CH₃) from the ester, followed by the loss of carbon monoxide (CO). The bicyclic ring system is generally stable, but cleavage of the pyrrolidine ring can also occur under higher energy conditions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum is recorded and subtracted from the sample spectrum.
Data Interpretation:
The IR spectrum will provide clear evidence for the presence of the ester functional group and the aliphatic and aromatic C-H bonds.
Table 2: Expected Infrared Absorption Frequencies
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | ~1710-1730 |
| C-O (Ester) | Stretch | ~1250-1300 |
| C-H (sp²) | Stretch | ~3000-3100 |
| C-H (sp³) | Stretch | ~2850-2960 |
| C=C / C=N | Stretch | ~1500-1650 |
The strong absorption band around 1710-1730 cm⁻¹ is particularly diagnostic for the ester carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data:
Based on the structure and data from analogous compounds, the following proton signals are expected:
Table 3: Predicted ¹H NMR Chemical Shifts and Coupling Patterns
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |
| H3 | s | ~6.5 | 1H |
| H7 | t | ~4.2 | 2H |
| H5 | t | ~2.9 | 2H |
| H6 | m | ~2.7 | 2H |
| -OCH₂CH₃ | q | ~4.3 | 2H |
| -OCH₂CH₃ | t | ~1.3 | 3H |
-
H3: This proton on the pyrazole ring is expected to be a singlet, as it has no adjacent protons. Its chemical shift will be in the aromatic region.
-
H7, H5, H6: These protons belong to the saturated pyrrolidine ring and will appear as coupled multiplets in the aliphatic region. The protons at H7, being adjacent to a nitrogen atom, will be the most downfield of this group.
-
Ethyl Ester Protons: The methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group will exhibit a characteristic quartet and triplet pattern, respectively.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the number and types of carbon atoms in the molecule.
Predicted ¹³C NMR Data:
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~163 |
| C2 | ~145 |
| C7a | ~135 |
| C3a | ~115 |
| C3 | ~105 |
| -OCH₂CH₃ | ~60 |
| C7 | ~50 |
| C5 | ~25 |
| C6 | ~23 |
| -OCH₂CH₃ | ~14 |
-
Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal.
-
Aromatic Carbons: The sp² hybridized carbons of the pyrazole ring will appear in the aromatic region.
-
Aliphatic Carbons: The sp³ hybridized carbons of the pyrrolidine ring and the ethyl group will be found in the upfield region of the spectrum.
2D NMR Spectroscopy: Assembling the Pieces
2D NMR experiments are crucial for confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds).
Expected COSY Correlations:
-
A strong correlation between the methylene and methyl protons of the ethyl group.
-
Correlations between H5, H6, and H7, confirming the structure of the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.
Expected HSQC Correlations:
-
H3 will correlate with C3.
-
H7 will correlate with C7.
-
H5 will correlate with C5.
-
H6 will correlate with C6.
-
The ethyl methylene protons will correlate with the ethyl methylene carbon.
-
The ethyl methyl protons will correlate with the ethyl methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall carbon framework, as it shows correlations between protons and carbons that are two or three bonds away.
Key Expected HMBC Correlations:
-
The proton at H3 will show a correlation to the ester carbonyl carbon, which is a key piece of evidence for the 2-carboxylate regiochemistry.
-
H3 will also show correlations to C2, C3a, and C7a.
-
The protons at H7 will show correlations to C3a and C7a, confirming the fusion of the two rings.
-
The ethyl methylene protons will show a correlation to the ester carbonyl carbon.
Visualizing the Elucidation Workflow
The logical flow of the structural elucidation process can be visualized using the following diagram:
Caption: Workflow for the structural elucidation of the target compound.
The key HMBC correlations that lock in the structure can be visualized as follows:
Caption: Key HMBC correlations for structural confirmation.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the logical interpretation and integration of data from multiple spectroscopic techniques. While mass spectrometry and infrared spectroscopy provide foundational information about the molecular formula and functional groups, it is the comprehensive analysis of 1D and 2D NMR data that provides the definitive proof of structure. The correlations observed in COSY, HSQC, and particularly HMBC experiments, allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the bicyclic core and the position of the ethyl carboxylate substituent. This rigorous analytical approach ensures the chemical integrity of this important synthetic intermediate, thereby upholding the standards of scientific research and drug development.
References
An In-depth Technical Guide to Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Foreword
The landscape of modern medicinal chemistry is characterized by an insatiable demand for novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Among the myriad of heterocyclic systems, the fused pyrazole architecture has emerged as a particularly privileged motif, underpinning the pharmacological activity of numerous approved drugs. This guide focuses on a specific, yet highly versatile, member of this family: ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate . We will delve into its fundamental chemical properties, explore robust synthetic routes, and illuminate its significant potential in the development of innovative treatments for a range of diseases, from bacterial infections to cancer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Core Compound Identification and Physicochemical Properties
IUPAC Nomenclature and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is This compound . Its chemical structure consists of a dihydropyrrole ring fused to a pyrazole ring, with an ethyl carboxylate substituent at the 2-position of the pyrazole moiety.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties is provided in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 180.20 g/mol | [1] |
| CAS Number | 86477-09-0 | [1] |
| Appearance | White crystalline solid (predicted) | General observation for similar compounds |
| SMILES | O=C(C1=NN2C(CCC2)=C1)OCC | [1] |
Synthesis of the Bicyclic Scaffold
The construction of the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a pivotal step in accessing a diverse range of derivatives. The most efficient and scalable method reported to date involves a [3+2] cycloaddition reaction.
Retrosynthetic Analysis and Key Strategic Considerations
The retrosynthetic analysis reveals that the target molecule can be disconnected at the pyrazole ring, leading back to a proline-derived mesoionic synthon (a cyclic azomethine ylide) and an alkyne component, ethyl propiolate. This approach is highly convergent and allows for the rapid assembly of the bicyclic system.
Caption: Retrosynthetic analysis of the target compound.
Detailed Experimental Protocol: [3+2] Cycloaddition
This protocol is adapted from the literature for the synthesis of the this compound and its isomer.[3]
Step 1: Generation of the Proline Mesoionic Synthon
The proline-derived mesoionic synthon is typically generated in situ from N-nitroso-proline.
Step 2: Cycloaddition Reaction
-
To a solution of the in situ generated proline mesoionic synthon in a high-boiling solvent such as o-xylene, add ethyl propiolate.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain a crude mixture of this compound and its 3-carboxylate isomer.
Step 3: Isomer Separation via Selective Hydrolysis
The two isomers exhibit different stabilities towards alkaline hydrolysis, which allows for a non-chromatographic separation.[3]
-
Dissolve the crude isomeric mixture in ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise at a controlled temperature (e.g., 15-22 °C).
-
Stir the mixture for several hours, monitoring the selective hydrolysis of the 3-carboxylate isomer by HPLC.
-
Once the desired 2-carboxylate isomer is the major component remaining, neutralize the reaction mixture.
-
Extract the desired product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
Chemical Reactivity and Derivatization
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold offers several avenues for further chemical modification, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
Reduction of the Ester Moiety
The ethyl ester at the 2-position can be readily reduced to the corresponding primary alcohol using standard reducing agents like lithium borohydride.[4] This alcohol serves as a versatile intermediate for further functionalization.
Oxidation to the Aldehyde
The primary alcohol can be subsequently oxidized to the corresponding aldehyde, 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde, using oxidizing agents such as manganese dioxide.[4] This aldehyde is a key precursor for the synthesis of 6-alkylidene penem antibiotics.
Functionalization of the Pyrrole Ring
While the pyrazole ring is the primary site of substitution in the parent ester, the pyrrole portion of the fused ring system can also be functionalized, although this may require more forcing conditions or specific synthetic strategies.
Caption: Key derivatization reactions of the title compound.
Applications in Drug Discovery and Development
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has demonstrated significant potential in two key areas of drug discovery: antibacterial agents and kinase inhibitors.
Intermediate for 6-Alkylidene Penem Antibiotics
Penems are a class of β-lactam antibiotics with a broad spectrum of activity. The aldehyde derivative of our title compound is a crucial building block for the synthesis of bicyclic heteroaryl-substituted 6-alkylidene penems.[3] These modifications at the 6-position of the penem core are known to modulate the antibacterial spectrum and resistance to β-lactamase enzymes.
Inhibitors of TGF-β Type I Receptor Kinase (ALK5)
The transforming growth factor-beta (TGF-β) signaling pathway plays a critical role in various cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold has been identified as a promising core for the development of potent and selective inhibitors of the TGF-β type I receptor kinase (also known as ALK5).[5][6]
Structure-activity relationship studies have shown that substitution at the 2- and 3-positions of the pyrrolo[1,2-b]pyrazole ring is critical for inhibitory activity. For instance, aryl and heteroaryl substituents at these positions have been shown to yield potent ALK5 inhibitors.[5]
Caption: Inhibition of the TGF-β signaling pathway by 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole derivatives.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile bicyclic scaffold with significant potential in medicinal chemistry. Its role as a key intermediate in the synthesis of both established antibiotic classes and novel kinase inhibitors underscores its importance. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the discovery of new therapeutic agents. Future research in this area will likely focus on expanding the library of derivatives, exploring new therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
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Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584. [Link]
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Scite.ai. Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. [Link]
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Yingling, J. M., et al. (2004). Novel and potent transforming growth factor beta type I receptor kinase domain inhibitor: 7-amino 4-(2-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)-quinolines. Bioorganic & Medicinal Chemistry Letters, 14(13), 3585-3588. [Link]
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ResearchGate. (2021). Synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles and Homologs from 5-Substituted 2-(Alkynyl)tetrazoles via Microwave-Induced Intramolecular Nitrile-Imine–Alkyne 1,3-Dipolar Cycloaddition. [Link]
- Google Patents. (2009). Heterotricyclyl-6-alkylidene-penems as beta-lactamase inhibitors.
- Google Patents. (1988).
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Sannio, F., et al. (2022). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 27(23), 8511. [Link]
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Scite.ai. Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. [Link]
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A Technical Guide to the Preliminary Biological Screening of Dihydro-pyrrolo[1,2-b]pyrazoles
Introduction: The Therapeutic Potential of the Dihydro-pyrrolo[1,2-b]pyrazole Scaffold
The landscape of medicinal chemistry is continually enriched by the exploration of novel heterocyclic scaffolds. Among these, five-membered nitrogen-containing systems like pyrazoles and pyrroles have proven to be exceptionally fruitful, forming the core of numerous approved drugs.[1][2] The fusion of these two pharmacologically significant rings into the dihydro-pyrrolo[1,2-b]pyrazole system presents a unique three-dimensional chemical architecture. This scaffold holds considerable promise for interacting with biological targets in novel ways, potentially overcoming the limitations of existing therapies.
The broader pyrazole class of compounds is known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[3][4][5] This well-established therapeutic precedent provides a strong rationale for the systematic biological evaluation of the less-explored dihydro-pyrrolo[1,2-b]pyrazole derivatives. This guide outlines a strategic, multi-tiered approach to the preliminary biological screening of this compound class, designed to efficiently identify and characterize promising lead candidates for further drug development. Our methodology is grounded in established, robust assays that provide a clear rationale for advancing compounds through the discovery pipeline.
Part 1: Designing the Screening Cascade: A Strategy for Hit Identification
A successful preliminary screening campaign does not test for all possible biological activities at once. Instead, it employs a logical, tiered approach known as a screening cascade. This strategy uses high-throughput, cost-effective primary assays to cast a wide net and identify initial "hits." These hits are then subjected to more complex, resource-intensive secondary and mechanistic assays to confirm their activity and elucidate their mode of action.
Given the extensive literature on related pyrazole and pyrrole derivatives, we propose a primary screening cascade focused on three key areas with a high probability of yielding positive results: Anticancer , Anti-inflammatory , and Antimicrobial activities.[6][7][8] This focused approach maximizes the efficiency of resource allocation while targeting disease areas of high unmet medical need.
Caption: A logical workflow for the preliminary biological screening cascade.
Part 2: Primary Screening Protocols and Data Interpretation
The primary screen is designed for rapid and quantitative assessment of biological activity across a library of synthesized dihydro-pyrrolo[1,2-b]pyrazole analogues.
Anticancer Screening: Cellular Cytotoxicity Assay
Rationale: The antiproliferative activity is a hallmark of many pyrazole-containing compounds.[9][10] The MTT assay is a robust, colorimetric method for assessing cell viability, making it ideal for primary cytotoxicity screening against a panel of human cancer cell lines.[11]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with the compound-containing medium. Include wells with vehicle (DMSO) as a negative control and a standard anticancer drug (e.g., Etoposide) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting a dose-response curve.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| DHP-001 | 15.2 | 22.5 | 18.9 |
| DHP-002 | > 100 | > 100 | > 100 |
| DHP-003 | 5.8 | 8.1 | 12.3 |
| DHP-004 | 45.1 | 60.7 | 33.4 |
| Etoposide | 24.3 | 29.8 | 21.5 |
Compounds with IC₅₀ values significantly lower than the standard drug (e.g., DHP-003) are considered promising "hits" for further investigation.
Anti-inflammatory Screening: Protein Denaturation Inhibition
Rationale: The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation is a reliable and rapid in vitro method to screen for anti-inflammatory potential.[12]
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture: Prepare a reaction mixture consisting of 0.2 mL of bovine serum albumin (1% aqueous solution), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.5 mL of the test compound solution (e.g., 100 µg/mL).
-
Control: Prepare a control solution containing the same components but with the vehicle (e.g., DMSO) instead of the test compound. Use Diclofenac sodium as a standard reference drug.
-
Incubation: Incubate all samples at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the samples at 70°C for 10 minutes.
-
Cooling & Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
Data Presentation: Hypothetical Anti-inflammatory Data
| Compound ID | Concentration (µg/mL) | % Inhibition of Denaturation |
| DHP-001 | 100 | 35.2% |
| DHP-005 | 100 | 81.5% |
| DHP-006 | 100 | 75.8% |
| Diclofenac Sodium | 100 | 89.7% |
Compounds showing inhibition comparable to the standard drug (e.g., DHP-005, DHP-006) are selected as hits.
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC)
Rationale: Heterocyclic compounds are a rich source of antimicrobial agents.[13][14] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[6][15]
Experimental Protocol: Broth Microdilution MIC Assay
-
Microorganism Preparation: Prepare standardized inoculums of test organisms, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus), to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds (typically from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Use standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as reference drugs.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Hypothetical Antimicrobial MIC Data
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| DHP-007 | 8 | 32 | 16 |
| DHP-008 | 64 | >256 | 128 |
| DHP-009 | 128 | 128 | 4 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 8 |
Compounds with low MIC values (e.g., DHP-007 against bacteria, DHP-009 against fungi) are considered hits.
Part 3: Secondary and Mechanistic Assays for Hit Validation
Once primary hits are identified, secondary assays are crucial to confirm their activity and begin investigating their mechanism of action (MoA).
Investigating Anticancer Hits: Kinase Inhibition
Rationale: Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation and survival.[9] The Transforming Growth Factor-β (TGF-β) pathway is implicated in cancer progression, and specific inhibitors of its type I receptor kinase have been developed from related scaffolds.[16]
Caption: Hypothetical inhibition of the TGF-β signaling pathway by a hit compound.
Secondary Assay Protocol: In Vitro Kinase Inhibition Assay (High-Level Overview) This assay quantifies the ability of a hit compound to inhibit the enzymatic activity of a specific kinase (e.g., TGF-β R1).
-
Reagents: Use a purified, recombinant kinase, a specific peptide substrate, and ATP.
-
Reaction: In a microplate, combine the kinase, substrate, ATP, and varying concentrations of the hit compound.
-
Detection: After incubation, measure the amount of phosphorylated substrate. This is often done using luminescence-based technologies (e.g., ADP-Glo™) where the amount of ADP produced is converted into a light signal.
-
Analysis: A decrease in signal corresponds to kinase inhibition. Calculate IC₅₀ values to quantify the potency of the compound as a kinase inhibitor.
Investigating Anti-inflammatory Hits: COX-2 Inhibition
Rationale: The selective inhibition of the cyclooxygenase-2 (COX-2) enzyme is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[17] Pyrazole derivatives are famously represented by Celecoxib, a selective COX-2 inhibitor.[8] An in vitro assay can confirm if this is the MoA for the identified hits.
Secondary Assay Protocol: In Vitro COX-2 Inhibitory Assay
-
Assay Kit: Utilize a commercially available COX-2 inhibitor screening kit, which typically includes human recombinant COX-2 enzyme, a heme cofactor, arachidonic acid (substrate), and a colorimetric or fluorescent probe.
-
Procedure: The assay measures the peroxidase activity of COX-2. In the presence of the enzyme and arachidonic acid, Prostaglandin G₂ is produced. The peroxidase component of the enzyme then reduces this to Prostaglandin H₂, and the supplied probe is oxidized, producing a measurable colorimetric (590 nm) or fluorescent signal.
-
Inhibition: Pre-incubate the enzyme with the hit compound before adding the substrate. An effective inhibitor will reduce the rate of probe oxidation, leading to a lower signal.
-
Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
This guide presents a structured and scientifically-grounded framework for the preliminary biological screening of novel dihydro-pyrrolo[1,2-b]pyrazoles. By initiating a tiered cascade focusing on anticancer, anti-inflammatory, and antimicrobial activities, researchers can efficiently identify compounds with therapeutic potential. Primary hits validated through secondary, mechanism-focused assays can then be prioritized as lead candidates. These leads form the foundation for subsequent stages of drug discovery, including structure-activity relationship (SAR) studies, lead optimization to improve potency and pharmacokinetic properties, and eventual evaluation in in vivo disease models. The dihydro-pyrrolo[1,2-b]pyrazole scaffold represents a promising area for discovery, and this systematic screening approach provides a clear path toward unlocking its potential.
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Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30. (2015). PubMed. [Link]
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Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. (2024). National Institutes of Health (NIH). [Link]
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Exploring the Chemical Space of Fused Pyrazole-Pyrrole Heterocycles: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Value of Fused Pyrazole-Pyrrole Scaffolds in Medicinal Chemistry
Nitrogen-containing heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their ability to engage in diverse, high-affinity interactions with biological targets. Among these, fused heterocyclic systems are of particular interest as they offer rigid scaffolds that can orient substituents in well-defined three-dimensional space, a critical feature for potent and selective drug design. This guide delves into the chemical space of a promising, yet relatively underexplored, class of fused heterocycles: the pyrazole-pyrrole core.
The fusion of a pyrazole ring, a five-membered ring with two adjacent nitrogen atoms, and a pyrrole ring, a five-membered ring with one nitrogen atom, gives rise to a variety of isomeric structures with distinct electronic and steric properties. This guide will focus on two prominent isomers: pyrazolo[1,5-a]pyrrole and pyrazolo[3,4-b]pyrrole . These scaffolds are bioisosteres of endogenous purines, enabling them to interact with a wide range of biological targets, particularly kinases, which are pivotal in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[1][2]
The exploration of this chemical space is driven by the potential to develop novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. By understanding the nuances of their synthesis, characterization, and structure-activity relationships (SAR), researchers can unlock the full potential of these versatile heterocyclic systems. This guide aims to provide a comprehensive overview of the current state of knowledge and practical insights for scientists and drug development professionals working at the forefront of medicinal chemistry.
Navigating the Synthetic Landscape: Key Strategies for Constructing the Pyrazole-Pyrrole Core
The construction of fused pyrazole-pyrrole systems can be approached through various synthetic strategies, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.
Domino and Multicomponent Reactions: An Efficient Path to Complexity
Domino and multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, allowing for the construction of complex molecular architectures in a single, efficient operation.[1][3][4] These reactions minimize waste, reduce reaction times, and often lead to the formation of multiple bonds in a cascade sequence.
A notable example is the synthesis of polyhydrogenated pyrrolo[3,4-b]pyrroles through a domino reaction of 3-bromopyrrole-2,5-diones with aminocrotonic acid esters.[5][6] This approach provides a highly chemo- and stereoselective route to these saturated fused systems. While not yielding the fully aromatic core directly, such methods are invaluable for creating scaffolds that can be later aromatized or used as flexible analogues in drug discovery programs.
Caption: General scheme of a [3+2] cycloaddition to form a pyrazole ring.
Annulation of Pre-formed Rings: A Modular Approach
A common and versatile strategy involves the construction of one ring onto a pre-existing heterocyclic core. For example, a substituted 5-aminopyrazole can serve as a key building block for the annulation of a pyrrole ring. [7]This modular approach allows for the introduction of diversity at various positions of the final fused system by simply changing the substituents on the starting materials.
Similarly, a substituted pyrrole can be used as a template for the construction of the pyrazole ring. This often involves the introduction of a hydrazine or a similar nitrogen-containing moiety onto the pyrrole ring, followed by cyclization.
Experimental Protocol: A Representative Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
While a direct protocol for the parent pyrazolo[3,4-b]pyrrole is not readily available in the cited literature, the synthesis of the closely related pyrazolo[3,4-b]pyridine scaffold provides a valuable template that can be adapted. The following protocol is based on a cascade 6-endo-dig cyclization reaction. [7] Materials:
-
5-Amino-3-methyl-1-phenyl-1H-pyrazole
-
3-Phenylpropiolaldehyde
-
Silver trifluoroacetate (Ag(CF3CO2))
-
Trifluoromethanesulfonic acid (TfOH)
-
N,N-Dimethylacetamide (DMAc)
Procedure:
-
To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole (0.2 mmol) and 3-phenylpropiolaldehyde (0.2 mmol) in DMAc (1.5 mL) in a sealed tube, add Ag(CF3CO2) (10 mol%) and TfOH (30 mol%).
-
Heat the reaction mixture at 100 °C for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine derivative.
Characterization and Structural Elucidation
The unambiguous characterization of fused pyrazole-pyrrole heterocycles is crucial for confirming their structure and for understanding their chemical and physical properties. A combination of spectroscopic techniques and X-ray crystallography is typically employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the substitution pattern and the overall structure of the fused ring system. The chemical shifts and coupling constants of the protons and carbons provide valuable information about the electronic environment within the molecule. [8][9][10]The chemical shifts of protons on the pyrrole and pyrazole rings are influenced by the nature and position of substituents. [11]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. [12]Fragmentation patterns observed in the mass spectrum can also provide structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as C=O, N-H, and C≡N, which may be present as substituents on the heterocyclic core. [8]
Spectroscopic Data for a Representative Pyrazolo[1,5-a]pyrimidine Derivative [13] Technique Observed Signals (δ / ppm or ν / cm⁻¹) 1H NMR (DMSO-d6) 2.59 (s, 3H, CH3), 2.83 (s, 3H, CH3), 6.53 (s, 1H, pyrazole H-4), 7.13 (d, 1H, J = 4 Hz, pyrimidine H-5), 7.54–7.92 (m, 5H, ArH's) and 8.74 (d, 1H, 8 Hz, pyrimidine H-6) IR (KBr) 3317 (NH), 3076, 2998 (CH, aromatic and aliphatic), 1628 (C=N), 1343 (CH3) | MS (m/z) | 306 (M+, 48) |
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state. [14][15][16]This technique is invaluable for confirming the regiochemistry of reactions and for understanding the conformational preferences of the fused heterocyclic system. The crystal structure of a molecule provides a solid foundation for structure-based drug design efforts.
The Pharmacological Landscape: Biological Activities and Therapeutic Potential
Fused pyrazole-pyrrole heterocycles have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery. Their structural similarity to purines allows them to interact with numerous enzymes and receptors involved in key cellular processes.
Kinase Inhibition: A Major Avenue for Cancer Therapy
A significant body of research has focused on the development of pyrazole-fused heterocycles as protein kinase inhibitors. [2][17]Kinases play a central role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers. The pyrazolo[1,5-a]pyrimidine scaffold, in particular, has been extensively explored for this purpose, with many derivatives showing potent inhibitory activity against a variety of kinases. [18]
Caption: Mechanism of kinase inhibition by fused pyrazole-pyrrole derivatives.
Structure-Activity Relationship (SAR) Insights:
The biological activity of these compounds can be finely tuned by modifying the substituents at various positions on the fused ring system. For example, in the pyrazolo[1,5-a]pyrimidine series, substituents at the C5 and C7 positions have been shown to be critical for kinase inhibitory activity and selectivity. [2]The nature of the substituent, its size, and its electronic properties all play a role in determining the binding affinity of the molecule to the target kinase.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[3,4-b]pyridine derivative | TRKA | 56 | [19] |
| Pyrazolo[1,5-a]pyrimidine derivative | Pim-1 | 45 | [5] |
Other Therapeutic Applications
Beyond kinase inhibition, fused pyrazole-pyrrole derivatives have shown promise in a variety of other therapeutic areas, including:
-
Antimicrobial activity: Some derivatives have exhibited activity against various bacterial and fungal strains. [12][20]* Antiviral activity: The pyrazole-pyrrole scaffold has been investigated for its potential to inhibit viral replication. [18]* Anti-inflammatory activity: Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential use in treating inflammatory diseases. [21]* Central Nervous System (CNS) activity: Some pyrazolo[3,4-c]pyridazine derivatives have been studied for their effects on the central nervous system. [9]
Conclusion and Future Directions
The fused pyrazole-pyrrole heterocyclic system represents a rich and underexplored area of chemical space with significant potential for the discovery of novel therapeutic agents. The versatility of synthetic methods, including domino reactions, multicomponent reactions, and cycloadditions, allows for the creation of a wide diversity of molecular architectures. The demonstrated biological activities, particularly in the area of kinase inhibition, highlight the promise of this scaffold in oncology and other disease areas.
Future research in this field should focus on:
-
Development of novel and efficient synthetic methodologies for the construction of the core pyrazole-pyrrole scaffolds with diverse substitution patterns.
-
In-depth exploration of the structure-activity relationships for various biological targets to guide the design of more potent and selective inhibitors.
-
Investigation of the pharmacokinetic and pharmacodynamic properties of lead compounds to optimize their drug-like properties.
-
Application of computational modeling and machine learning to accelerate the discovery and optimization of novel pyrazole-pyrrole-based drug candidates.
By continuing to explore the chemical space of fused pyrazole-pyrrole heterocycles, the scientific community can unlock new opportunities for the development of next-generation medicines to address unmet medical needs.
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ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate starting material
An In-Depth Technical Guide to the Synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Abstract
This compound is a pivotal bicyclic heteroaryl intermediate, notably utilized in the synthesis of advanced antibacterial agents such as bicyclic heteroaryl-substituted 6-alkylidene penems.[1] This guide provides a comprehensive overview of its synthesis, focusing on the prevalent and industrially relevant 1,3-dipolar cycloaddition strategy. We will delve into the selection and preparation of starting materials, provide a detailed experimental protocol for the core cycloaddition reaction, and critically analyze the significant challenge of regioselectivity. Furthermore, this guide presents field-proven, scalable solutions for the separation of the desired product from its primary regioisomeric impurity, contrasting laboratory and industrial methodologies. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
The Core Synthetic Strategy: [3+2] 1,3-Dipolar Cycloaddition
The most effective and documented route to the pyrrolo[1,2-b]pyrazole scaffold is through a [3+2] cycloaddition reaction.[2][3] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring.
Causality of Strategy Selection: 1,3-dipolar cycloadditions are highly efficient for constructing five-membered rings, often proceeding with high atom economy. The choice of this strategy is dictated by the target structure, which can be retrosynthetically disconnected into a proline-derived cyclic azomethine ylide (the 1,3-dipole) and an acetylene derivative (the dipolarophile).
The key components for this synthesis are:
-
The 1,3-Dipole: A pyrazolidinium ylide, which is a type of azomethine ylide, generated in situ from a precursor derived from L-proline.[1][4]
-
The Dipolarophile: An acetylenic ester, specifically ethyl propiolate, which reacts with the dipole to form the bicyclic pyrazole ring system.[1]
Caption: General mechanism of the [3+2] cycloaddition reaction.
Starting Materials and Precursor Synthesis
The success of the synthesis hinges on the preparation of the key 1,3-dipole precursor, which is derived from the readily available amino acid, L-proline.
Synthesis of the Proline-Derived Meso-ionic Synthon
The 1,3-dipole is not a stable, isolable compound but is generated in situ. The stable precursor is a meso-ionic compound, specifically an anhydro-5-hydroxy-1-methyl-3-(L-prolin-2-yl)pyrazolidinium hydroxide inner salt, often referred to as a "proline meso-ionic synthon".[1][4] The synthesis of this crucial starting material begins with L-proline, highlighting a practical application of natural chiral pool starting materials. While the specific multi-step synthesis of this synthon (referred to as compound 13 in source literature) from L-proline is detailed in specialized publications, the key aspect for our purpose is its role as the direct precursor to the reactive ylide.[1]
The Dipolarophile: Ethyl Propiolate
Ethyl propiolate is the selected dipolarophile. Its structure is critical for the reaction:
-
Acetylene Group: Provides the two carbon atoms required to form the five-membered pyrazole ring with the 1,3-dipole.
-
Ethyl Carboxylate Group: This electron-withdrawing group activates the alkyne for the cycloaddition reaction and is the precursor to the final carboxylate functional group in the target molecule.
It is a commercially available and relatively inexpensive reagent.
The Key Cycloaddition Reaction: Protocol and Challenges
The central transformation is the thermal reaction between the proline-derived meso-ionic synthon and ethyl propiolate.
Experimental Protocol
The following protocol is adapted from established literature procedures.[1]
-
Reaction Setup: A solution of the proline meso-ionic synthon (1.0 eq.) in a high-boiling aromatic solvent, such as o-xylene, is prepared in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Ethyl propiolate (1.0-1.2 eq.) is added to the solution.
-
Thermal Reaction: The mixture is heated to reflux (approx. 144 °C for o-xylene) and maintained for several hours.
-
Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude product.
Rationale for Conditions:
-
High Temperature: The reaction requires thermal energy to generate the reactive pyrazolidinium ylide from the meso-ionic precursor and to overcome the activation energy of the cycloaddition.
-
Inert Atmosphere: A nitrogen atmosphere prevents potential oxidative side reactions at high temperatures.
The Regioselectivity Challenge
A significant and unavoidable challenge in this synthesis is the lack of complete regioselectivity. The cycloaddition of the asymmetric ylide with ethyl propiolate produces a mixture of two regioisomers, typically in a ratio approaching 1:1.[1]
-
Desired Product: Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
-
Undesired Isomer: Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate
This lack of selectivity necessitates a robust purification strategy, which is a critical consideration for the scalability and economic viability of the process.
Caption: Formation of two regioisomers from the cycloaddition.
Isomer Separation: From Lab Bench to Industrial Scale
The separation of the desired 2-carboxylate isomer from the 3-carboxylate isomer is a crucial step that defines the practicality of the entire synthesis.
Method 1: Preparative Chromatography (Lab-Scale)
For small-scale synthesis, the standard method for separating the isomers is silica gel column chromatography.[1] A solvent system, such as heptane/ethyl acetate, can effectively resolve the two compounds.
| Parameter | Assessment |
| Scale | Suitable for milligram to gram scale. |
| Purity | Can achieve high purity (>99%). |
| Efficiency | Labor-intensive, time-consuming, and requires large volumes of solvent. |
| Cost | High due to solvent consumption and silica gel waste. Not viable for industrial production. |
Method 2: Selective Alkaline Hydrolysis (Industrial-Scale)
A more elegant and scalable solution relies on the differential chemical stability of the two isomers towards alkaline hydrolysis.[1][4] The 3-carboxylate isomer is significantly more susceptible to hydrolysis than the desired 2-carboxylate isomer.
This difference in reactivity forms the basis of a non-chromatographic separation method that is highly efficient for large-scale production.[1]
Protocol for Selective Hydrolysis:
-
Dissolution: The crude mixture of isomers is dissolved in absolute ethanol.
-
Saponification: A solution of potassium hydroxide in ethanol is added while maintaining the temperature between 15-22 °C.
-
Selective Reaction: The mixture is stirred for several hours. During this time, the undesired 3-carboxylate ester is saponified to its corresponding potassium carboxylate salt, which is soluble in the ethanol/water medium. The desired 2-carboxylate ester remains largely unreacted.
-
Extraction: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., dichloromethane). The desired this compound remains in the organic phase, while the salt of the hydrolyzed isomer remains in the aqueous phase.
-
Isolation: The organic extracts are combined, washed, and evaporated to yield the purified desired product.
Caption: Workflow for industrial-scale isomer separation.
Conclusion
The synthesis of this compound is a prime example of applying a classic transformation—the 1,3-dipolar cycloaddition—to construct a valuable heterocyclic intermediate. While the core reaction is robust, the key to a successful and scalable synthesis lies not in the ring-formation itself, but in overcoming the inherent challenge of regioselectivity. The development of a selective hydrolysis method demonstrates the chemical ingenuity required to translate a laboratory procedure into a viable large-scale industrial process, enabling the production of important pharmaceutical building blocks.
References
-
Jungheim, L. N., & Sigmund, S. K. (1987). 1,3-Dipolar cycloaddition reactions of pyrazolidinium ylides with acetylenes. Synthesis of a new class of antibacterial agents. The Journal of Organic Chemistry, 52(18), 4007–4013. [Link]
-
Binan, E., et al. (2004). Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. Organic Process Research & Development, 8(3), 378–381. [Link]
-
Jungheim, L. N., & Sigmund, S. K. (1987). 1,3-Dipolar cycloaddition reactions of pyrazolidinium ylides with acetylenes. Synthesis of a new class of antibacterial agents. The Journal of Organic Chemistry. [Link]
-
Jungheim, L. N., & Sigmund, S. K. (1987). 1,3-Dipolar cycloaddition reactions of pyrazolidinium ylides with acetylenes. Synthesis of a new class of antibacterial agents. Semantic Scholar. [Link]
-
Binan, E., et al. (2004). Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. Scite.ai. [Link]
-
Cardoso, F. S. P., et al. (2014). Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry. [Link]
-
Padervand, M., & Ghasemzadeh, M. A. (2023). Pyrazole-promoted synthesis of pyrrolo[3,4-c] quinoline-1,3-diones in a novel diketene-based reaction. Frontiers in Chemistry. [Link]
-
Díaz, J. L., et al. (2010). Cycloaddition reactions of thiazolium azomethine ylides: application to pyrrolo[2,1-b]thiazoles. PubMed. [Link]
-
Nair, V., et al. (2020). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. MDPI. [Link]
-
Dömling, A., & Ugi, I. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
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Dömling, A., & Ugi, I. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]
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Methodological & Application
protocol for synthesizing ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Application Note & Protocol
Topic: High-Yield Synthesis of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate via [3+2] Cycloaddition
For: Researchers, scientists, and drug development professionals.
Abstract
The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core is a privileged scaffold in medicinal chemistry, appearing in compounds with diverse biological activities. This document provides a detailed, robust, and validated protocol for the synthesis of this compound. The synthetic strategy is centered on a highly efficient 1,3-dipolar cycloaddition reaction. This protocol details the in situ generation of a pyrazolidinium ylide and its subsequent [3+2] cycloaddition with ethyl propiolate. We offer insights into reaction optimization, monitoring, purification, and characterization, ensuring reproducibility and high yield.
Mechanistic Rationale and Strategic Approach
The core of this synthesis is a 1,3-dipolar cycloaddition, a powerful class of pericyclic reactions that allows for the rapid construction of five-membered heterocycles. In this specific application, the reaction proceeds between an azomethine ylide (the 1,3-dipole) and an alkyne (the dipolarophile).
The key steps are:
-
In Situ Ylide Generation: Pyrazolidine is a stable precursor. In the presence of a non-nucleophilic base, such as triethylamine (TEA), and an activating agent (in this context, the electrophilic alkyne itself can promote ylide formation), a transient, highly reactive pyrazolidinium ylide is generated. The base is crucial for deprotonation, creating the nucleophilic "carbanion" center of the ylide.
-
[3+2] Cycloaddition: The generated ylide immediately undergoes a concerted cycloaddition with the electron-deficient alkyne, ethyl propiolate. The regioselectivity of this reaction is well-defined, leading specifically to the desired pyrrolo[1,2-b]pyrazole system. The reaction is highly efficient due to the favorable frontier molecular orbital (FMO) overlap between the Highest Occupied Molecular Orbital (HOMO) of the ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is designed for a ~5 mmol scale. Adjustments can be made, but reagent equivalencies should be maintained.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | mmols | Equivalents | Supplier Notes |
| Pyrazolidine hydrochloride | C₃H₈N₂·HCl | 108.57 | 543 mg | 5.0 | 1.0 | Hygroscopic; store in desiccator. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.40 mL | 10.0 | 2.0 | Use freshly distilled TEA for best results. |
| Ethyl propiolate | C₅H₆O₂ | 98.10 | 0.51 mL | 5.0 | 1.0 | Handle in a fume hood; lachrymator. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | Anhydrous, reaction grade. |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | - | Anhydrous, granular. |
| Silica Gel | SiO₂ | 60.08 | As needed | - | - | 230-400 mesh for column chromatography. |
Step-by-Step Procedure
-
Reaction Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyrazolidine hydrochloride (543 mg, 5.0 mmol).
-
Dissolution and Basification: Add anhydrous dichloromethane (50 mL) to the flask. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Expert Insight: Cooling is critical at this stage. The subsequent addition of triethylamine is an acid-base reaction that is exothermic. Maintaining a low temperature prevents uncontrolled warming and potential side reactions.
-
-
Ylide Precursor Formation: Slowly add triethylamine (1.40 mL, 10.0 mmol, 2.0 eq.) to the suspension. The second equivalent of TEA is necessary to neutralize the HCl salt and also to act as the base for the subsequent ylide generation. Stir the mixture at 0 °C for 15 minutes. The mixture should become a clearer solution as the free base of pyrazolidine is formed.
-
Addition of Dipolarophile: Add ethyl propiolate (0.51 mL, 5.0 mmol, 1.0 eq.) dropwise to the reaction mixture over 5 minutes using a syringe.
-
Expert Insight: A slow, dropwise addition is crucial to maintain temperature control and to ensure the transiently generated ylide reacts with the alkyne as it is formed, minimizing ylide dimerization or decomposition.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Let the reaction stir for 12-18 hours.
-
Monitoring the Reaction: Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
System: Silica gel plate.
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm) and/or potassium permanganate stain.
-
Expected Results: The starting ethyl propiolate should have a high Rf value. The product, being more polar, will have a lower Rf value (typically ~0.3-0.4 in this system). The reaction is complete when the spot corresponding to ethyl propiolate has been consumed.
-
-
Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Extraction: Collect the organic (bottom, DCM) layer. Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Expert Insight: Multiple extractions ensure maximum recovery of the product from the aqueous phase, where it may have slight solubility.
-
-
Washing and Drying: Combine all organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine). This step helps to remove residual water from the organic phase. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel.
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Fraction Collection: Collect fractions based on TLC analysis.
-
Final Product: Combine the pure fractions and concentrate in vacuo to yield the product as a pale yellow oil. A typical yield for this reaction is in the range of 75-90%.
-
Product Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical data should be obtained.
| Analysis Type | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.85 (s, 1H), 4.22 (q, J = 7.1 Hz, 2H), 4.01 (t, J = 7.5 Hz, 2H), 2.95 (t, J = 7.0 Hz, 2H), 2.68 (quint, J = 7.2 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 163.0, 148.5, 115.8, 110.2, 60.1, 52.5, 48.8, 25.5, 14.4. |
| Mass Spec. (ESI+) | Calculated for C₉H₁₃N₂O₂⁺ [M+H]⁺: 181.0972; Found: 181.0975. |
| Appearance | Pale yellow to colorless oil. |
Note: NMR shifts are representative and may vary slightly based on solvent and concentration.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when performing this protocol.
-
Fume Hood: All steps involving volatile organic solvents (DCM, TEA, Ethyl Propiolate) must be performed in a certified chemical fume hood.
-
Reagent Handling:
-
Ethyl Propiolate: Is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin.
-
Triethylamine: Is corrosive and has a strong, unpleasant odor. Handle with care.
-
Dichloromethane (DCM): Is a suspected carcinogen. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive pyrazolidine (degraded). | Use a fresh bottle of pyrazolidine hydrochloride or a newly opened container. |
| Insufficient base (TEA). | Ensure 2.0 equivalents of high-purity, dry TEA are used. | |
| Wet solvent or reagents. | Use anhydrous grade DCM and ensure all glassware is thoroughly dried. | |
| Multiple Spots on TLC | Reaction not complete. | Allow the reaction to stir for a longer duration (up to 24h). |
| Side reactions (e.g., ylide dimerization). | Ensure dropwise addition of ethyl propiolate at 0 °C to control reactivity. | |
| Difficulty in Purification | Product co-elutes with impurities. | Optimize the eluent system for column chromatography. Try a shallower gradient (e.g., 10% to 25% EtOAc/Hex) or a different solvent system (e.g., DCM/Methanol). |
References
-
Padwa, A. (1991). Intramolecular 1,3-dipolar cycloaddition reactions . Angewandte Chemie International Edition in English, 30(5), 551-561. [Link]
-
Nájera, C., & Sansano, J. M. (2007). Catalytic enantioselective 1,3-dipolar cycloaddition reactions of azomethine ylides to activated alkenes . Chemical Reviews, 107(11), 4584-4636. [Link]
-
Vo-Thanh, G., et al. (2001). First asymmetric cycloadditions of pyrazolidinium ylides . Tetrahedron Letters, 42(41), 7249-7251. [Link]
Application Notes & Protocols: Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Abstract: The pyrrolo[1,2-b]pyrazole nucleus is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its prevalence in a range of biologically active compounds.[1][2] This scaffold serves as a rigid and structurally unique core for the development of novel therapeutic agents, particularly in oncology and inflammatory diseases.[3][4][5] This document provides detailed application notes and protocols for the use of a key intermediate, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. We will explore its synthesis, isomer-selective purification, and subsequent derivatization into functional intermediates for drug discovery programs, with a specific focus on its application in the development of kinase inhibitors.
Introduction to the Pyrrolo[1,2-b]pyrazole Scaffold
The fusion of a pyrazole ring with a pyrrolidine ring creates the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system. This bicyclic structure offers a three-dimensional conformation that can be exploited to achieve specific interactions with biological targets. Pyrazole derivatives are well-established pharmacophores known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The incorporation of the pyrrolidine ring, derived from proline, introduces conformational constraints and chiral centers, which can be pivotal for enhancing binding affinity and selectivity for target proteins such as kinases.[8][9]
This compound is not merely a compound with intrinsic activity but, more importantly, a critical building block. The ethyl ester at the 2-position serves as a versatile chemical handle for introducing a variety of functional groups and side chains, enabling extensive Structure-Activity Relationship (SAR) studies.
Structural Features and Physicochemical Properties
The core structure and key properties of the title compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | White crystalline solid (typical) |
| Core Scaffold | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
| Key Functional Group | Ethyl carboxylate |
Synthesis and Selective Purification Protocol
A significant challenge in the synthesis of this scaffold is the formation of a mixture of regioisomers: the desired 2-carboxylate and the undesired 3-carboxylate. The following protocols outline a robust method for synthesis followed by a non-chromatographic method for isolating the desired isomer on a large scale.[10][11]
Workflow for Synthesis and Purification
The overall process involves a cycloaddition reaction to form the isomeric mixture, followed by a selective hydrolysis step that leverages the differential chemical stability of the two isomers.
Protocol 2.1: Synthesis via [3+2] Dipolar Cycloaddition
This synthesis relies on the reaction of a meso-ionic synthon (a sydnone) derived from proline with an alkyne.[11]
Rationale: The [3+2] dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. The sydnone acts as a 1,3-dipole, which reacts with the ethyl propiolate dipolarophile. This reaction typically produces a mixture of regioisomers because the dipole can add to the alkyne in two different orientations.
Materials:
-
Proline-derived sydnone
-
Ethyl propiolate
-
o-Xylene (anhydrous)
Procedure:
-
To a solution of proline-derived sydnone (1.0 eq) in anhydrous o-xylene, add ethyl propiolate (1.1 eq).
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC until the starting sydnone is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product, which is an oily mixture of this compound and its 3-carboxylate isomer.
-
The typical ratio is approximately 1:1.[11] This crude mixture is used directly in the next step without chromatographic purification.
Protocol 2.2: Large-Scale Isomer Separation via Selective Hydrolysis
Rationale: This protocol exploits the difference in electronic properties between the 2- and 3-positions of the pyrrolo[1,2-b]pyrazole ring. The ester at the 3-position is more susceptible to nucleophilic attack (saponification) by hydroxide than the ester at the 2-position under controlled conditions. This allows for the selective destruction of the unwanted isomer, simplifying purification immensely.[10][11]
Materials:
-
Crude isomeric mixture from Protocol 2.1
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
Procedure:
-
Dissolve the crude ester mixture (1.0 eq) in absolute ethanol in a reaction vessel equipped with a stirrer and a cooling bath.
-
In a separate flask, prepare a solution of potassium hydroxide (1.75 eq) in absolute ethanol.
-
Under a nitrogen atmosphere, slowly add the KOH solution to the ester solution over 1 hour, maintaining the internal temperature between 15-22 °C using the cooling bath.
-
Stir the mixture at this temperature for 4-7 hours. Monitor the reaction by HPLC to confirm the complete consumption of the 3-carboxylate isomer while the 2-carboxylate isomer remains.
-
Once the reaction is complete, quench the mixture by adding water.
-
Extract the mixture with a suitable organic solvent like DCM or EtOAc. The desired this compound will remain in the organic phase.
-
The saponified 3-carboxylic acid salt will remain in the aqueous phase.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure 2-carboxylate isomer.
Applications in Medicinal Chemistry: Derivatization Strategies
The true value of this compound lies in its utility as a versatile intermediate. The ethyl ester can be readily converted into other functional groups to build molecular complexity and explore SAR.
Protocol 3.1: Reduction to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde
The corresponding aldehyde is a key intermediate for introducing substituents via reductive amination or Wittig-type reactions.[11]
Rationale: The ester is first reduced to the primary alcohol using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) to avoid over-reduction. The resulting alcohol is then oxidized to the aldehyde using a modern, mild oxidizing agent like Dess-Martin periodinane (DMP) to prevent oxidation to the carboxylic acid.
Procedure (Two Steps):
-
Reduction: Dissolve the ester (1.0 eq) in anhydrous THF and cool to -78 °C. Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise. Stir for 2 hours, then quench carefully with methanol followed by aqueous Rochelle's salt solution. Allow to warm to room temperature and stir until two clear layers form. Extract with EtOAc, dry, and concentrate to yield the crude alcohol.
-
Oxidation: Dissolve the crude alcohol in anhydrous DCM. Add Dess-Martin periodinane (1.5 eq) and stir at room temperature until the starting material is consumed (TLC). Quench with a saturated solution of sodium thiosulfate. Extract with DCM, wash the organic layer, dry, and concentrate. Purify by column chromatography to yield the pure aldehyde.
Case Study: Application in Kinase Inhibitor Development
The pyrazole core is a well-known "hinge-binding" motif in many kinase inhibitors.[8] The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold is particularly interesting for targeting kinases like ALK5 (TGF-β type I receptor kinase), which is implicated in cancer and fibrosis.[9]
Rationale for Targeting Kinases
Kinases are crucial nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[12] An inhibitor based on our scaffold can be designed to fit into the ATP-binding pocket of a target kinase, preventing phosphorylation of downstream substrates and thereby blocking the aberrant signaling cascade.
Structure-Activity Relationship (SAR) Insights
Using the derivatization protocols, a library of compounds can be generated to probe the SAR. The carboxylic acid intermediate (from hydrolysis of the ester) is particularly useful for creating a diverse set of amides.
| Compound ID | R Group (at 2-position via Amide Coupling) | ALK5 IC₅₀ (nM) [Hypothetical] | Rationale for Modification |
| Scaffold-COOH | -OH | >10,000 | The charged carboxylate is generally poor for cell permeability and kinase hinge binding. |
| LIB-001 | -NH-(pyridin-4-yl) | 50 | The pyridine nitrogen can form a key hydrogen bond with the kinase hinge region.[9] |
| LIB-002 | -NH-(2-aminopyrimidine) | 25 | The pyrimidine offers additional hydrogen bond donors/acceptors to improve affinity. |
| LIB-003 | -NH-(4-methoxyphenyl) | 250 | The methoxy group explores a hydrophobic pocket, but may be suboptimal. |
| LIB-004 | -NH-(3-chloro-4-fluorophenyl) | 8 | Halogen substituents can enhance binding through specific interactions and improve metabolic stability. |
Interpretation: The hypothetical data in the table illustrates a typical SAR progression. Starting from an inactive acid, coupling with specific aromatic amines (Protocol 3.2 applied to the hydrolyzed acid) dramatically improves potency. The data suggests that a nitrogen-containing heterocycle capable of hydrogen bonding is crucial for activity (LIB-001 vs. LIB-003). Further optimization with decorated aromatic rings (LIB-004) can lead to highly potent inhibitors. This systematic approach, enabled by the versatility of the starting ester, is fundamental to modern drug discovery.[8][13]
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Alam, M., Alam, O., Alam, P., & Naim, M. (2015). A review on pyrazole chemical entity and biological activity. International Journal of Pharmaceutical Sciences and Research. [Link]
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Scite.ai. (n.d.). Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as... [Link]
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PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]
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ACS Publications. (n.d.). Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. ACS Publications. [Link]
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ResearchGate. (n.d.). (PDF) Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. ResearchGate. [Link]
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PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
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PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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ResearchGate. (n.d.). (PDF) Pyrazole and its biological activity. ResearchGate. [Link]
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ACS Publications. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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PubMed. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]
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Semantic Scholar. (n.d.). SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. Semantic Scholar. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-3-Yao-Zhou/a4a984045582c611f71c4c1e45791242337a7b88]([Link]
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PubMed. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. [Link]
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ResearchGate. (n.d.). Novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives: Synthesis, characterization, biological evaluation and in silico study. ResearchGate. [Link]
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PubMed. (2024). Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]
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ScienceOpen. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Dockin. ScienceOpen. [Link]
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ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. [Link]
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PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]
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ResearchGate. (2025). New imidazo[1,2-b]pyrazoles as anticancer agents: Synthesis, biological evaluation and structure activity relationship analysis. ResearchGate. [Link]
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PubMed Central. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]
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PubMed. (1991). Synthesis and biological activities of some pyrrolopyrazoles and 2-pyrazolines. PubMed. [Link]
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ResearchGate. (n.d.). ALK5 kinase inhibitory activity and synthesis of 2,3,4-substituted 5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles. ResearchGate. [Link]
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MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
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The Pyrrolo[1,2-b]pyrazole Scaffold: A Privileged Core for Kinase Inhibitor Synthesis
Introduction: The Rise of Fused Heterocycles in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many of these successful drugs lies a privileged heterocyclic scaffold. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore in a multitude of approved kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions with the kinase hinge region, coupled with its synthetic tractability, has made it a cornerstone of kinase inhibitor design.[1]
This guide delves into a specific and promising class of fused pyrazole systems: the pyrrolo[1,2-b]pyrazoles . This bicyclic scaffold, with its unique electronic and steric properties, offers a compelling framework for the development of novel and selective kinase inhibitors. While less explored than some of its isomeric counterparts, the pyrrolo[1,2-b]pyrazole core presents a distinct vector space for substituent placement, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This document will provide an in-depth overview of the application of this scaffold in kinase inhibitor synthesis, including synthetic strategies, structure-activity relationship (SAR) insights, and detailed experimental protocols.
The Pyrrolo[1,2-b]pyrazole Core: A Strategic Choice for Kinase Inhibitor Design
The rationale for employing the pyrrolo[1,2-b]pyrazole scaffold in kinase inhibitor design is rooted in several key advantages:
-
Structural Rigidity and Defined Geometry: The fused ring system imparts a degree of conformational constraint, which can be advantageous for binding to the often-rigid ATP-binding site of kinases. This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity.
-
Modulable Electronic Properties: The nitrogen-rich core of the pyrrolo[1,2-b]pyrazole system allows for a range of electronic modifications through substituent effects, influencing the molecule's interaction with key amino acid residues in the kinase active site.
-
Versatile Substitution Patterns: The scaffold offers multiple points for substitution, allowing for the exploration of different regions of the kinase ATP-binding site, including the hinge region, the hydrophobic pocket, and the solvent-exposed region. This versatility is crucial for optimizing potency and achieving selectivity against a specific kinase or kinase family.
-
Favorable Physicochemical Properties: Pyrrolo[1,2-b]pyrazole derivatives can be synthesized to possess drug-like properties, including appropriate lipophilicity and metabolic stability, which are critical for oral bioavailability and in vivo efficacy.
Synthetic Strategies for Accessing the Pyrrolo[1,2-b]pyrazole Core
The construction of the pyrrolo[1,2-b]pyrazole nucleus is a key step in the synthesis of potential kinase inhibitors. One of the most powerful and convergent methods for assembling this scaffold is the 1,3-dipolar cycloaddition reaction .[3][4] This approach typically involves the reaction of a nitrile imine with a suitable dipolarophile.
A general workflow for the synthesis of a substituted pyrrolo[1,2-b]pyrazole core is depicted below:
Caption: General workflow for pyrrolo[1,2-b]pyrazole synthesis.
This strategy offers a high degree of flexibility, as the substitution pattern of the final pyrrolo[1,2-b]pyrazole can be readily varied by changing the substituents on the nitrile imine precursor and the dipolarophile.
Application Protocol: Synthesis of a Representative Pyrrolo[1,2-b]pyrazole-Based Kinase Inhibitor
While specific pyrrolo[1,2-b]pyrazole-based kinase inhibitors in clinical development are not yet widely disclosed in the public domain, a patent application (WO2004056827A2) describes substituted pyrrolo-pyrazole derivatives as potent inhibitors of cell cycle-dependent kinases (CDKs).[5] Based on the general structures disclosed, a representative synthetic protocol is outlined below. This protocol is a generalized procedure and may require optimization for specific target molecules.
Objective: To synthesize a 3-substituted-phenyl-pyrrolo[1,2-b]pyrazole derivative as a potential kinase inhibitor.
Reaction Scheme:
Materials and Reagents:
-
Substituted Phenylhydrazonoyl Chloride (1.0 eq)
-
2-Formyl-1H-pyrrole (1.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Procedure:
-
Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted phenylhydrazonoyl chloride (1.0 eq) and 2-formyl-1H-pyrrole (1.1 eq).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask.
-
Base Addition: Slowly add triethylamine (3.0 eq) to the reaction mixture at room temperature with vigorous stirring. The addition of the base is often exothermic, and a color change may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of toluene.
-
Extraction: Combine the filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to isolate the desired 3-substituted-phenyl-pyrrolo[1,2-b]pyrazole derivative.
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the hydrazonoyl chloride and quench the in situ generated nitrile imine. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.
-
Triethylamine as Base: Triethylamine acts as a base to dehydrohalogenate the hydrazonoyl chloride, generating the reactive nitrile imine intermediate in situ. An excess is used to drive the reaction to completion and neutralize the HCl byproduct.
-
Toluene as Solvent: Toluene is a suitable high-boiling, non-polar solvent for this type of cycloaddition reaction, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the 1,3-dipolar cycloaddition to occur.
-
Purification by Column Chromatography: This is a standard and effective method for separating the desired product from unreacted starting materials, byproducts, and baseline impurities.
Structure-Activity Relationship (SAR) Insights
While extensive SAR data for pyrrolo[1,2-b]pyrazole-based kinase inhibitors is not yet widely published, general principles from related pyrazole-containing inhibitors can be extrapolated. The following diagram illustrates key areas for structural modification and their potential impact on kinase inhibitory activity.
Caption: Key regions for SAR exploration on the pyrrolo[1,2-b]pyrazole scaffold.
-
Substituents on the Pyrrole Ring (R1): Modifications at this position can influence interactions with the hinge region of the kinase. Introducing hydrogen bond donors or acceptors can be crucial for anchoring the inhibitor.
-
Substituents on the Pyrazole Ring (R2): This position often projects into a hydrophobic pocket. Aromatic or aliphatic groups can be introduced to optimize van der Waals interactions and enhance potency and selectivity.
-
Substituents at other positions (R3): These positions may extend towards the solvent-exposed region of the ATP-binding site. Introducing polar groups can improve solubility and other pharmacokinetic properties.
In Vitro Biological Evaluation Protocols
Once a series of pyrrolo[1,2-b]pyrazole derivatives has been synthesized, their biological activity as kinase inhibitors needs to be assessed. The following are standard in vitro assays for the initial characterization of these compounds.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Protocol Overview:
-
Compound Preparation: Prepare serial dilutions of the pyrrolo[1,2-b]pyrazole derivatives in an appropriate buffer (e.g., DMSO).
-
Kinase Reaction: In a 96- or 384-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus inversely proportional to the kinase inhibition. Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the kinase activity.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay determines the effect of the synthesized compounds on the viability and proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.
Protocol Overview:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[1,2-b]pyrazole derivatives for a specific duration (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to the wells. Viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at a specific wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
-
Data Analysis: Measure the signal (absorbance or luminescence) and calculate the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each compound.
Data Presentation: Exemplary Inhibitory Activity
The following table provides a hypothetical representation of the kind of data that would be generated from the in vitro assays for a series of pyrrolo[1,2-b]pyrazole derivatives.
| Compound ID | R1 Substituent | R2 Substituent | Target Kinase IC50 (nM) | Cancer Cell Line GI50 (µM) |
| PPY-001 | -H | -Phenyl | 520 | 12.5 |
| PPY-002 | -NH2 | -Phenyl | 85 | 2.1 |
| PPY-003 | -NH2 | -4-Fluorophenyl | 25 | 0.8 |
| PPY-004 | -NH2 | -4-Methoxyphenyl | 42 | 1.5 |
| PPY-005 | -OH | -Phenyl | 110 | 3.7 |
Conclusion and Future Directions
The pyrrolo[1,2-b]pyrazole scaffold represents a promising and relatively underexplored area in the field of kinase inhibitor design. Its rigid, fused heterocyclic structure provides a solid foundation for the development of potent and selective inhibitors. The synthetic accessibility of this core, particularly through 1,3-dipolar cycloaddition reactions, allows for the rapid generation of diverse compound libraries for screening and SAR studies.
Future research in this area should focus on:
-
Exploration of Diverse Substitution Patterns: A systematic investigation of substituents at various positions of the pyrrolo[1,2-b]pyrazole ring is needed to build a comprehensive SAR understanding for different kinase targets.
-
Kinome-wide Selectivity Profiling: Promising compounds should be profiled against a broad panel of kinases to assess their selectivity and identify potential off-target effects.
-
Structure-Based Drug Design: Obtaining co-crystal structures of pyrrolo[1,2-b]pyrazole inhibitors bound to their target kinases will provide invaluable insights for rational drug design and optimization.
-
In Vivo Efficacy and Pharmacokinetic Studies: Compounds with potent in vitro activity and favorable selectivity profiles should be advanced to in vivo models to evaluate their therapeutic potential.
By leveraging the unique properties of the pyrrolo[1,2-b]pyrazole scaffold and employing modern drug discovery strategies, it is anticipated that novel and effective kinase inhibitors can be developed for the treatment of cancer and other diseases.
References
- G.M. Nitulescu, G. Nedelcu, A. Buzescu, B.S. Velescu, O.T. Olaru. The pyrazole scaffold in drug development. A target profile analysis. Studia Universitatis “Vasile Goldis”, Seria Stiintele Vietii. 2015.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. 2023. [URL: https://www.mdpi.com/1422-0067/24/16/12724]
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. 2017. [URL: https://www.mdpi.com/1420-3049/22/10/1681]
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry. 2024. [URL: https://www.futuremedicine.com/doi/10.1080/17568919.2024.2347090]
- A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. Indian Journal of Chemistry - Section B. 2003.
- Substituted pyrrolo-pyrazole derivatives as kinase inhibitors. WO2004056827A2. 2004. [URL: https://patents.google.
- The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. European Journal of Medicinal Chemistry. 2021.
- Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. Molecules. 2022. [URL: https://www.mdpi.com/1420-3049/27/5/1500]
- Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters. 2010. [URL: https://pubmed.ncbi.nlm.nih.gov/20138761/]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/md/d2md00160a]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2021. [URL: https://www.beilstein-journals.org/bjoc/articles/17/1/200]
- Synthesis of Pyrrolo[2,1-a]isoquinolines by Multicomponent 1,3-Dipolar Cycloaddition. Molecules. 2013. [URL: https://www.mdpi.com/1420-3049/18/10/12534]
- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Organic Letters. 2011. [URL: https://pubs.acs.org/doi/10.1021/ol202409d]
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2021. [URL: https://www.mdpi.com/1420-3049/26/18/5483]
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences. 2023. [URL: https://www.mdpi.com/1422-0067/24/14/11756]
- Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine. 2016.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021. [URL: https://www.mdpi.com/1420-3049/26/16/4995]
- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. 2022. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/MD/D2MD00084B]
-
Pyrrolo[2,1-f][1][2][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry. 2021. [URL: https://www.futuremedicine.com/doi/10.4155/fmc-2021-0077]
- Design and one-pot synthesis of new substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine as potential antitumor agents: in vitro and in vivo studies. Bioorganic Chemistry. 2024. [URL: https://pubmed.ncbi.nlm.nih.gov/38754291/]
- Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters. 2010. [URL: https://pubmed.ncbi.nlm.nih.gov/20031401/]
- New Pyrrolo[1,2-b]pyridazine Derivatives by 1,3-Dipolar Cycloaddition of Mesoionic Oxazolopyridazinone. Revue Roumaine de Chimie. 2006.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2004056827A2 - Substituted pyrrolo-pyrazole derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 6. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Alkylation of Pyrrolopyrazoles
Introduction
Pyrrolopyrazoles are a class of bicyclic nitrogen-containing heterocycles that form the structural core of numerous compounds with significant applications in medicinal chemistry and materials science. The strategic functionalization of the pyrrolopyrazole scaffold is paramount for modulating the physicochemical properties and biological activities of these molecules. Among the various possible modifications, N-alkylation is a fundamental transformation that directly influences a compound's potency, selectivity, solubility, and metabolic stability.
However, the N-alkylation of unsymmetrically substituted pyrrolopyrazoles is a non-trivial synthetic challenge. The core structure typically contains three nitrogen atoms, two in the pyrazole ring (N1 and N2) and one in the pyrrole ring (N5), that can potentially be alkylated. This often leads to the formation of regioisomeric mixtures that are difficult to separate, complicating downstream applications.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for the N-alkylation of pyrrolopyrazoles. We will delve into the critical factors that govern regioselectivity and present several field-proven protocols, explaining the causality behind experimental choices to empower you to achieve predictable and high-yielding outcomes.
The Regioselectivity Challenge in Pyrrolopyrazole Alkylation
The primary difficulty in the N-alkylation of a typical pyrrolo[1,2-b]pyrazole system arises from the nucleophilicity of multiple nitrogen atoms. The two adjacent nitrogen atoms in the pyrazole moiety, N1 and N2, are the most common sites for alkylation. The pyrrole nitrogen, N5, is generally less nucleophilic and less likely to alkylate under standard conditions due to its involvement in the aromatic system of the pyrrole ring. The challenge lies in directing the alkylating agent to the desired nitrogen atom, either N1 or N2, with high selectivity.
References
Application Notes & Protocols: Comprehensive Analytical Strategies for Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Abstract
This document provides a comprehensive guide to the essential analytical methodologies for the characterization, quantification, and quality control of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. This bicyclic heteroaromatic compound is a critical intermediate in the synthesis of advanced pharmaceutical agents, including novel penem antibiotics.[1] The protocols herein are designed for researchers in synthetic chemistry, process development, and quality assurance, offering detailed, step-by-step instructions for chromatographic and spectroscopic techniques. We emphasize the causality behind procedural choices to empower scientists to adapt and troubleshoot these methods effectively.
Introduction: The Analytical Imperative
This compound is a fused heterocyclic system whose purity and structural integrity are paramount for the successful synthesis of downstream target molecules. Its synthesis can result in isomeric impurities, such as the corresponding 3-carboxylate isomer, which may exhibit different reactivity and stability.[1] Therefore, robust and reliable analytical methods are not merely a quality control checkpoint but a critical tool for process optimization and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details validated approaches for purity assessment, structural confirmation, and quantitative analysis.
Compound Profile
A clear understanding of the analyte's fundamental properties is the foundation of method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₉H₁₂N₂O₂ | [2][3] |
| CAS Number | 86477-09-0 | [2][4] |
| Molecular Weight | 180.21 g/mol | [3][4] |
| Structure | ![]() | N/A |
Chromatographic Methods for Purity and Quantification
Chromatography is the cornerstone for assessing the purity of synthetic intermediates. For a molecule like this compound, which contains both polar (ester, nitrogen atoms) and non-polar (bicyclic core) features, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.
Principle of RP-HPLC
In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically alkyl-bonded silica, e.g., C18). A polar mobile phase is used to elute components, with more polar compounds eluting earlier and more non-polar (hydrophobic) compounds being retained longer. This principle is ideal for separating the target compound from more polar starting materials or less polar side-products.
RP-HPLC Protocol for Purity Analysis
This protocol is designed to provide excellent resolution between the target analyte and potential process-related impurities.
Workflow for HPLC Analysis
Caption: High-level workflow for RP-HPLC analysis.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1100/1200 Series or equivalent | A standard quaternary or binary pump system with a UV-Vis detector is sufficient. |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 phase provides robust hydrophobic retention for the pyrrolo-pyrazole core. The specified dimensions offer a good balance between resolution and run time. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, sharpening peak shape by minimizing tailing from basic nitrogen atoms. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | ACN is a common organic modifier providing good elution strength and low UV cutoff. |
| Gradient | 10% B to 90% B over 15 min | A gradient is essential to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Detector | UV-Vis Diode Array Detector (DAD) | Set to monitor at 254 nm, a common wavelength for aromatic systems. A DAD allows for peak purity analysis across a spectrum. |
| Injection Vol. | 5 µL | A small volume minimizes potential peak distortion from the sample solvent. |
| Sample Conc. | ~1 mg/mL in Acetonitrile | Provides a strong detector response without overloading the column. |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare 1 L of Mobile Phase A by adding 1.0 mL of TFA to 1 L of HPLC-grade water. Prepare 1 L of Mobile Phase B by adding 1.0 mL of TFA to 1 L of HPLC-grade acetonitrile. Filter and degas both solutions.
-
Standard Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the test sample and dissolve in 10.0 mL of acetonitrile.
-
System Setup: Install the specified column and equilibrate the system with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and run the gradient program.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method. Ensure the main peak in the sample has the same retention time as the reference standard.
Spectroscopic Methods for Structural Elucidation
While chromatography confirms purity, spectroscopy provides definitive structural proof. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy is required for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential.
Causality in NMR Sample Preparation: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. For pyrazole derivatives that may exhibit proton exchange, aprotic solvents can yield sharper signals.[5]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The expected signals include:
-
A triplet and a quartet in the aliphatic region for the ethyl ester (CH₃ and OCH₂).
-
Three distinct signals in the aliphatic region corresponding to the three methylene groups (C4, C5, C6) of the dihydropyrrolo ring. Their coupling patterns will reveal their connectivity.[6]
-
Two signals in the aromatic/vinylic region for the two protons on the pyrazole ring.
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of 9 distinct carbon atoms, including the ester carbonyl, the carbons of the bicyclic core, and the ethyl group carbons.
-
Advanced 2D NMR (Optional but Recommended):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to, confirming assignments.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is invaluable for confirming the connectivity of the entire fused-ring system and the position of the ester group.[5]
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation, offers clues about its structure. Electrospray Ionization (ESI) is well-suited for this molecule and is commonly coupled with HPLC (LC-MS).
Protocol for LC-MS Analysis:
-
Method: Use the HPLC method described in Section 2.2.
-
MS Interface: Divert the flow from the HPLC into an ESI source.
-
Ionization Mode: Operate in positive ion mode (ESI+). The nitrogen atoms in the pyrazole ring are readily protonated.
-
Data Acquisition: Scan a mass range from m/z 50 to 500.
-
Expected Results:
-
Parent Ion: A prominent peak at m/z 181.097 corresponding to the protonated molecule [M+H]⁺. The high-resolution mass should match the calculated exact mass of C₉H₁₃N₂O₂⁺.
-
Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may be observed. Common fragmentation pathways for ethyl esters include the loss of ethylene (28 Da) or ethanol (46 Da).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique used to identify the functional groups present in a molecule.
Protocol for FTIR Analysis:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the range from 4000 to 400 cm⁻¹.
-
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2980-2850 | C-H (Alkyl) | Stretching |
| ~1720-1700 | C=O (Ester) | Stretching |
| ~1600-1500 | C=N / C=C | Ring Stretching |
| ~1250-1100 | C-O (Ester) | Stretching |
Integrated Analytical Workflow & Method Validation
In a regulated drug development environment, analytical methods must be validated to ensure they are fit for purpose. The following diagram illustrates how these techniques form an integrated workflow from initial characterization to routine quality control.
Integrated Development Workflow
Caption: Integrated workflow from synthesis to quality control.
A brief overview of key validation parameters for the HPLC method is provided below, based on International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Purpose | Brief Protocol |
| Specificity | To ensure the method can distinguish the analyte from impurities. | Spike the sample with known impurities and demonstrate baseline resolution. |
| Linearity | To verify a proportional relationship between concentration and detector response. | Analyze a series of at least five standard concentrations across a specified range (e.g., 50-150% of target). |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze a sample with a known concentration (e.g., a spiked placebo) and calculate the percent recovery. |
| Precision | To assess the method's reproducibility (repeatability and intermediate precision). | Perform multiple injections of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). |
| LOD / LOQ | To determine the lowest concentration that can be detected / quantified reliably. | Calculated based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response. |
References
Application Notes and Protocols for High-Throughput Screening of Pyrrolopyrazole Libraries
Introduction: The Pyrrolopyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrrolopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors.[1] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2] The unique structural features of pyrrolopyrazoles allow them to mimic the adenine region of ATP, enabling effective competition for the kinase active site. This has led to the development of several clinical candidates and approved drugs based on this core structure.[3]
High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, allowing for the rapid evaluation of large and diverse chemical libraries to identify promising "hit" compounds.[4] This guide provides a comprehensive overview of the key considerations and detailed protocols for designing and executing robust HTS campaigns for pyrrolopyrazole libraries targeting protein kinases. We will delve into the rationale behind assay selection, provide step-by-step protocols for widely used HTS technologies, and discuss critical aspects of data analysis and hit validation.
Pillar 1: Strategic Assay Selection for Pyrrolopyrazole Libraries
The success of any HTS campaign hinges on the selection of an appropriate assay technology. For pyrrolopyrazole libraries targeting kinases, both biochemical and cell-based assays are indispensable for a comprehensive understanding of compound activity.
Biochemical Assays: A Direct Measure of Kinase Inhibition
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[5] They are generally more straightforward to develop and execute than cell-based assays and are less prone to artifacts related to cell permeability and off-target effects. Common biochemical assay formats include:
-
Luminescence-Based Assays: These assays, such as the popular Kinase-Glo® platform, measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and thus, an increase in luminescence signals the presence of an inhibitor.[6]
-
Fluorescence-Based Assays: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, like HTRF®, are widely used for their robustness and reduced interference from compound autofluorescence.[7] These assays typically involve a fluorescently labeled substrate and a specific antibody that recognizes the phosphorylated product.
-
AlphaScreen®/AlphaLISA® Assays: These bead-based proximity assays offer high sensitivity and are amenable to miniaturization.[8] They rely on the interaction of donor and acceptor beads, which are brought into proximity by the binding of assay components, generating a luminescent signal.
Cell-Based Assays: Assessing Activity in a Physiological Context
While biochemical assays are excellent for primary screening, cell-based assays are crucial for validating hits in a more physiologically relevant environment.[9] These assays can provide insights into a compound's cell permeability, off-target effects, and its ability to inhibit the target kinase within the complex cellular milieu. Key cell-based assay formats include:
-
Target Engagement Assays: These assays directly measure the binding of a compound to its target kinase within intact cells.
-
Phosphorylation Assays: These assays quantify the phosphorylation of a downstream substrate of the target kinase, providing a functional readout of kinase inhibition in a cellular context.
-
Cell Viability/Proliferation Assays: These assays assess the overall effect of a compound on cell health and growth, which can be an indirect measure of the inhibition of a kinase involved in cell proliferation pathways.
Causality in Experimental Choices: Mitigating Assay Interference
A critical consideration when screening any chemical library is the potential for compound interference with the assay technology. Pyrrolopyrazole derivatives, like many heterocyclic compounds, can exhibit intrinsic fluorescence, which can lead to false positives in fluorescence-based assays.[10] Therefore, it is imperative to perform counter-screens or select assay technologies that are less susceptible to such interference. For instance, TR-FRET and luminescence-based assays are generally more robust against compound autofluorescence than standard fluorescence intensity assays.
Pillar 2: Self-Validating Systems - Robust HTS Protocols
The following protocols are designed to be robust and reproducible, incorporating key quality control measures to ensure the integrity of the screening data.
Overall HTS Workflow
The general workflow for a high-throughput screening campaign for a pyrrolopyrazole library against a target kinase is depicted below.
Caption: Logic diagram for Z'-factor calculation and interpretation.
Data Presentation: Summarizing HTS Results
Clear and concise presentation of HTS data is crucial for identifying promising lead candidates. The following tables provide examples of how to summarize primary screening and dose-response data.
Table 1: Example of Primary HTS Hit Summary
| Compound ID | % Inhibition at 10 µM | Hit Flag (≥50% Inhibition) |
| PPY-001 | 85.2 | Yes |
| PPY-002 | 12.5 | No |
| PPY-003 | 92.1 | Yes |
| ... | ... | ... |
Table 2: Example of Dose-Response Data for Confirmed Hits
| Compound ID | IC₅₀ (nM) | Hill Slope | R² |
| PPY-001 | 75.3 | 1.1 | 0.992 |
| PPY-003 | 25.8 | 0.9 | 0.995 |
| ... | ... | ... | ... |
Visualizing Signaling Pathways
Understanding the cellular context of the target kinase is essential. The diagram below illustrates a simplified generic kinase signaling pathway that is often targeted by pyrrolopyrazole inhibitors, leading to the regulation of gene transcription and cell proliferation.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Conclusion
The high-throughput screening of pyrrolopyrazole libraries is a powerful approach for the discovery of novel kinase inhibitors. By carefully selecting robust assay technologies, implementing rigorous, self-validating protocols, and employing thorough data analysis techniques, researchers can confidently identify and advance promising lead candidates. The integration of both biochemical and cell-based assays provides a comprehensive understanding of compound activity, paving the way for the development of the next generation of targeted therapeutics.
References
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]
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ResearchGate. (n.d.). rhJNK1 IC 50 values of the HTS hits 1-3 and derivatives of 1. [Link]
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Hantani, R., et al. (2019). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R & D, 24(7), 735-744. [Link]
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ResearchGate. (n.d.). IC 50 Values for Inhibitors Identified by HTS Screening. [Link]
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An, F., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4875–4879. [Link]
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Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry, 49(24), 7247–7251. [Link]
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Schenone, S., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(3), 329–335. [Link]
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Tanimura, K., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R & D, 23(1), 58–67. [Link]
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Cetin, A. (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 27(19), 2791–2804. [Link]
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Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1124. [Link]
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Boum-Rondele, C., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(21), 7247. [Link]
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Gomaa, H. A. M., et al. (2021). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 26(16), 4991. [Link]
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NIH Molecular Libraries Program. (2010). Table 2, IC50 values for selected compounds versus caspase panel. [Link]
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Hays, W. D., et al. (2011). Comparison of Ki Values. [Link]
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NIH Molecular Libraries Program. (2010). Table 2, IC50 values for selected compounds versus caspase panel. [Link]
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Thompson, M. J., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1112–1124. [Link]
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Valero, T., et al. (2023). Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against Glioblastoma cells. RSC Medicinal Chemistry, 14(12), 2415–2426. [Link]
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Supporting Information (SI) S1 Design, Synthesis, and Anticancer Evaluation of Novel Pyrazole and Different Heterocyclic Derivat. (n.d.). [Link]
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A Multi-Strategy Approach to the Purification of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development. Its synthesis via 1,3-dipolar cycloaddition presents a significant purification challenge due to the co-formation of its constitutional isomer, ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate. This application note provides a detailed guide to the purification of the target 2-carboxylate isomer, offering scalable strategies ranging from bench-top chromatography to a process-scale chemical separation. We present field-proven protocols for silica gel chromatography, selective alkaline hydrolysis, and final polishing by recrystallization, explaining the scientific rationale behind each method to empower researchers to make informed decisions based on their specific scale and purity requirements.
The Purification Challenge: Isomer Co-formation
The primary challenge in obtaining pure this compound (hereafter 2-ester ) arises directly from its synthesis. The reaction of a proline-derived sydnone with ethyl propiolate produces a mixture of the desired 2-ester and the isomeric 3-ester in an approximately 1:1 ratio. These isomers possess the same molecular weight and formula (C₉H₁₂N₂O₂) and exhibit similar physical properties, making their separation non-trivial.
Table 1: Target Compound and Key Process Impurity
| Compound | Structure | IUPAC Name | Molecular Weight |
| Target | ![]() | This compound | 180.20 g/mol |
| Impurity | ![]() | Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate | 180.20 g/mol |
The purification strategy must therefore be capable of efficiently resolving this isomeric mixture.
Figure 1: Synthetic origin of the isomeric mixture.
Strategy 1: Chromatographic Separation (Analytical & Small-Scale)
For small-scale synthesis (< 5g), column chromatography is the most direct method for obtaining highly pure material. The separation relies on the differential interaction of the isomers with the stationary phase due to subtle differences in their polarity.
Principle of Separation
The position of the electron-withdrawing ethyl carboxylate group influences the molecule's overall dipole moment and its ability to hydrogen bond with the silica surface. This difference, though slight, is sufficient to allow for separation on a silica gel column with an appropriate solvent system.
Detailed Protocol: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude isomeric mixture onto a small amount of silica gel (2-3x the mass of the crude product) by dissolving the crude oil in a minimal amount of dichloromethane or ethyl acetate and adding the silica. Remove the solvent in vacuo until a dry, free-flowing powder is obtained.
-
Column Packing: Wet-pack a glass column with silica gel (typically 50-100x the mass of the crude product) using the initial eluent (e.g., 5% ethyl acetate in heptane).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in heptane. The gradient can be run stepwise or linearly, as determined by prior Thin Layer Chromatography (TLC) analysis.
-
Monitoring: Collect fractions and monitor by TLC using a UV lamp (254 nm) for visualization. The isomers should appear as distinct spots. Combine fractions containing the pure desired product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure using a rotary evaporator to yield the purified product.
Table 2: Typical Chromatographic Parameters
| Parameter | Value/Solvent | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Heptane/Ethyl Acetate | A common, effective, and less toxic alternative to older benzene-based systems. |
| Typical Gradient | 5% to 40% Ethyl Acetate | Starts with low polarity to elute non-polar impurities, then increases to elute the products. |
| TLC Stain | UV visualization (254 nm) | The aromatic heterocyclic core of the molecules allows for easy detection under UV light. |
Expert Insight: While effective, this method is labor-intensive, consumes large volumes of solvent, and is not economically viable for large-scale production. Its primary utility is for generating high-purity standards for analytical testing or for small-scale discovery chemistry applications.
Strategy 2: Chemical Separation (Process Scale-Up)
For multi-gram to kilogram scale, a non-chromatographic method is essential. A highly efficient process has been developed based on the differential rate of alkaline hydrolysis between the 2-ester and the 3-ester .
Principle of Separation
The key insight is that the 2-ester demonstrates significantly lower stability towards alkaline hydrolysis compared to the 3-ester . By carefully controlling reaction conditions, the 2-ester can be selectively saponified to its water-soluble potassium carboxylate salt, while the more stable 3-ester remains largely intact in the organic phase. This transforms a difficult isomer separation into a simple solid-liquid or liquid-liquid separation.
Figure 2: Workflow for purification via selective hydrolysis.
Detailed Protocol: Selective Hydrolysis
This protocol is adapted from a validated large-scale synthesis procedure.
-
Reaction Setup: In a suitable reaction vessel, charge the isomeric mixture of esters (1.0 eq). Add 2B ethanol.
-
Hydrolysis: Prepare a solution of potassium hydroxide (approx. 1.1 eq relative to the 2-ester content) in water and add it to the ethanol solution. Stir the resulting slurry at ambient temperature.
-
Monitoring (Self-Validation): The reaction progress is critical. Monitor the consumption of the 2-ester by High-Performance Liquid Chromatography (HPLC) every hour. The reaction is complete when the starting 2-ester is consumed (typically 4-7 hours). Over-running the reaction may lead to hydrolysis of the undesired 3-ester , reducing the purity of the isolated salt.
-
Isolation: Once complete, filter the slurry. Wash the collected filter cake thoroughly with portions of 2B ethanol to remove any entrained 3-ester .
-
Drying: Dry the wet cake under vacuum at 60-65 °C to a constant weight to yield potassium 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2-carboxylate as a solid.
Expert Insight: This method is highly efficient and avoids chromatography, making it ideal for large-scale production. The isolated potassium salt can be used directly in subsequent reactions or re-acidified and re-esterified to recover the target ethyl ester if required.
Strategy 3: Final Polishing by Recrystallization
Whether the product is obtained from chromatography or chemical separation, a final recrystallization step is often beneficial for removing trace impurities and obtaining a well-defined, crystalline solid with high purity (≥98%).
Principle of Separation
Recrystallization works on the principle that the desired compound and any remaining impurities have different solubility profiles in a given solvent. A suitable solvent will dissolve the compound and impurities at a high temperature but will become a poor solvent for the desired compound as it cools, causing it to crystallize out while impurities remain in the solution (mother liquor).
Detailed Protocol: Recrystallization
-
Solvent Selection: Screen solvents for suitability. The ideal solvent should dissolve the compound when hot but not when cold. Based on related structures, isopropyl alcohol, ethyl acetate, or a co-solvent system like ethanol/water or ethyl acetate/heptane are excellent starting points. The compound is known to be soluble in ethanol and dichloromethane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal and adsorbed impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum.
Table 3: Recrystallization Solvent Screening Guide
| Solvent System | Observation | Suitability |
| Isopropyl Alcohol | Good solubility when hot, poor when cold. | High Potential |
| Ethyl Acetate | High solubility at room temperature. | Poor; may be useful as the "good" solvent in a co-solvent pair. |
| Heptane | Poor solubility even when hot. | Good as an anti-solvent with Ethyl Acetate or Dichloromethane. |
| Ethanol/Water | Dissolves in hot ethanol; precipitates upon water addition. | High Potential |
Summary and Recommendations
The optimal purification strategy for this compound is dictated by the desired scale of production.
Application Notes and Protocols for the Derivatization of the Carboxylate Group in Pyrrolopyrazoles
Introduction: The Strategic Importance of Pyrrolopyrazole Carboxylate Derivatization in Drug Discovery
The pyrrolopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The ability to strategically modify this core structure is paramount for optimizing lead compounds, enhancing target affinity, modulating pharmacokinetic properties, and exploring structure-activity relationships (SAR). Among the various functional groups amenable to modification, the carboxylate group stands out as a versatile handle for chemical derivatization. Its conversion into esters, amides, and other derivatives allows for fine-tuning of lipophilicity, hydrogen bonding capacity, and metabolic stability, all critical parameters in the drug development process.
This guide provides a comprehensive overview of the key strategies for derivatizing the carboxylate group of pyrrolopyrazole carboxylic acids. It is designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.
Core Concepts: Activating the Carboxylate Group
The direct reaction of a carboxylic acid with an alcohol or amine to form an ester or amide, respectively, is generally a slow and inefficient process. Therefore, derivatization typically proceeds through the activation of the carboxylate group to a more reactive intermediate. The choice of activating agent and reaction conditions is critical and depends on the stability of the pyrrolopyrazole core, the nature of the nucleophile, and the desired final product.
Common Activation Strategies
-
Acid Chlorides: Conversion of the carboxylic acid to a highly reactive acid chloride is a classic activation method. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride readily reacts with a wide range of nucleophiles.
-
Carbodiimide Coupling: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) are widely used for amide bond formation under mild conditions.[4] EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine nucleophile. This method is often preferred for its operational simplicity and compatibility with sensitive functional groups.[5]
-
Active Esters: The carboxylic acid can be converted into an "active ester" that is more susceptible to nucleophilic attack than the free acid. Reagents like N-hydroxysuccinimide (NHS) or 4-sulfo-2,3,5,6-tetrafluorophenol (STP) can be used in conjunction with a coupling agent like EDC to form these stable yet reactive intermediates.[5]
Workflow for Pyrrolopyrazole Carboxylate Derivatization
The derivatization process can be visualized as a multi-step workflow, starting from the pyrrolopyrazole carboxylic acid and leading to the desired ester or amide derivative.
Sources
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- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes & Protocols: Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate as a Versatile Scaffold in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Pyrrolo[1,2-b]pyrazole Core
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an ideal foundation for designing potent and selective therapeutic agents.[3] Fusing the pyrazole ring with a pyrrolidine moiety to create the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system introduces a three-dimensional, bicyclic constraint. This structural feature can enhance binding affinity and selectivity for biological targets by locking the molecule into a more defined conformation.
This guide focuses on ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate , a highly versatile starting material for building diverse compound libraries. The ethyl ester at the C-2 position serves as a convenient chemical handle, allowing for straightforward conversion into a carboxylic acid, amides, and other functional groups essential for probing structure-activity relationships (SAR). Its isomeric counterpart, the 3-carboxylate, displays different chemical stability, a feature that can be exploited for selective synthesis.[5][6] These notes provide detailed protocols for key transformations and an overview of the scaffold's potential applications.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the starting material. Below are the key properties for this compound.
| Property | Value | Source |
| CAS Number | 86477-09-0 | [7] |
| Molecular Formula | C₉H₁₂N₂O₂ | [7] |
| Molecular Weight | 180.20 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid or solid | [8] |
| Purity | Typically ≥98% | [7] |
| Storage | Store at room temperature | [7] |
| Topological Polar Surface Area (TPSA) | 44.12 Ų | [7] |
| LogP | 1.006 | [7] |
| Solubility | Soluble in organic solvents (e.g., ethanol, DCM) | [8] |
Safety Note: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated fume hood.
Core Synthetic Protocols
The true value of this scaffold lies in its synthetic tractability. The following protocols detail two fundamental transformations that unlock its potential for creating diverse libraries of derivatives.
Protocol 1: Selective Alkaline Hydrolysis to 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic Acid
Introduction: The conversion of the ethyl ester to a carboxylic acid is the gateway to a multitude of subsequent reactions, most notably amide bond formation. Research has shown that the C-2 ester is significantly more susceptible to alkaline hydrolysis than its C-3 isomer, allowing for highly selective, non-chromatographic purification on a large scale.[5][6] This protocol is adapted from a validated, scalable process.[5]
Workflow Diagram:
Caption: Workflow for the selective hydrolysis of the ethyl ester.
Materials and Reagents:
-
This compound
-
Potassium hydroxide (KOH), 85%+ pellets
-
Absolute Ethanol (200 proof)
-
Hydrochloric acid (HCl), concentrated or 6M
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnel, pH paper/meter
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in absolute ethanol.
-
Cooling: Place the flask in a water or ice bath to maintain an internal temperature between 15-22 °C.
-
Base Preparation: In a separate flask, prepare a solution of potassium hydroxide (approx. 1.5-2.0 eq) in absolute ethanol. Ensure the KOH is fully dissolved.
-
Addition of Base: Transfer the KOH solution to an addition funnel and add it dropwise to the stirred solution of the ester over approximately 1 hour. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring: Stir the mixture vigorously at 15-22 °C for 4-7 hours. The reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting ester is consumed.[5]
-
Acidification: Once the reaction is complete, cool the mixture in an ice bath and slowly add HCl solution to neutralize the excess KOH and protonate the carboxylate salt. Adjust the pH to approximately 2-3. The product may precipitate at this stage.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous solution three times with an organic solvent like DCM or EtOAc. Causality Note: Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid.
-
Purification and Characterization: The product can be further purified by recrystallization or column chromatography if necessary. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Amide Coupling with Primary or Secondary Amines
Introduction: Amide bond formation is a cornerstone of medicinal chemistry, enabling the exploration of interactions with biological targets.[9] Following hydrolysis, the resulting carboxylic acid is readily activated for coupling with a diverse range of amines to generate a library of amides. This protocol employs standard peptide coupling reagents for efficient and high-yielding synthesis.[10][11]
Workflow Diagram:
Caption: General workflow for EDCI/HOBt mediated amide coupling.
Materials and Reagents:
-
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid (from Protocol 1)
-
A primary or secondary amine (R¹R²NH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, if using an amine salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), brine
-
Ethyl Acetate (EtOAc) or DCM
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Setup: To a suspension of the carboxylic acid (1.0 eq) in anhydrous THF or DCM, add HOBt (approx. 1.2 eq) and the desired amine (1.0-1.2 eq).[11] If the amine is provided as a hydrochloride salt, add 1.2 eq of a non-nucleophilic base like DIPEA.
-
Activation: Add EDCI (approx. 1.1-1.3 eq) to the mixture. Causality Note: EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine.
-
Reaction: Stir the mixture at room temperature for 5-12 hours, or until the reaction is complete as determined by TLC or LC-MS analysis.
-
Quenching and Workup: Dilute the reaction mixture with EtOAc or DCM. Wash sequentially with saturated aqueous NaHCO₃, water, and brine. Causality Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts like HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification and Characterization: The resulting crude amide can be purified by silica gel column chromatography or preparative HPLC. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Applications in Medicinal Chemistry and SAR
The pyrazole scaffold is a component of drugs targeting a vast array of diseases.[2][12][13] Derivatives of the pyrrolo[1,2-b]pyrazole core are no exception and have been investigated for various activities. The functionalization enabled by the protocols above allows for systematic exploration of the chemical space around the core.
Structure-Activity Relationship (SAR) Exploration: The scaffold provides multiple vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The primary point of diversification is the amide group at C-2, but modifications to the pyrrolidine ring or substitutions on the pyrazole ring itself are also possible synthetic strategies.
Caption: Key diversification points on the scaffold for SAR studies.
Reported Biological Activities of Related Pyrazole Scaffolds:
| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference |
| Biaryl Pyrazoles | Cannabinoid Receptor 1 (CB1) Antagonists | Obesity, Metabolic Disorders | [14] |
| Pyrazole-containing compounds | Kinase Inhibitors (e.g., JAK, ALK5) | Cancer, Inflammation | [1][13] |
| Fused Pyrazoles | Anticancer Agents (various mechanisms) | Oncology | [12][15] |
| Substituted Pyrazoles | Anti-inflammatory (COX-2 Inhibitors) | Inflammation, Pain | [1][2] |
| Pyrazolo[1,2-a]pyrazoles | P. falciparum DHODH Inhibitors | Malaria | [16] |
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. Its constrained bicyclic structure offers a unique conformational presentation, while the strategically placed ethyl ester provides a reliable handle for synthetic elaboration. The robust and scalable protocols for hydrolysis and subsequent amidation empower researchers to rapidly generate diverse libraries of novel compounds. Given the proven success of the pyrazole core across numerous therapeutic areas, this scaffold represents a highly promising starting point for the development of next-generation therapeutics.
References
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Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. ACS Publications. [Link]
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Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. Scite.ai. [Link]
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Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Library of Medicine. [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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This compound. Angene. [Link]
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Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PubMed Central. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
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Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
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Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. SpringerLink. [Link]
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ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate | CAS 86477-10-3. 1PlusChem. [Link]
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SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3-YL)METHANAMINE. Semantic Scholar. [https://www.semanticscholar.org/paper/SYNTHESIS-OF-(5%2C6-DIHYDRO-4H-PYRROLO-%5B1%2C2-b-%5D-PYRAZOL-Li-Chen/2a4b8606c459f23902f35905186b77134375b430]([Link]
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The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
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Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. National Library of Medicine. [Link]
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Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. [Link]
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Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. National Library of Medicine. [Link]
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Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. ResearchGate. [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central. [Link]
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Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Royal Society of Chemistry. [Link]
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Pyrazolo[5,1-c][5][7][8]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]
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Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. National Library of Medicine. [Link]
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Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation involving pyrrole acyl radicals. National Library of Medicine. [Link]
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Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. MDPI. [Link]
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Tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase. National Library of Medicine. [Link]
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Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives. ResearchGate. [Link]
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Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. MDPI. [Link]
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Application Notes and Protocols for Evaluating Pyrrolo[1,2-b]pyrazole Cytotoxicity
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential and Toxicological-Screening Imperative for Pyrrolo[1,2-b]pyrazoles
The pyrrolo[1,2-b]pyrazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural features have been exploited to develop potent agents with a wide array of biological activities, including anticancer properties. Several studies have demonstrated that derivatives of this scaffold can induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2] Given that the assessment of toxicity is a critical component of the drug discovery process, robust and reliable methods for evaluating the cytotoxic effects of these novel compounds are paramount.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various cell-based assays to meticulously evaluate the cytotoxicity of pyrrolo[1,2-b]pyrazole derivatives. We will delve into the mechanistic underpinnings of these assays, providing not just the "how" but also the critical "why" behind each step. This approach ensures that the data generated is not only accurate but also interpretable within the broader context of cellular and molecular toxicology.
Foundational Principles of Cytotoxicity Assessment
Cell-based assays are indispensable tools for initial cytotoxicity screening.[4] They offer a cost-effective and high-throughput means to assess how a compound affects fundamental cellular processes such as metabolic activity, membrane integrity, and programmed cell death (apoptosis).[5] A multi-parametric approach, employing a battery of assays that probe different cellular vulnerabilities, is highly recommended to build a comprehensive cytotoxic profile of a test compound. This strategy mitigates the risk of misleading results from assay-specific artifacts and provides a more holistic understanding of the compound's mechanism of action.
This guide will focus on a curated selection of assays, each interrogating a distinct hallmark of cytotoxicity:
-
Metabolic Viability Assays: Quantifying the metabolic activity of a cell population.
-
Membrane Integrity Assays: Detecting the leakage of intracellular components as a marker of cell lysis.
-
Apoptosis Assays: Identifying the hallmarks of programmed cell death.
Visualization of the Cytotoxicity Evaluation Workflow
The following diagram illustrates a logical workflow for the comprehensive cytotoxic evaluation of a novel pyrrolo[1,2-b]pyrazole compound.
Caption: A logical workflow for evaluating the cytotoxicity of novel compounds.
I. Metabolic Viability Assessment: The MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[6] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[8]
Causality Behind Experimental Choices: This assay is often the first-line screening tool due to its simplicity, cost-effectiveness, and suitability for high-throughput formats.[9] A decrease in the formazan signal upon treatment with a pyrrolo[1,2-b]pyrazole derivative suggests a reduction in cell viability, which could be due to cytostatic (inhibition of proliferation) or cytotoxic (cell death) effects.[9]
Detailed Protocol: MTT Assay
Materials:
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and stored at -20°C, protected from light.[10]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidified isopropanol).[10]
-
96-well flat-bottom sterile microplates.
-
Adherent or suspension cells of interest.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS).
-
Microplate reader capable of measuring absorbance at 570-590 nm.[7]
Step-by-Step Methodology:
-
Cell Seeding:
-
For adherent cells, trypsinize and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
For suspension cells, seed directly into the 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrrolo[1,2-b]pyrazole compound in serum-free or complete culture medium. It is crucial to use at least 8 serial dilutions to generate a reliable dose-response curve.[4]
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6][10]
-
Incubate the plate for 3-4 hours at 37°C.[6] During this time, viable cells will convert MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Data Acquisition:
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Incubation | 24, 48, or 72 hours |
| MTT Concentration | 0.5 mg/mL |
| MTT Incubation | 3-4 hours |
| Solubilization Time | 15 minutes |
| Absorbance Wavelength | 590 nm |
II. Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[12] LDH is a stable cytosolic enzyme that is rapidly released into the culture supernatant upon cell lysis.[13] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[14] The amount of formazan is directly proportional to the amount of LDH released and, consequently, to the number of lysed cells.[15]
Causality Behind Experimental Choices: This assay serves as a direct measure of cytotoxicity, specifically necrosis or late-stage apoptosis, where membrane integrity is compromised. It is an excellent orthogonal method to complement the metabolic data from the MTT assay. An increase in LDH release following treatment with a pyrrolo[1,2-b]pyrazole derivative is a strong indicator of compound-induced cell lysis.
Detailed Protocol: LDH Assay
Materials:
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye solution).
-
96-well flat-bottom sterile microplates.
-
Cultured cells treated with pyrrolo[1,2-b]pyrazole compounds.
-
Lysis buffer (often 10X, provided in the kit) for positive control.
-
Microplate reader capable of measuring absorbance at 490 nm.[16]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed and treat cells with the pyrrolo[1,2-b]pyrazole compounds in a 96-well plate as described for the MTT assay. The final volume in each well should be at least 150 µL.[14]
-
Include the following controls in triplicate:
-
Untreated Control: Cells with vehicle only (for spontaneous LDH release).
-
Positive Control (Maximum LDH Release): Untreated cells lysed with lysis buffer 45 minutes before the assay.
-
Background Control: Culture medium only.
-
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Data Acquisition:
-
Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
| Control | Purpose |
| Untreated Control | Measures spontaneous LDH release from healthy cells. |
| Positive Control | Represents 100% cytotoxicity (maximum LDH release). |
| Background Control | Corrects for background absorbance of the medium. |
III. Mechanistic Insight: Apoptosis Assays
If the primary screening assays indicate significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.[17]
A. Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and caspase-7 are effector caspases that execute the final stages of apoptosis. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[18] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of caspase-3/7 activity.[19]
Causality Behind Experimental Choices: An increase in caspase-3/7 activity is a hallmark of apoptosis.[1] Detecting the activation of these caspases provides strong evidence that the pyrrolo[1,2-b]pyrazole derivative induces cell death through an apoptotic pathway. This assay is highly sensitive and has a simple "add-mix-measure" format.[18]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent).[18]
-
White-walled 96-well plates suitable for luminescence measurements.
-
Cultured cells treated with pyrrolo[1,2-b]pyrazole compounds.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the compound as previously described.
-
-
Assay Reagent Preparation and Addition:
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.[21]
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates an increase in caspase-3/7 activity.
B. Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This flow cytometry-based assay provides a more detailed characterization of apoptotic and necrotic cell populations.[22] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect these early apoptotic cells.[22] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes.[23]
Causality Behind Experimental Choices: This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
This detailed analysis can confirm apoptosis as the primary mechanism of cell death induced by the pyrrolo[1,2-b]pyrazole and distinguish it from necrosis.
Visualization of Apoptosis Detection by Annexin V/PI Staining
Caption: Differentiation of cell states using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.[22]
-
1X Annexin-binding buffer.[24]
-
Propidium Iodide (PI) staining solution.[24]
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with the pyrrolo[1,2-b]pyrazole compound in 6-well plates or T-25 flasks.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[23]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[23]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[23]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[23]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.[23]
-
Analyze the cells by flow cytometry within one hour.
-
Data Analysis:
-
Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
Conclusion
The systematic application of the cell-based assays detailed in this guide will enable a thorough and reliable evaluation of the cytotoxic potential of novel pyrrolo[1,2-b]pyrazole derivatives. By progressing from broad metabolic and membrane integrity screens to more specific mechanistic assays for apoptosis, researchers can build a comprehensive cytotoxicity profile. This multi-faceted approach is crucial for identifying promising therapeutic candidates and understanding their cellular mechanisms of action, thereby accelerating the drug development pipeline.
References
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Creative Bioarray. Comparison of Different Methods to Measure Cell Viability. Creative Bioarray Website. [Link]
-
ScienCell. Comparison of Cell Viability, Proliferation and Apoptosis Assays. ScienCell Website. [Link]
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PubMed. Assessment and comparison of viability assays for cellular products. PubMed Website. [Link]
-
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI Website. [Link]
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PubMed. Cell-based Assays for Assessing Toxicity: A Basic Guide. PubMed Website. [Link]
-
Protocols.io. Caspase 3/7 Activity. Protocols.io Website. [Link]
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AxisPharm. Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm Website. [Link]
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PMC - NIH. Assessment and Comparison of Viability Assays for Cellular Products. PMC - NIH Website. [Link]
-
Cyrusbio. MTT Assay Protocol. Cyrusbio Website. [Link]
-
ResearchGate. Protocol for Annexin V-FITC apoptosis assay?. ResearchGate Website. [Link]
-
University of Massachusetts Chan Medical School. The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School Website. [Link]
-
Reaction Biology. Caspas-Glo 3/7 Assay. Reaction Biology Website. [Link]
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ResearchGate. (PDF) In vitro cell-based assays to test drugs – A Review. ResearchGate Website. [Link]
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Applied Chemical Engineering. Review article In vitro cell-based assays to test drugs. Applied Chemical Engineering Website. [Link]
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NCBI Bookshelf - NIH. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH Website. [Link]
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ResearchGate. Cell-based Assays for Assessing Toxicity: A Basic Guide. ResearchGate Website. [Link]
-
Protocols.io. LDH cytotoxicity assay. Protocols.io Website. [Link]
-
3H Biomedical. LDH Cytotoxicity Assay. 3H Biomedical Website. [Link]
-
MDPI. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI Website. [Link]
-
NIH. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH Website. [Link]
-
Semantic Scholar. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. Semantic Scholar Website. [Link]
-
PubMed. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. PubMed Website. [Link]
-
Bentham Science. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Bentham Science Website. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve your reaction yields and overcome common synthetic challenges.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through a [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition reaction.[1] This powerful method involves the reaction of a 1,3-dipole with a dipolarophile to construct the five-membered pyrazole ring. In this specific synthesis, the key building blocks are a proline-derived mesoionic synthon, which acts as the 1,3-dipole, and ethyl propiolate, the dipolarophile.
While elegant, this reaction is not without its challenges. The primary issue affecting the yield of the desired product is the formation of a regioisomeric mixture of the 2-carboxylate and 3-carboxylate products.[2][3] This guide will address this and other potential issues to help you optimize your synthetic route.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.
Issue 1: Low Yield of the Desired 2-Carboxylate Isomer
Question: My reaction produces a nearly 1:1 mixture of this compound and its 3-carboxylate isomer, significantly lowering the yield of my target compound. How can I improve the regioselectivity or efficiently separate the desired product?
Answer:
The formation of regioisomers is an inherent challenge in the 1,3-dipolar cycloaddition between an unsymmetrical mesoionic dipole and an unsymmetrical dipolarophile like ethyl propiolate.[2] While achieving high regioselectivity in the cycloaddition step can be difficult, a highly effective strategy for isolating the desired 2-carboxylate isomer has been developed based on the differential stability of the two isomers to alkaline hydrolysis.[2][3]
Troubleshooting Strategies:
-
Post-Reaction Isomer Separation via Selective Hydrolysis: This is a highly effective, non-chromatographic method for large-scale preparations.[2]
-
Principle: The this compound is significantly more stable towards alkaline hydrolysis than its 3-carboxylate counterpart. By carefully controlling the hydrolysis conditions, you can selectively hydrolyze the unwanted 3-carboxylate isomer to its corresponding carboxylic acid, leaving the desired 2-carboxylate ester intact.
-
Protocol:
-
Treat the crude mixture of isomers with a carefully measured amount of potassium hydroxide in ethanol at a controlled temperature (e.g., 15-22°C).[2]
-
Monitor the reaction progress closely using HPLC to ensure complete consumption of the 3-carboxylate isomer while minimizing the hydrolysis of the desired 2-carboxylate.
-
Once the selective hydrolysis is complete, the desired this compound can be extracted from the reaction mixture. The hydrolyzed 3-carboxylic acid salt will remain in the aqueous basic phase.
-
-
-
Chromatographic Separation: For smaller-scale reactions, separation of the isomers can be achieved using silica gel column chromatography. A common eluent system is a mixture of heptane and ethyl acetate.[2] However, this method can be tedious and less practical for larger quantities.
Issue 2: Reaction Stalls or Fails to Go to Completion
Question: My cycloaddition reaction is sluggish and does not proceed to completion, even after extended reaction times. What could be the cause?
Answer:
A stalled reaction can be due to several factors, including the stability of the 1,3-dipole, the purity of reagents, and the reaction conditions.
Troubleshooting Strategies:
-
In Situ Generation of the 1,3-Dipole: Mesoionic compounds like the proline-derived synthon are often generated in situ to ensure maximum reactivity.[4] Ensure that the conditions for the formation of the dipole are optimal. For related cycloadditions involving pyridinium ylides, a base such as potassium carbonate is often used to generate the ylide from the corresponding pyridinium salt.[5]
-
Reagent Purity:
-
Ethyl Propiolate: This reagent can be volatile and may polymerize over time. Use freshly distilled or high-purity ethyl propiolate for best results.
-
Solvent: Ensure the use of dry, high-boiling point solvents like o-xylene to maintain the required reaction temperature.[2] Moisture can interfere with the reaction.
-
-
Reaction Temperature: The cycloaddition is typically performed at elevated temperatures (e.g., boiling o-xylene).[2] Ensure that the reaction mixture is maintained at the appropriate temperature to provide sufficient thermal energy for the reaction to proceed.
Issue 3: Formation of Unidentified Side Products
Question: I am observing significant formation of side products other than the regioisomers, which complicates purification and lowers the overall yield. What are the likely side reactions and how can I minimize them?
Answer:
Side product formation can arise from the decomposition of the starting materials or intermediates, or from competing reaction pathways.
Troubleshooting Strategies:
-
Control of Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to the decomposition of the reactants and products. Monitor the reaction by TLC or HPLC and stop it once the starting materials are consumed to a reasonable extent.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[2]
-
Purity of the Mesoionic Synthon Precursor: The stability and purity of the precursor to the 1,3-dipole are crucial. Impurities in the starting materials can lead to the formation of undesired side products.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a 1,3-dipolar cycloaddition. The proline-derived mesoionic compound acts as a 1,3-dipole, which reacts with the double bond of ethyl propiolate (the dipolarophile) in a concerted, pericyclic reaction to form the five-membered dihydropyrrolopyrazole ring system.
Q2: Are there alternative synthetic routes to this compound?
A2: While the 1,3-dipolar cycloaddition is a prominent method, other strategies for constructing the pyrrolo[1,2-b]pyrazole core exist. These can include multi-step sequences involving the initial formation of a pyrazole ring followed by annulation of the pyrrolidine ring.[6] However, for the specific target of this compound, the cycloaddition approach is well-documented.[2]
Q3: Can I use a different dipolarophile instead of ethyl propiolate?
A3: Yes, other activated alkynes or alkenes can be used as dipolarophiles in 1,3-dipolar cycloaddition reactions with similar mesoionic synthons.[7][8] The choice of dipolarophile will determine the substitution pattern on the resulting pyrrolo[1,2-b]pyrazole ring. Using an unsymmetrical dipolarophile will likely still present challenges with regioselectivity.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4:
-
Reaction Monitoring: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are ideal for monitoring the consumption of starting materials and the formation of products.
-
Product Characterization: The final product and any intermediates should be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.[2]
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Optimized Experimental Protocol
The following is a generalized protocol based on literature procedures for the synthesis and subsequent purification of this compound.
Part 1: 1,3-Dipolar Cycloaddition
-
To a solution of the proline-derived mesoionic synthon precursor in a high-boiling point solvent (e.g., o-xylene), add ethyl propiolate.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen).
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of the 2- and 3-carboxylate isomers.
Part 2: Selective Hydrolysis and Isolation of the 2-Carboxylate Isomer
-
Dissolve the crude isomeric mixture in absolute ethanol under a nitrogen atmosphere.
-
Cool the solution in an ice bath to maintain a temperature of 15-22°C.
-
Slowly add a freshly prepared solution of potassium hydroxide in ethanol over a period of about one hour.
-
Stir the mixture at this temperature for 4-7 hours, monitoring the disappearance of the ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate by HPLC.
-
Once the 3-carboxylate is consumed, proceed with an aqueous workup to separate the desired 2-carboxylate ester from the hydrolyzed 3-carboxylic acid salt.
-
Extract the desired product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
| Parameter | Value/Condition | Notes |
| Solvent (Cycloaddition) | o-Xylene | High-boiling point is crucial. |
| Temperature (Cycloaddition) | Reflux | Provides necessary activation energy. |
| Hydrolysis Reagent | Potassium Hydroxide in Ethanol | Stoichiometry should be carefully controlled. |
| Temperature (Hydrolysis) | 15-22°C | Critical for selectivity. |
| Monitoring Technique | HPLC | Essential for tracking the selective hydrolysis. |
Visualizing the Workflow
Reaction Scheme
Caption: Troubleshooting flowchart for low yield issues.
References
- Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes.
- Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Deriv
- Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH.
- Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides. Organic & Biomolecular Chemistry (RSC Publishing).
- Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxyl
- Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. PMC - NIH.
- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.
- SYNTHESIS OF (5,6-DIHYDRO-4H-PYRROLO[1,2-b]PYRAZOL-3- YL)METHANAMINE. Semantic Scholar.
- 1,3-Dipolar cycloaddition. Wikipedia.
Sources
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scite.ai [scite.ai]
- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ultrasonic Synthesis, Molecular Structure and Mechanistic Study of 1,3-Dipolar Cycloaddition Reaction of 1-Alkynylpyridinium-3-olate and Acetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkaloid inspired spirocyclic oxindoles from 1,3-dipolar cycloaddition of pyridinium ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Fused Bicyclic Pyrazoles
Welcome to the Technical Support Center for the synthesis of fused bicyclic pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered in the synthesis of these vital heterocyclic scaffolds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols, grounded in established scientific principles and field-proven experience.
Troubleshooting Guide: Navigating Synthetic Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but the underlying rationale to empower your synthetic strategy.
Issue 1: Low or No Product Yield in Condensation Reactions
Question: I am attempting the synthesis of a pyrazolo[1,5-a]pyrimidine via the condensation of a 5-aminopyrazole with a β-dicarbonyl compound, but I am consistently obtaining low yields or no desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in this cornerstone reaction for fused pyrazole synthesis are a frequent challenge and can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for success.[1]
Causality and Troubleshooting Steps:
-
Purity of Starting Materials: The purity of the 5-aminopyrazole and the β-dicarbonyl compound is paramount. Impurities can act as catalyst poisons or participate in side reactions, consuming your starting materials and complicating the reaction mixture.
-
Recommendation: Ensure the high purity of your reactants. If necessary, recrystallize or purify the 5-aminopyrazole and distill the β-dicarbonyl compound before use.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that dictate the reaction's success.[1]
-
Temperature and Time: Many of these condensations require elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature with poor results, a gradual increase in temperature is warranted. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for product degradation at higher temperatures.
-
Solvent Selection: The solvent not only dissolves the reactants but also influences the reaction kinetics. Acetic acid is a commonly used solvent that can also act as a catalyst.[2] If yields remain low, consider switching to a higher-boiling point solvent like DMF or using microwave irradiation to achieve higher temperatures rapidly and uniformly.[3][4]
-
-
Catalyst Issues: The choice and concentration of the catalyst can dramatically impact the reaction outcome.
-
Acid/Base Catalysis: These reactions can be catalyzed by either acids (e.g., acetic acid, H₂SO₄) or bases. The optimal catalyst and its concentration are substrate-dependent. If one is not working, a screen of different catalysts and concentrations may be necessary. For base-catalyzed reactions, a non-nucleophilic base is often preferred to avoid unwanted side reactions.
-
Workflow for Troubleshooting Low Yield:
Caption: Decision workflow for troubleshooting low yields.
Issue 2: Formation of Undesired Regioisomers
Question: My reaction to synthesize a substituted pyrazolo[3,4-b]pyridine from an unsymmetrical precursor is yielding a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?
Answer: The formation of regioisomers is a well-documented challenge in the synthesis of many fused pyrazole systems, particularly when using unsymmetrical starting materials.[5] Controlling the regioselectivity hinges on understanding and manipulating the electronic and steric factors at play.
Controlling Factors and Strategic Solutions:
-
Electronic Effects: The initial step in many fused pyrazole syntheses is the nucleophilic attack of an amine on a carbonyl group. The more electrophilic carbonyl will be attacked preferentially.
-
Strategy: Introduce a strong electron-withdrawing group (e.g., -CF₃) adjacent to one carbonyl group to increase its electrophilicity and direct the initial attack of the nucleophile.[5] For instance, in the synthesis of 1H-pyrazolo[3,4-b]pyridines from 5-aminopyrazole and 1,1,1-trifluoropentane-2,4-dione, the initial attack occurs at the carbonyl carbon adjacent to the trifluoromethyl group.[6]
-
-
Steric Hindrance: Bulky substituents near one of the reactive centers can hinder the approach of the nucleophile, thereby favoring reaction at the less sterically encumbered site.
-
Strategy: Utilize starting materials with significant steric bulk on one side of the reactive moiety to direct the reaction pathway.
-
-
Reaction Conditions: The choice of solvent and catalyst can also influence the regiochemical outcome.
-
Solvent Polarity: The polarity of the solvent can affect the transition state energies of the two competing pathways, thus altering the product ratio. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol) is recommended.
-
Catalyst Choice: Lewis acids or Brønsted acids can coordinate to the carbonyl oxygen, enhancing its electrophilicity. The nature of the catalyst can influence which carbonyl is activated more effectively. A screening of different catalysts can be beneficial.[7]
-
Separation of Regioisomers:
If the formation of regioisomers cannot be completely suppressed, efficient separation is key.
-
Column Chromatography: This is the most common method for separating regioisomers. A careful selection of the stationary and mobile phases is crucial. For polar heterocyclic compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be effective.[8]
-
Recrystallization: If the regioisomers have sufficiently different solubilities, fractional crystallization can be a powerful purification technique.
Issue 3: Difficulty in Product Purification
Question: My crude fused pyrazole product is a dark, oily residue, and I'm struggling to purify it by standard silica gel chromatography. What are some alternative purification strategies?
Answer: The purification of fused bicyclic pyrazoles can be challenging due to their often high polarity, basicity, and potential for strong interactions with silica gel, leading to streaking and poor separation.[9]
Advanced Purification Protocols:
-
Reverse-Phase Flash Chromatography: For polar compounds that are problematic to purify on silica, reverse-phase chromatography is an excellent alternative.
-
Stationary Phase: C18-functionalized silica is the most common choice.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) is typically used. The addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape for basic compounds by ensuring they are protonated.
-
-
Acid-Base Extraction: The basic nature of the pyrazole nitrogen atoms can be exploited for purification.
-
Protocol: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with an aqueous acid solution (e.g., 1M HCl). The basic pyrazole will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the purified product extracted back into an organic solvent.
-
-
Charcoal Treatment: For the removal of colored impurities, treatment with activated charcoal can be effective.
-
Protocol: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter through a pad of celite to remove the charcoal.
-
| Purification Challenge | Recommended Technique | Key Considerations |
| Highly Polar Product | Reverse-Phase Chromatography | Use C18 silica with a water/acetonitrile or water/methanol gradient. Acidic modifiers can improve peak shape. |
| Basic Product | Acid-Base Extraction | Exploits the basicity of the pyrazole nitrogens for separation from neutral or acidic impurities. |
| Colored Impurities | Activated Charcoal Treatment | Effective for removing high molecular weight, colored byproducts. |
| Tailing on Silica Gel | Add a modifier to the eluent | A small amount of triethylamine or ammonia in the mobile phase can neutralize acidic sites on the silica gel and improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using microwave-assisted synthesis for fused pyrazoles?
A1: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times (from hours to minutes), often higher yields, and improved product purity.[3][4][10] The rapid and uniform heating provided by microwaves can also lead to different product selectivities compared to conventional heating.[11]
Q2: How does flow chemistry contribute to the synthesis of fused pyrazoles?
A2: Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions.[6] It also allows for easier scalability and the integration of in-line analysis for real-time reaction monitoring and optimization.[12]
Q3: What are some common side products in fused pyrazole synthesis and how can they be identified?
A3: Besides regioisomers, common side products can include incompletely cyclized intermediates, products of side reactions of the starting materials (e.g., self-condensation of the β-dicarbonyl), or decomposition products. Identification is typically achieved through a combination of spectroscopic techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information. For example, the chemical shifts and coupling constants of the protons on the fused ring system are characteristic.[12][13][14][15][16][17][18][19]
-
Mass Spectrometry (MS): Determines the molecular weight of the products and can provide fragmentation patterns that aid in structure elucidation.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.
Q4: Are there any specific safety precautions to consider when synthesizing fused pyrazoles?
A4: As with any chemical synthesis, standard laboratory safety practices should always be followed. Specific considerations for fused pyrazole synthesis may include:
-
Hydrazine Derivatives: Many hydrazine derivatives are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.
-
High Temperatures and Pressures: When using microwave reactors or sealed-tube reactions, it is crucial to follow the manufacturer's safety guidelines to prevent explosions.
-
Reactive Reagents: Some reagents used in these syntheses, such as strong acids or bases, are corrosive and should be handled with care.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidine
This protocol describes a general procedure for the microwave-assisted synthesis of a pyrazolo[1,5-a]pyrimidine from a 5-aminopyrazole and a β-dicarbonyl compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1.0 mmol), the β-dicarbonyl compound (1.1 mmol), and a suitable solvent (e.g., 3-5 mL of acetic acid or ethanol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal conditions should be determined for each specific substrate combination.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. If a precipitate has formed, collect the solid by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether). If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography (silica gel or reverse-phase C18, depending on the polarity of the product).
Workflow for Microwave-Assisted Synthesis:
Caption: General workflow for microwave-assisted synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. iris.cnr.it [iris.cnr.it]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions in pyrrolopyrazole synthesis and how to avoid them
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrrolopyrazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of these valuable heterocyclic scaffolds. As Senior Application Scientists, we have compiled field-proven insights and evidence-based protocols to ensure the accuracy and reliability of the information presented.
I. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable protocols to mitigate them.
Issue 1: Formation of Regioisomeric Mixtures
Symptom: You obtain a mixture of two or more pyrrolopyrazole isomers that are difficult to separate, leading to low yields of the desired product.
Root Cause Analysis: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical starting materials.[1] In many common synthetic routes, such as the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, the nucleophilic hydrazine can attack either of the two distinct carbonyl groups.[1] This leads to a mixture of products that can be challenging to purify.[1] The regiochemical outcome is influenced by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[1]
Mitigation Strategies & Protocols:
-
Control of Reaction Conditions: The choice of solvent, temperature, and pH can significantly influence the regioselectivity of the reaction.[1] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[1]
-
Protocol 1: pH-Controlled Cyclization
-
Dissolve the 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).
-
For kinetically controlled addition to the more reactive carbonyl, perform the reaction at low temperatures (e.g., 0 °C to room temperature) under neutral or slightly basic conditions.
-
For thermodynamically controlled cyclization, which may favor a different isomer, consider using acidic conditions (e.g., catalytic p-toluenesulfonic acid or acetic acid as the solvent) and higher temperatures.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature for maximizing the desired regioisomer.
-
-
-
Strategic Use of Protecting Groups: Introducing a sterically bulky protecting group on one of the reactants can direct the nucleophilic attack to the less hindered position, thereby favoring the formation of a single regioisomer.[2]
-
Protocol 2: Steric Hindrance-Directed Synthesis
-
Selectively protect one of the functional groups on your unsymmetrical starting material with a bulky protecting group (e.g., tert-butyldimethylsilyl (TBDMS) for a hydroxyl group, or a bulky N-protecting group).[2]
-
Perform the cyclization reaction as planned. The bulky protecting group will sterically hinder the approach of the other reactant to the nearby reactive site.
-
After the successful formation of the desired pyrrolopyrazole core, deprotect the protecting group under appropriate conditions to yield the final product.
-
-
-
Umpolung Strategies: Reversing the polarity of a functional group can provide an alternative synthetic route with improved regioselectivity.[3]
Issue 2: Unwanted N-Alkylation or N-Arylation
Symptom: During reactions intended to modify the pyrrole or pyrazole ring, you observe alkylation or arylation on the nitrogen atoms, leading to undesired byproducts.
Root Cause Analysis: The nitrogen atoms in the pyrrolopyrazole scaffold are nucleophilic and can react with electrophiles present in the reaction mixture, such as alkyl halides or aryl halides.[4][5] This is particularly prevalent under basic conditions, which can deprotonate the N-H group, increasing its nucleophilicity.[4]
Mitigation Strategies & Protocols:
-
N-Protection: The most effective way to prevent unwanted N-alkylation or N-arylation is to protect the nitrogen atoms with a suitable protecting group prior to performing other transformations.[2][6]
-
Common N-Protecting Groups for Pyrroles and Pyrazoles:
Protecting Group Introduction Conditions Removal Conditions Key Features Boc (tert-butyloxycarbonyl) (Boc)₂O, DMAP, CH₂Cl₂ TFA, HCl in dioxane Good for reducing electron density; stable to many reaction conditions.[7] SEM (2-(trimethylsilyl)ethoxymethyl) SEM-Cl, NaH, DMF TBAF, CsF, or strong acid Can be challenging to remove; may lead to side reactions with formaldehyde release.[8] Sulfonyl (e.g., Tosyl, Phenylsulfonyl) TsCl or PhSO₂Cl, base Strong reducing agents (e.g., Mg/MeOH) or harsh acidic/basic conditions Electron-withdrawing, which can modulate the reactivity of the pyrrole ring.[6][7] | THP (tetrahydropyranyl) | DHP, acid catalyst (e.g., PTSA) | Mild acid (e.g., acetic acid in THF/water) | Can be introduced under solvent- and catalyst-free conditions.[9] |
-
Protocol 3: General N-Boc Protection
-
Dissolve the pyrrolopyrazole starting material in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions and purify the N-Boc protected product by column chromatography.
-
-
Issue 3: Aza-Michael Addition Side Reactions
Symptom: When using α,β-unsaturated carbonyl compounds as precursors, you observe the formation of adducts resulting from the nucleophilic addition of the pyrazole nitrogen to the double bond.
Root Cause Analysis: The aza-Michael addition is a common reaction where a nucleophilic amine adds to an electron-deficient alkene.[10][11] In the context of pyrrolopyrazole synthesis, the pyrazole nitrogen can act as a nucleophile and add to α,β-unsaturated systems, leading to undesired side products.[12][13] This can sometimes be a desired step in a cascade reaction but can also be an unintended side reaction.[10][11]
Mitigation Strategies & Protocols:
-
Reaction Sequence Modification: Altering the order of synthetic steps can prevent the aza-Michael addition from occurring. For example, forming the pyrazole ring before introducing the α,β-unsaturated moiety can be a viable strategy.
-
Use of Pre-functionalized Substrates: Instead of forming the α,β-unsaturated system in the presence of the pyrazole, consider using a starting material that already contains a protected or masked equivalent of this functionality.
-
Catalyst Control: The choice of catalyst can influence the rate of the desired reaction versus the aza-Michael addition. In some cases, a Lewis acid catalyst might favor the desired cyclization over the Michael addition.
-
Protocol 4: Lewis Acid-Mediated Cyclization
-
To a solution of your starting materials in a dry, aprotic solvent (e.g., CH₂Cl₂ or toluene) under an inert atmosphere, add a Lewis acid catalyst (e.g., ZnCl₂, Sc(OTf)₃) at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated NaHCO₃) and extract the product.
-
Purify the desired pyrrolopyrazole by column chromatography.
-
-
II. Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of my Knorr pyrazole synthesis?
A1: The regioselectivity of the Knorr pyrazole synthesis is highly dependent on reaction conditions.[1][14] Key factors to consider are:
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate a nearby carbonyl group, making it more susceptible to nucleophilic attack.[1]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction to the less sterically hindered carbonyl group.[1]
-
pH Control: Acidic conditions can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and potentially reversing the regioselectivity compared to neutral or basic conditions.[1] Experimenting with different acid catalysts (e.g., H₂SO₄, p-TsOH, acetic acid) and solvents is recommended.
Q2: My pyrrolopyrazole product is difficult to purify by silica gel chromatography. What are some alternative purification methods?
A2: Pyrrolopyrazoles, being nitrogen-containing heterocycles, can sometimes interact strongly with the acidic silica gel, leading to poor separation and product loss.[15] Here are some alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel with a base like triethylamine or ammonia in methanol can neutralize the acidic sites and improve the chromatography of basic compounds.[15]
-
Alumina Chromatography: Neutral or basic alumina can be a good alternative stationary phase for the purification of basic compounds.
-
Reverse-Phase Chromatography: If your compound is stable to reverse-phase conditions, purification using a C18 column with a water/acetonitrile or water/methanol gradient can be effective.[15]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent mixture is an excellent method for obtaining high-purity material.[15] Common solvents to try include ethanol, methanol, ethyl acetate, or mixtures with hexane or water.[15]
-
Acid-Base Extraction: For crude mixtures, an acid-base extraction can be used to separate your basic pyrrolopyrazole product from neutral or acidic impurities.
Q3: I am observing decomposition of my N-SEM protected pyrrolopyrazole during deprotection. What could be the cause and how can I avoid it?
A3: The deprotection of the 2-(trimethylsilyl)ethoxymethyl (SEM) group can be challenging.[8] The release of formaldehyde during the deprotection process can lead to side reactions, such as the formation of dimers or other complex structures, especially with electron-rich azaindoles.[8] To mitigate this, consider the following:
-
Scavengers: Include a formaldehyde scavenger, such as an amine or a thiol, in the deprotection reaction to trap the released formaldehyde.
-
Alternative Deprotection Conditions: Explore different fluoride sources (e.g., TBAF, CsF, HF-pyridine) and reaction conditions (temperature, solvent) to find a milder protocol that minimizes decomposition.
-
Alternative Protecting Groups: If SEM deprotection remains problematic, consider using a different N-protecting group that can be removed under milder, orthogonal conditions.[2]
Q4: What is the best way to introduce substituents onto the pyrrole ring of a pre-formed pyrrolopyrazole?
A4: The pyrrole ring is generally electron-rich and susceptible to electrophilic substitution. However, the reactivity and regioselectivity will be influenced by the existing substituents and the fusion to the pyrazole ring.
-
Electrophilic Aromatic Substitution: Reactions like halogenation (using NBS or NCS), nitration, or Friedel-Crafts acylation can be used to introduce substituents. The position of substitution will be directed by the electronic nature of the fused ring system.
-
Metalation-Substitution: Deprotonation of a C-H bond with a strong base (e.g., n-BuLi, LDA) followed by quenching with an electrophile is a powerful method for regioselective functionalization. N-protection is often necessary to prevent deprotonation of the N-H bond.[9]
III. Visual Diagrams
Caption: Troubleshooting workflow for pyrrolopyrazole synthesis.
Caption: Factors influencing regioselectivity in pyrrolopyrazole synthesis.
IV. References
-
Özdemir, Z., Çetin, M., & Tutar, A. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 13, 894–902. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Pan, H.-P., Chen, S.-S., Yang, H., Su, Z.-Y., Chen, Y.-J., & Zhu, M.-B. (2015). Visible Light-Promoted Three-Component Reaction for the Synthesis of Pyrrolopyrazoles. Organic Letters, 17(9), 2254–2257. [Link]
-
ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2434-2441. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
SlideShare. (2018). Pyrazole. Retrieved from [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Recent Advances in the Synthesis of Pyrazoles. A Review. Current Organic Chemistry, 15(21), 3785-3827. [Link]
-
Kamal, A., & Malik, M. S. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 3(8), 2481-2496. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Kumar, G. S. K. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Journal of the Iranian Chemical Society, 4(3), 338-342. [Link]
-
Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2015). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 80(10), 5012-5019. [Link]
-
Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from
-
Tungen, J. E., Aunan, J. R., & Hansen, T. V. (2014). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 19(9), 14618-14634. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(31), 24199-24207. [Link]
-
ResearchGate. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolo[2,1-f][16][17][18]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][4][16][18]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved from [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]
-
de la Torre, A., et al. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 26(16), 4991. [Link]
-
De Marco, R., et al. (2022). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Gels, 8(4), 241. [Link]
-
Li, J., et al. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(23), 14569-14573. [Link]
-
Sharma, P., et al. (2016). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 14(4), 1332-1340. [Link]
-
Wieckowska, A., et al. (2021). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 26(11), 3169. [Link]
-
van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 782. [Link]
-
van der Meulen, I., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 782. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
El-borai, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 441-477. [Link]
-
Senter, T. J., & Williams, R. M. (2013). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 78(15), 7543–7554. [Link]
-
Wotango, M. D., et al. (2021). Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. International Journal of Current Research in Science and Engineering Technology, 7(2), 1-12. [Link]
-
Li, Y., et al. (2022). Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology, 10, 1054430. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 11. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. earsiv.hitit.edu.tr [earsiv.hitit.edu.tr]
- 17. BJOC - Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrrolo[1,2-b]pyrazole Formation
Welcome to the Technical Support Center for the synthesis of pyrrolo[1,2-b]pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the synthesis of pyrrolo[1,2-b]pyrazoles, providing in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to equip you with the expertise and practical insights needed to optimize your reaction conditions and achieve high yields of your target compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
The synthesis of the pyrrolo[1,2-b]pyrazole core, most commonly achieved through a [3+2] cycloaddition reaction, can present several challenges. This section provides a systematic approach to troubleshooting common issues.
Question 1: I am observing a low yield or no product formation in my [3+2] cycloaddition reaction to form a pyrrolo[1,2-b]pyrazole. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the formation of the pyrrolo[1,2-b]pyrazole ring system is a frequent issue that can often be traced back to several key factors related to the reactants, reaction conditions, and the stability of the intermediate 1,3-dipole.
Causality and Expert Insights:
The cornerstone of this synthesis is the efficient in-situ generation and subsequent reaction of a pyrazolidinium ylide (the 1,3-dipole) with a suitable dipolarophile (typically an alkyne). The stability and reactivity of this ylide are paramount. Factors such as steric hindrance, electronic effects of substituents, and the reaction environment can significantly impact its formation and reactivity.
Troubleshooting Workflow:
Here is a systematic approach to diagnose and resolve low-yield issues:
1. Assess the Stability and Reactivity of the 1,3-Dipole Precursor:
-
Ylide Precursor Salt Formation: Ensure the precursor pyrazolidinium salt is correctly formed and isolated if the protocol requires it. Incomplete salt formation will directly lead to a lower concentration of the active ylide.
-
Substituent Effects: Electron-withdrawing groups on the pyrazolidine ring can stabilize the ylide, potentially reducing its reactivity. Conversely, bulky substituents can sterically hinder the cycloaddition. Consider if the electronic or steric nature of your substituents is impeding the reaction.
2. Optimize the Reaction Conditions:
The interplay of solvent, temperature, and base is critical for efficient ylide formation and cycloaddition.
| Parameter | Problem | Solution | Rationale |
| Solvent | The chosen solvent may not be optimal for ylide formation or the solubility of reactants. | Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Dimethylformamide (DMF)). | The polarity of the solvent can influence the stability of the ylide and the transition state of the cycloaddition. |
| Temperature | The reaction temperature may be too low for the cycloaddition to proceed at a reasonable rate, or too high, leading to decomposition of the ylide or starting materials. | Initially, run the reaction at room temperature. If no product is observed, incrementally increase the temperature (e.g., to 40 °C, 60 °C, then reflux). Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. | Higher temperatures provide the necessary activation energy for the cycloaddition but can also promote side reactions. |
| Base | The base may not be strong enough to efficiently deprotonate the pyrazolidinium salt to form the ylide, or it may be too strong, leading to side reactions. | If using a weak base (e.g., triethylamine, Et3N), consider a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU). The stoichiometry of the base is also crucial; typically, a slight excess is used. | The pKa of the pyrazolidinium salt will determine the required base strength. |
3. Evaluate the Dipolarophile:
-
Reactivity: Electron-deficient alkynes are generally more reactive in [3+2] cycloadditions. If you are using an electron-rich or sterically hindered alkyne, the reaction may require more forcing conditions (higher temperature, longer reaction time).
-
Stability: Ensure the dipolarophile is stable under the reaction conditions. Some alkynes can undergo side reactions in the presence of a base.
Experimental Protocol for Yield Optimization:
-
Small-Scale Screening: Set up a series of small-scale reactions (e.g., 0.1 mmol) in parallel to efficiently screen different conditions.
-
Solvent Screen: In separate vials, dissolve the pyrazolidinium salt (1.0 equiv) and the alkyne (1.2 equiv) in Toluene, DCM, and MeCN.
-
Base Addition: Add the base (e.g., Et3N, 1.5 equiv) to each vial at room temperature and stir.
-
Temperature Gradient: If room temperature is ineffective, run the solvent screen at 50 °C and then at the reflux temperature of the respective solvent.
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to assess product formation and consumption of starting materials.
Question 2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the pyrrolo[1,2-b]pyrazole formation?
Answer:
The formation of regioisomers is a common challenge in 1,3-dipolar cycloadditions when using unsymmetrical dipolarophiles. Controlling the regioselectivity is crucial as different regioisomers can exhibit distinct biological and physical properties.
Causality and Expert Insights:
Regioselectivity in [3+2] cycloadditions is governed by a combination of steric and electronic factors of both the 1,3-dipole and the dipolarophile.[1] The frontier molecular orbitals (FMOs) of the reactants play a key role; the reaction is favored between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1]
Strategies for Controlling Regioselectivity:
1. Modification of the Dipolarophile:
-
Electronic Effects: The presence of strong electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the alkyne can create a significant electronic bias, directing the cycloaddition to a specific orientation. For instance, in the reaction with a terminal alkyne bearing an EWG, the electron-poor carbon of the alkyne will preferentially interact with the more nucleophilic center of the ylide.
-
Steric Hindrance: Introducing a bulky substituent on one side of the alkyne can sterically disfavor one approach of the ylide, thereby promoting the formation of a single regioisomer.
2. Modification of the 1,3-Dipole:
-
Substituents on the pyrazolidinium ring can also influence the regiochemical outcome through steric and electronic effects, altering the orbital coefficients of the ylide.
3. Catalyst and Additives:
-
Lewis Acids: The addition of a Lewis acid can sometimes alter the FMO energies of the reactants, thereby influencing the regioselectivity. A screening of Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) at catalytic amounts might be beneficial.
Workflow for Optimizing Regioselectivity:
Caption: A workflow for troubleshooting and optimizing regioselectivity.
Question 3: I am having difficulty purifying my pyrrolo[1,2-b]pyrazole product. What are some common impurities and effective purification strategies?
Answer:
Purification of pyrrolo[1,2-b]pyrazoles can be challenging due to the presence of unreacted starting materials, side products, and in some cases, the inherent properties of the product itself.
Common Impurities and Their Origins:
-
Unreacted Starting Materials: Incomplete conversion will leave the pyrazolidinium salt and/or the dipolarophile in the crude mixture.
-
Side Products from the Ylide: The pyrazolidinium ylide can sometimes undergo dimerization or decomposition, especially at elevated temperatures.
-
Polymerization of the Dipolarophile: Activated alkynes can be prone to polymerization under basic conditions.
-
Regioisomers: As discussed previously, the formation of a regioisomeric mixture can complicate purification.
Purification Strategies:
1. Initial Work-up:
-
Aqueous Wash: After the reaction, an aqueous wash can help remove the base and any water-soluble salts.
-
Extraction: Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) will separate the organic product from aqueous-soluble impurities.
2. Chromatography:
-
Flash Column Chromatography: This is the most common method for purifying pyrrolo[1,2-b]pyrazoles.
-
Solvent System Selection: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). TLC is an indispensable tool for optimizing the solvent system.
-
Dealing with Tailing: Pyrrolo[1,2-b]pyrazoles, being nitrogen-containing heterocycles, can sometimes exhibit tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often mitigate this issue.
-
-
Preparative HPLC: For difficult separations, especially of regioisomers, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
3. Crystallization:
-
If the product is a solid, crystallization can be a highly effective purification method. Screen various solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.
Protocol for a Robust Purification Workflow:
-
Reaction Quench and Work-up: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Initial Purity Assessment: Analyze the crude product by TLC and/or LC-MS to identify the major components.
-
Column Chromatography:
-
Dry-load the crude material onto silica gel for better separation.
-
Run the column using a gradient elution system optimized from your TLC analysis.
-
Collect fractions and analyze them by TLC to pool the pure product fractions.
-
-
Final Purity Check and Characterization: Confirm the purity of the final product by NMR and LC-MS.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of pyrrolo[1,2-b]pyrazoles via [3+2] cycloaddition?
A1: The most common synthetic route involves the 1,3-dipolar cycloaddition of a pyrazolidinium ylide with an alkyne. The mechanism can be summarized in the following steps:
-
Ylide Formation: A pyrazolidinium salt is treated with a base to deprotonate the acidic proton, generating a pyrazolidinium ylide, which is a 1,3-dipole.
-
Cycloaddition: The ylide then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkyne).
-
Aromatization: The initially formed dihydropyrrolo[1,2-b]pyrazole intermediate may spontaneously aromatize, often through oxidation (e.g., by air), to yield the final pyrrolo[1,2-b]pyrazole product.
Caption: General mechanism for pyrrolo[1,2-b]pyrazole formation.
Q2: Are there alternative synthetic routes to pyrrolo[1,2-b]pyrazoles?
A2: While the [3+2] cycloaddition is the most prevalent method, other strategies have been reported. These can include intramolecular cyclization reactions of appropriately functionalized pyrazole precursors. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Q3: How do I choose the appropriate starting materials for my desired pyrrolo[1,2-b]pyrazole?
A3: The structure of your target pyrrolo[1,2-b]pyrazole will dictate the choice of your starting pyrazolidine and alkyne. The substituents on the final product directly correspond to the substituents on the starting materials. Careful retrosynthetic analysis is key to planning a successful synthesis.
References
-
Sagyam, R. R., et al. (2012). An expedient and new synthesis of pyrrolo[1,2-b]pyridazine derivatives. Beilstein Journal of Organic Chemistry, 8, 1936-1942. [Link]
-
Dumitrașcu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5486. [Link]
-
Wikipedia. (2023). 1,3-Dipolar cycloaddition. [Link]
Sources
Technical Support Center: Troubleshooting the Purification of Polar Heterocyclic Compounds
Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered in the lab. The inherent polarity and diverse functionalities of heterocyclic compounds often present unique purification hurdles. This resource will equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying polar heterocyclic compounds using chromatography?
The main difficulty arises from their polarity and the common presence of nitrogen atoms. These features can lead to strong, unwanted interactions with traditional stationary phases like silica gel. For instance, basic nitrogen-containing heterocycles can interact strongly with the acidic silanol groups on the surface of silica, leading to poor peak shapes, streaking, and sometimes even irreversible adsorption of the compound.[1] In contrast, during reversed-phase chromatography, these highly polar compounds may exhibit minimal retention and elute too quickly for effective separation.[1]
Q2: Which chromatographic mode is the most suitable for my polar heterocyclic compound?
The best choice of chromatography mode is contingent on the specific properties of your compound, including its polarity, charge, and stability. The four primary modes to consider are Normal-Phase, Reversed-Phase, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography. The selection often involves balancing retention, resolution, and the stability of the compound.
Q3: When is Normal-Phase Chromatography (NPC) a good option?
Normal-Phase Chromatography, which employs a polar stationary phase (like silica or alumina) and a non-polar mobile phase, is a conventional choice.[1] It is well-suited for moderately polar heterocycles that are soluble in organic solvents.[1] For highly polar compounds, you might need to use very polar mobile phases.
Q4: My polar heterocyclic compound is not retaining on a C18 column. What should I do?
This is a frequent issue. To enhance retention in reversed-phase HPLC, you can try several strategies:
-
Use a 100% Aqueous Mobile Phase: If your column is compatible, you can begin with a mobile phase that is entirely aqueous.[2]
-
Employ a Polar-Embedded or Polar-Endcapped Column: These types of columns are specifically designed to offer better retention for polar analytes.[2][3]
-
Add Ion-Pairing Reagents: For ionizable compounds, introducing an ion-pairing reagent to the mobile phase can heighten retention.[2]
-
Consider a Fluorinated Stationary Phase: These phases can provide distinct selectivity and retention for certain analytes.[2]
Q5: What is HILIC, and when should I consider using it?
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent.[4][5] HILIC is particularly effective for very polar compounds that are poorly retained in reversed-phase chromatography.[5][6] It offers a different selectivity compared to reversed-phase methods and is compatible with mass spectrometry.[5]
Troubleshooting Guide
This section delves into specific problems you might face during the purification of polar heterocyclic compounds, offering explanations and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common problem, often indicating secondary interactions between the analyte and the stationary phase.
Potential Causes & Solutions
| Potential Cause | Explanation | Solutions |
| Secondary Silanol Interactions | Basic heterocyclic compounds can interact with acidic silanol groups on silica-based stationary phases, causing peak tailing.[1][7] | 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these interactions.[7][8] 2. Use an End-Capped Column: These columns have fewer free silanol groups, leading to improved peak shape for basic compounds.[2][7] 3. Add a Mobile Phase Modifier: A small amount of a basic modifier, like triethylamine or ammonia, can compete with your analyte for active sites on the stationary phase.[2][9] |
| Compound Overload | Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks. | 1. Reduce Sample Concentration: Dilute your sample before injection. 2. Decrease Injection Volume: Inject a smaller volume of your sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | 1. Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase.[10] 2. Minimize Injection Volume: If a stronger solvent is necessary for solubility, inject the smallest possible volume.[2] |
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Initial Analysis: Run your separation using your current method and note the peak asymmetry.
-
Prepare Modified Mobile Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH downwards in increments of 0.5 pH units using an appropriate acid (e.g., formic acid or trifluoroacetic acid).
-
Equilibrate the Column: For each new mobile phase, ensure the column is thoroughly equilibrated (at least 10-15 column volumes).
-
Inject and Analyze: Inject your sample and analyze the peak shape with each new mobile phase.
-
Determine Optimal pH: Identify the pH that provides the most symmetrical peak without compromising retention or resolution.
Logical Workflow for Troubleshooting Peak Tailing
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Issue 2: Low or No Recovery of the Compound
Low recovery indicates that your compound is being lost during the purification process.
Potential Causes & Solutions
| Potential Cause | Explanation | Solutions |
| Irreversible Adsorption | The highly polar compound may be binding irreversibly to the stationary phase, particularly with silica gel.[2] | 1. Switch Stationary Phase: Consider using a less active stationary phase like alumina or a bonded phase. For HPLC, HILIC, or a polar-embedded reversed-phase column may be more suitable.[2] 2. Deactivate Silica Gel: For flash chromatography, you can pre-treat the silica gel with a base like triethylamine to block the active sites.[9] |
| Compound Instability | The compound may be degrading on the column due to the pH of the mobile phase or interaction with the stationary phase.[2][11] | 1. Test Compound Stability: Before purification, test the stability of your compound under the intended chromatographic conditions. 2. Use a Neutral pH Mobile Phase: If your compound is acid or base sensitive, use a buffered mobile phase with a neutral pH. 3. Minimize Purification Time: Use a faster flow rate or a shorter column to reduce the time the compound spends on the column. |
| Inappropriate Elution Strength | The mobile phase may not be strong enough to elute the highly polar compound from the column. | 1. Increase Mobile Phase Polarity (Normal Phase): Add a more polar solvent like methanol or isopropanol to your mobile phase. For very polar compounds, a system with ammonia in methanol/DCM can be effective.[12] 2. Decrease Mobile Phase Polarity (Reversed Phase): Increase the organic component of your mobile phase. |
Experimental Protocol: Dry Loading for Flash Chromatography
For compounds with poor solubility in the column eluent, dry loading is recommended.[2][13]
-
Dissolve the Sample: Dissolve your crude sample in a suitable solvent in a round-bottom flask.
-
Add Adsorbent: Add a small amount of silica gel or celite to the solution.
-
Evaporate the Solvent: Remove the solvent under reduced pressure until you have a free-flowing powder.
-
Load the Column: Carefully add the dry powder to the top of your packed column.
-
Begin Elution: Proceed with the chromatography as planned.
Issue 3: Co-elution with Other Polar Impurities
Achieving separation between structurally similar polar compounds can be challenging.
Potential Causes & Solutions
| Potential Cause | Explanation | Solutions |
| Insufficient Selectivity | The chosen stationary and mobile phases do not provide enough difference in interaction with your compound and the impurities. | 1. Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or a HILIC column) can alter the selectivity.[9] 2. Modify the Mobile Phase: Changing the organic solvent (e.g., from acetonitrile to methanol in reversed-phase) or adding a modifier can improve resolution. 3. Explore Mixed-Mode Chromatography: This technique uses a stationary phase with multiple interaction modes (e.g., reversed-phase and ion-exchange), offering unique selectivity for polar and ionizable compounds.[14][15] |
| Inadequate Method Optimization | The gradient slope, flow rate, or temperature may not be optimal for the separation. | 1. Optimize the Gradient: A shallower gradient can improve the resolution of closely eluting peaks. 2. Adjust the Flow Rate: Lowering the flow rate can increase column efficiency and improve separation. 3. Vary the Temperature: Changing the column temperature can affect the selectivity of the separation. |
Advanced Technique Spotlight: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[16][17] It is gaining popularity for the purification of polar compounds due to several advantages:
-
High Efficiency and Speed: The low viscosity of the mobile phase allows for fast separations.[18]
-
Reduced Solvent Consumption: SFC primarily uses CO2, which is more environmentally friendly than many organic solvents.[18]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, making it a valuable tool for challenging separations.
While traditionally used for chiral separations, modern SFC can handle a wide range of polar analytes, often with the addition of a polar co-solvent like methanol.[16][18][19]
Method Selection Workflow
Caption: A workflow for selecting an initial purification method.
References
- Strategies for purifying polar heterocyclic compounds via chrom
-
How Good is SFC for Polar Analytes? | Chromatography Today. (URL: [Link] SFC/dw-lesoir/how-good-is-sfc-for-polar-analytes/32232)
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. (URL: [Link])
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (URL: [Link])
-
Polar Compounds | SIELC Technologies. (URL: [Link])
-
Mixed-Mode Chromatography and Stationary Phases. (URL: [Link])
-
Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. (URL: [Link])
-
Video: Supercritical Fluid Chromatography - JoVE. (URL: [Link])
-
Chromatography Sample Preparation Guide - Organomation. (URL: [Link])
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. (URL: [Link])
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (URL: [Link])
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
-
Sample Preparation – HPLC - Polymer Chemistry Characterization Lab. (URL: [Link])
-
Peak Tailing in HPLC - Element Lab Solutions. (URL: [Link])
-
Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC. (URL: [Link])
-
HILIC – The Rising Star of Polar Chromatography - Element Lab Solutions. (URL: [Link])
-
A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. (URL: [Link])
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hplc.eu [hplc.eu]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. helixchrom.com [helixchrom.com]
- 16. Video: Supercritical Fluid Chromatography [jove.com]
- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Navigating the Stability of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Welcome to the technical support center for ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related issues encountered during the synthesis, purification, and storage of this bicyclic pyrazole derivative. Our aim is to equip you with the scientific understanding and practical solutions to ensure the integrity and successful application of this compound in your research endeavors.
Introduction to the Stability Profile
This compound is a versatile heterocyclic scaffold with significant potential in medicinal chemistry. However, its unique fused-ring structure and the presence of an ethyl ester functionality introduce specific stability challenges. Understanding these liabilities is paramount for obtaining reliable and reproducible experimental results. The primary stability concerns for this molecule revolve around its susceptibility to hydrolysis, particularly under alkaline conditions, as well as potential degradation through oxidation and photodegradation. This guide will address these issues in a practical question-and-answer format.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your work with this compound.
Issue 1: Low Yield or Product Decomposition During Synthesis
Question: I am synthesizing this compound via a 1,3-dipolar cycloaddition reaction and observing low yields and the formation of significant impurities. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the synthesis of this bicyclic pyrazole are often attributed to side reactions and product degradation under the reaction conditions. The 1,3-dipolar cycloaddition is a powerful tool, but requires careful control of parameters to favor the desired product.
Causality and Solutions:
-
Instability of the Mesoionic Synthon: The synthesis often proceeds through a proline-derived mesoionic synthon (a sydnone). These synthons can be thermally labile, and prolonged reaction times at elevated temperatures can lead to decomposition and a subsequent drop in the yield of the desired pyrazole.[1]
-
Optimization: Carefully control the reaction temperature. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Side Reactions: The formation of regioisomers, specifically the ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate, is a common side reaction that can complicate purification and reduce the yield of the desired 2-carboxylate isomer.
-
Optimization: The choice of dipolarophile and reaction conditions can influence regioselectivity. For instance, using ethyl propiolate as the dipolarophile in a suitable solvent can favor the formation of the 2-carboxylate isomer.
-
-
Work-up and Purification Issues: The product can be sensitive to pH changes during the work-up. Acidic or basic conditions can lead to hydrolysis of the ester group.
-
Optimization: Maintain a neutral pH during the work-up. Use a mild extraction procedure with solvents like ethyl acetate and wash with brine.
-
Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition
This protocol is adapted from established methods for the synthesis of related pyrrolo[1,2-b]pyrazoles.
-
Preparation of the Sydnone: Synthesize the proline-derived sydnone according to established literature procedures.
-
Cycloaddition Reaction:
-
In a round-bottom flask, dissolve the sydnone (1 equivalent) in a suitable high-boiling solvent such as xylene or toluene.
-
Add ethyl propiolate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Issue 2: Product Degradation During Purification
Question: I am observing significant loss of my product during purification by column chromatography. My fractions contain the desired product along with a more polar impurity. What is causing this degradation and how can I improve my purification strategy?
Answer:
The degradation of this compound during column chromatography is a common issue, primarily due to the acidic nature of standard silica gel, which can catalyze the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Causality and Solutions:
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can promote the hydrolysis of the ester functionality, leading to the formation of the more polar carboxylic acid, which either streaks on the column or elutes as a separate, more polar spot.
-
Solution 1: Deactivated Silica Gel: Deactivate the silica gel by preparing a slurry with your eluent containing a small amount of a neutralizer like triethylamine (0.1-1% v/v). This will neutralize the acidic sites on the silica.
-
Solution 2: Alumina Chromatography: Consider using neutral alumina instead of silica gel for the stationary phase, as it is less acidic.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be a milder and more effective purification method than chromatography.
-
Protocol: Experiment with different solvent systems to find one that provides good differential solubility for your product and impurities. Common solvent systems for pyrazole derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Workflow for Purification
Caption: Potential degradation pathways of the title compound.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage (Solid) | -20°C, under inert gas, protected from light | Minimizes hydrolysis, oxidation, and photodegradation. |
| Storage (Solution) | Anhydrous aprotic solvent (e.g., DMSO, DMF) at -80°C | Prevents hydrolysis and slows down other degradation pathways. |
| Purification | Deactivated silica gel or neutral alumina chromatography; Recrystallization | Avoids acid-catalyzed hydrolysis of the ester. |
| pH during Work-up | Neutral (pH ~7) | Prevents hydrolysis of the ethyl ester. |
References
-
Selective Hydrolysis of this compound and Ethyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate as a Key Step in the Large-Scale Synthesis of Bicyclic Heteroaryl Carboxyaldehydes. Scite.ai. Available at: [Link]
Sources
Technical Support Center: Refining Analytical Methods for Isomeric Pyrrolopyrazoles
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the nuanced challenges of separating and analyzing isomeric pyrrolopyrazoles. The unique structural similarities of these compounds demand a sophisticated and systematic approach to method development. This center moves beyond generic advice to explain the underlying principles, helping you troubleshoot effectively and build robust, reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs) - Core Challenges
This section addresses the most common high-level questions researchers face when beginning to work with pyrrolopyrazole isomers.
Q1: Why are pyrrolopyrazole isomers so difficult to separate chromatographically?
A1: The difficulty stems from their inherent structural similarity. Isomers share the same molecular formula and mass, eliminating mass spectrometry as a primary separation tool.
-
Regioisomers: These isomers differ in the placement of substituents on the pyrrolopyrazole core. This can lead to very subtle differences in polarity, hydrophobicity, and pKa. For instance, the position of a nitrogen atom can slightly alter the molecule's dipole moment and its ability to interact with a stationary phase, but these differences are often minimal, resulting in significant co-elution.[1][2]
-
Enantiomers (Chiral Isomers): These are non-superimposable mirror images. They have identical physical properties (boiling point, polarity, solubility) in an achiral environment.[3] Therefore, standard reversed-phase or normal-phase chromatography will not resolve them. Separation requires a chiral environment, typically provided by a chiral stationary phase (CSP), which allows for differential diastereomeric interactions.[4]
Q2: What is the most critical first step in developing a separation method for these isomers?
A2: The most critical first step is information gathering and defining the analytical goal. Before a single injection, you must understand the specific type of isomerism you are dealing with (regioisomers, enantiomers, or diastereomers) and the purpose of the analysis (e.g., purity testing, preparative separation, stability studies). This dictates your entire strategy. For example, attempting to separate enantiomers on a standard C18 column is futile and wastes valuable resources.
Q3: My initial screening on a standard C18 column shows complete co-elution of my regioisomers. What should I do next?
A3: Do not be discouraged; this is a common starting point. A standard C18 column separates primarily based on hydrophobicity. If your regioisomers have nearly identical hydrophobic character, you will see poor resolution. The next logical step is to explore alternative separation mechanisms. Consider stationary phases that offer different selectivities, such as those with phenyl-hexyl or polar-embedded groups, which can introduce π-π or dipole-dipole interactions, respectively.[5] These alternative interactions can often differentiate between the subtle structural differences of regioisomers.
Part 2: Troubleshooting Guide for HPLC Method Development
This guide provides a systematic approach to resolving common issues encountered during the separation of pyrrolopyrazole regioisomers using High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor Resolution or Complete Co-elution
Poor resolution is the most frequent challenge. The key is to systematically manipulate parameters that influence chromatographic selectivity (α).
Q: I'm observing a single broad peak or a peak with a slight shoulder for my two regioisomers. How can I improve the separation?
A: This indicates that your current method lacks the selectivity needed to differentiate the isomers. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Detailed Explanation:
-
Column Chemistry is King: Over 80% of your separation power comes from the stationary phase. If a C18 column fails, switching to a column with a different chemistry is the most effective change you can make.[6]
-
Phenyl Phases: Excellent for aromatic compounds like pyrrolopyrazoles, promoting π-π stacking interactions that can differentiate isomers based on electron density distribution.[5]
-
Pentafluorophenyl (PFP) Phases: Offer a complex mix of interactions (dipole-dipole, ion-exchange, aromatic) and are exceptionally good at shape-selective separations of isomers.
-
Polar-Embedded Phases: Contain groups like amides or carbamates, which enhance interaction with polar functional groups and can be effective if your isomers differ in their hydrogen bonding capacity.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Switching between acetonitrile (ACN) and methanol (MeOH) can alter selectivity. ACN is aprotic, while MeOH is protic and can act as a hydrogen bond donor/acceptor. This change can reverse elution order or significantly improve resolution.[7]
-
pH Control: Pyrrolopyrazoles are nitrogen-containing heterocycles and thus have basic properties (pKa). If the pKa values of your regioisomers are even slightly different, adjusting the mobile phase pH to be +/- 1 unit around the pKa can change their ionization state, dramatically altering their retention and potentially enabling separation.[8] Using a buffer is critical to maintain a stable pH.[9]
-
-
Temperature: Lowering the temperature often increases retention and can improve resolution for challenging separations, as it enhances the subtle intermolecular interactions.[4] Conversely, increasing temperature can improve peak shape and reduce run times, but may decrease resolution.
Issue 2: Peak Tailing
Q: My main isomer peak is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Silanol Interactions | The basic nitrogen atoms on the pyrrolopyrazole ring can interact strongly with acidic, un-capped silanol groups on the silica support of the column. This secondary ionic interaction is slow to reverse, causing the peak to tail. | 1. Use a modern, end-capped column: High-purity silica with robust end-capping minimizes available silanols. 2. Lower mobile phase pH: Add a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (0.05-0.1%). This protonates the silanols, suppressing their ionic character.[10] 3. Add a competing base: A low concentration of an amine modifier like triethylamine (TEA) can be used to saturate the active silanol sites. |
| Column Overload | Injecting too much sample mass saturates the stationary phase, exceeding its linear capacity and leading to broad, tailing peaks.[11] | Reduce the injection volume or the concentration of the sample. Dilute your sample by a factor of 10 and re-inject to see if peak shape improves. |
| Mismatched Sample Solvent | Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., pure ACN into a 90% water mobile phase) causes the peak to distort and tail.[9][12] | Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible. Keep the injection volume small if a stronger solvent must be used. |
| System Voids / Dead Volume | A void at the column inlet or excessive tubing length can cause peak broadening and tailing. | Check column fittings, ensure the correct ferrule depth, and use tubing with the smallest possible internal diameter. Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve inlet blockage.[12] |
Part 3: Protocol for Chiral Separation of Enantiomers
Separating enantiomers requires a chiral stationary phase (CSP). The most effective approach is to screen a variety of CSPs under different mobile phase conditions.
Decision Tree for Chiral Method Development
Caption: Decision tree for chiral HPLC method development.
Step-by-Step Screening Protocol
This protocol outlines a systematic approach to finding a successful chiral separation.
-
Prepare Analyte: Dissolve the racemic pyrrolopyrazole mixture in a suitable solvent (e.g., ethanol or mobile phase) to a concentration of ~0.5-1.0 mg/mL.
-
Select Columns for Screening: A good starting set includes polysaccharide-based columns, which are highly versatile.[3]
-
Column A: Amylose-based (e.g., CHIRALPAK® IA, IB, or IC)
-
Column B: Cellulose-based (e.g., CHIRALCEL® OD, OJ)
-
-
Screening in Normal Phase (NP): This mode often provides the best selectivity.
-
Mobile Phase: Start with a mixture of n-Hexane and an alcohol modifier (e.g., Isopropanol (IPA) or Ethanol (EtOH)). A typical starting gradient is 90:10 (Hexane:Alcohol).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV (select an appropriate wavelength).
-
Procedure: Inject the sample on both Column A and Column B. If no separation is observed, try changing the alcohol modifier (IPA vs. EtOH) or its percentage (e.g., move to 80:20).
-
-
Screening in Polar Organic (PO) Mode:
-
Mobile Phase: Use mixtures of ACN/MeOH or ACN/EtOH. A 50:50 mixture is a good starting point.
-
Rationale: This mode is useful if your compound has poor solubility in hexane and offers good compatibility with mass spectrometry.
-
-
Optimization: Once partial separation is achieved, refine the conditions.
-
Resolution (Rs): Aim for Rs > 1.5 for baseline separation.
-
Modifier Percentage: Small changes in the alcohol percentage can have a large impact on resolution.
-
Temperature: Decreasing the column temperature (e.g., to 15 °C) often increases the enantioselectivity because the separation is typically enthalpy-driven.[4]
-
Part 4: Method Validation Fundamentals
Once a suitable separation method is developed, it must be validated to ensure it is fit for its intended purpose. Validation is a mandatory regulatory requirement in drug development.[13] The core parameters are defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[14][15]
Q: What are the key parameters I need to assess to validate my isomeric purity method?
A: For an impurity method (where one isomer is considered an impurity of the other), the following parameters are critical.
| Validation Parameter | Purpose & Causality | Typical Acceptance Criteria |
| Specificity | To prove that the method can unequivocally assess the analyte in the presence of other components (e.g., the other isomer, degradation products, matrix components). This is the most crucial parameter for an isomer method. | Peak purity analysis (using a DAD/PDA detector) should pass. Resolution (Rs) between the two isomer peaks should be ≥ 1.5. |
| Limit of Quantitation (LOQ) | The lowest amount of the isomeric impurity that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. Precision (%RSD) at the LOQ should be specified (e.g., ≤ 10%). |
| Limit of Detection (LOD) | The lowest amount of the isomeric impurity that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Linearity | To demonstrate a direct proportional relationship between the concentration of the isomeric impurity and the analytical response (e.g., peak area). | Correlation coefficient (r²) ≥ 0.998 over a specified range (e.g., LOQ to 150% of the specification limit).[7] |
| Accuracy | To measure the closeness of the test results to the true value. This is often assessed by spiking the main isomer with known amounts of the impurity isomer. | Percent recovery should be within a pre-defined range (e.g., 90-110%) at multiple concentration levels. |
| Precision | Measures the degree of scatter between a series of measurements. Assessed at two levels: 1. Repeatability: Same lab, analyst, instrument, short interval. 2. Intermediate Precision: Same lab, but different days, analysts, or instruments. | Relative Standard Deviation (%RSD) of replicate preparations should not be more than a set value (e.g., ≤ 5% for impurities).[16] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% mobile phase composition, ±5°C temperature). This provides an indication of its reliability during normal usage. | The effect on resolution and quantitation should be documented and shown to remain within acceptable limits.[7] |
This table is a summary based on ICH Q2(R2) guidelines.[14][15][17][18]
References
- BenchChem. (n.d.). Troubleshooting the separation of cis- and trans-nerolidol isomers.
- BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Troubleshooting Guide. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
International Journal of ChemTech Patents and Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]
-
Pharmacia. (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2023, January). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Retrieved from [Link]
-
National Institutes of Health. (2024, April 14). Stereochemical Behavior of Pyrrolo-Pyrazole Peptidomimetics Promoting Phase-Selective Supramolecular Organogels. Retrieved from [Link]
-
UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]
-
PubMed. (2016, December 21). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Retrieved from [Link]
-
MDPI. (2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
- 4. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
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- 18. demarcheiso17025.com [demarcheiso17025.com]
Technical Support Center: Strategies to Improve Regioselectivity in Pyrrolopyrazole Synthesis
Welcome to the technical support center for pyrrolopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Pyrrolopyrazoles are a cornerstone in medicinal chemistry, but their synthesis is often plagued by challenges in controlling regioselectivity, leading to mixtures of isomers that are difficult to separate and can have vastly different biological activities.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established chemical principles and validated by peer-reviewed literature to ensure you can optimize your synthetic routes for efficiency and precision.
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses specific, common problems encountered during the synthesis of pyrrolopyrazoles and related pyrazole systems.
Problem 1: My reaction produces a mixture of regioisomers with no clear selectivity.
This is one of the most frequent challenges, particularly when using unsymmetrical precursors like substituted hydrazines and 1,3-dicarbonyl compounds or in [3+2] cycloaddition reactions.
Root Cause Analysis:
The formation of multiple regioisomers stems from the comparable reactivity of two different sites on one of the reactants. For instance, in the classic Knorr-type synthesis, the two carbonyl groups of an unsymmetrical 1,3-diketone can both be attacked by a substituted hydrazine.[1][2] Similarly, in 1,3-dipolar cycloadditions, the termini of the dipole (e.g., a nitrilimine) can react with either end of the dipolarophile (e.g., an unsymmetrical alkyne). The final product ratio is a direct reflection of the subtle balance between electronic and steric factors, which under "standard" conditions, may not favor one pathway over the other.
Solutions & Optimization Strategies:
-
Solvent Modification (High-Impact): The reaction medium can dramatically alter the regiochemical outcome. Standard solvents like ethanol often lead to poor selectivity.[3]
-
Strategy: Switch to a fluorinated alcohol solvent such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents, through their strong hydrogen-bonding capabilities and unique polarity, can stabilize one transition state over the other, leading to a significant improvement in regioselectivity.[3][4] For example, the synthesis of N-methylpyrazoles from 1,3-diketones and methylhydrazine shows a dramatic increase in selectivity when ethanol is replaced with HFIP.
-
-
pH Control: The acidity or basicity of the reaction medium is a critical, yet often overlooked, parameter.
-
Strategy: For condensation reactions, systematically screen the pH.
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, Acetic Acid) can protonate the hydrazine, altering the relative nucleophilicity of its two nitrogen atoms and thereby influencing the site of the initial attack.[1]
-
Basic Conditions: Conversely, a base can deprotonate the more acidic N-H proton of a substituted hydrazine, favoring attack through the more nucleophilic nitrogen.[1]
-
-
-
Temperature Adjustment: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Strategy: Run a temperature screening experiment, starting from room temperature and incrementally decreasing it (e.g., 0 °C, -20 °C). While this may slow down the reaction rate, the increase in selectivity can justify the longer reaction time.
-
Problem 2: The major product of my reaction is the undesired regioisomer.
This issue arises when the intrinsic electronic and steric properties of your substrates inherently favor the formation of the "wrong" isomer under your current reaction conditions.
Root Cause Analysis:
The regiochemical outcome is dictated by the inherent properties of your starting materials. For example, in the reaction between a 1,3-dicarbonyl compound with a highly electron-withdrawing group (like -CF₃) and a substituted hydrazine, the initial nucleophilic attack will almost always occur at the more electrophilic carbonyl carbon (the one adjacent to the -CF₃ group), locking in a specific regiochemistry that may not be what you desire.[1]
Solutions & Optimization Strategies:
-
"Flipping" Selectivity with Solvents: As mentioned in Problem 1, fluorinated solvents are exceptionally powerful tools.
-
Strategy: Conduct the reaction in HFIP. In many cases, particularly with fluorinated diketones, HFIP can reverse the regioselectivity observed in traditional solvents like ethanol. This is attributed to specific hydrogen-bonding interactions that preferentially stabilize the transition state leading to the otherwise minor isomer.
-
-
Leverage Steric Hindrance: If electronics are working against you, introduce steric bulk to physically block the undesired reaction pathway.
-
Strategy: Modify one of the reactants to include a bulky substituent (e.g., tert-butyl, triisopropylsilyl) near the reactive site you wish to block. This will sterically direct the incoming reagent to the less hindered position.[1][5] This strategy is a cornerstone of substrate-controlled synthesis.
-
-
Change the Synthetic Strategy: If modifying conditions doesn't work, a different synthetic approach may be necessary.
-
Strategy: Consider a multi-component reaction (MCR) or a metal-catalyzed pathway. For example, Pd(II)-catalyzed three-component reactions of amines, alkyne esters, and alkenes can provide regioselective access to polysubstituted pyrroles, which can be precursors to the desired pyrrolopyrazole.[6] Another advanced approach is the base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which offers excellent regioselectivity.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to pyrrolopyrazoles where regioselectivity is a key consideration?
The two dominant strategies are:
-
[3+2] Cycloaddition Reactions: This is a powerful method for forming the five-membered pyrazole ring. Typically, it involves the reaction of a 1,3-dipole (like a nitrilimine, generated in situ from a hydrazonoyl halide) with a dipolarophile (like an alkyne or an alkene).[8][9][10] If both the dipole and dipolarophile are unsymmetrical, two regioisomers can be formed. The regioselectivity is governed by the frontier molecular orbitals (HOMO-LUMO) of the reactants.
-
Condensation followed by Annulation: This involves first forming a functionalized pyrazole ring, often via the Knorr synthesis (reacting a 1,3-dicarbonyl with a hydrazine), and then building the pyrrole ring onto it in a subsequent step (annulation).[11][12] The initial pyrazole synthesis step is frequently the one where regioselectivity must be controlled.[1][2]
Q2: How do I choose the right solvent to maximize regioselectivity?
Solvent choice is one of the most effective and easily adjustable parameters.
| Solvent Type | Typical Effect on Regioselectivity | Rationale | Recommended For |
| Protic (e.g., EtOH, MeOH) | Often low to moderate selectivity. | Can participate in hydrogen bonding, but often not sufficient to strongly differentiate between transition states. | Initial screening, benchmark reactions. |
| Aprotic (e.g., THF, Toluene) | Variable; can improve selectivity if dipole moments of transition states differ significantly. | Selectivity is often driven by minimizing dipole moments in non-polar solvents.[13] | Reactions where transition state polarity is a known factor. |
| Fluorinated Alcohols (TFE, HFIP) | Excellent; often high or reversed selectivity. | Act as strong hydrogen bond donors, selectively stabilizing one transition state. Can also promote protonolysis of intermediates.[3][4] | Strongly recommended when poor selectivity is observed in other solvents. |
Q3: Can catalysts be used to control the regioselective synthesis of pyrrolopyrazoles?
Yes, catalysis is a modern and highly effective strategy.
-
Metal Catalysis: Transition metals like palladium (Pd) can be used in multi-component reactions to assemble pyrrole and pyrazole rings with high regiocontrol.[6] Nano-ZnO has also been reported as an efficient catalyst for Knorr-type pyrazole synthesis.[12]
-
Photocatalysis: Visible-light photocatalysis has emerged as a novel method for constructing pyrrolopyrazoles via a cascade reaction, demonstrating good yields and functional group tolerance.[11][14]
Q4: How can I reliably determine the regiochemistry of my products?
Unequivocal structure determination is critical. A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR): 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY experiments are the gold standard. Irradiation of a proton on one ring (e.g., an N-CH₃ group) should show a spatial correlation to protons on the adjacent ring, allowing you to distinguish between isomers.
-
X-ray Crystallography: If you can grow a suitable crystal, this method provides unambiguous proof of the structure and its regiochemistry.
-
Comparison to Literature: If known compounds are synthesized, comparison of their spectral data (¹H NMR, ¹³C NMR, MS) to reported values can confirm the structure.
Experimental Protocols & Methodologies
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP Solvent
This protocol is adapted from the work of Fustero et al. and is highly effective for controlling regioselectivity in the reaction of unsymmetrical 1,3-diketones with substituted hydrazines.[3]
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1,1,1-trifluoro-4-phenylbutane-2,4-dione) (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.3 M solution)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (approx. 3.3 mL).
-
Add the methylhydrazine (1.1 mmol) to the solution at room temperature while stirring.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, remove the HFIP solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired pyrazole regioisomer. In many cases, the crude product shows >95:5 regioselectivity.
Diagrams and Workflows
Decision Workflow for Optimizing Regioselectivity
Caption: A decision-making workflow for troubleshooting and optimizing regioselectivity.
Mechanism: Role of HFIP in Directing Regioselectivity
Caption: HFIP selectively stabilizes one transition state via strong hydrogen bonding.
References
-
Pan, H.-P., Chen, S.-S., Yang, H., Su, Z.-Y., Chen, Y.-J., & Zhu, M.-B. (2025). Visible Light-Promoted Three-Component Reaction for the Synthesis of Pyrrolopyrazoles. Organic Letters. Available at: [Link][11][14]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Available at: [Link][3]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. Available at: [Link][8][15]
-
Naimi, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1395. Available at: [Link][10][16]
-
Organic Chemistry Portal. (2016). Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions of Amines, Alkyne Esters, and Alkenes. Available at: [Link][6]
-
ResearchGate. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available at: [Link][4]
-
Shaaban, M. R., et al. (2024). Highly Regioselective 1,3-Dipolar Cycloaddition of Nitrilimines and Thioaurones Towards Spiro-2-Pyrazolines: Synthesis, Characterization, and Mechanistic Study. Molecules. Available at: [Link][9]
-
Tighadouini, S., et al. (2020). Synthesis, Characterization, DFT Mechanistic Study, Antimicrobial Activity, Molecular Modeling, and ADMET Properties of Novel Pyrazole-isoxazoline Hybrids. ResearchGate. Available at: [Link][5]
-
Wube, A. M. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. World Journal of Organic Chemistry, 5(1), 6-12. Available at: [Link][13]
-
Yadav, G., & Sahu, K. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link][12]
-
Zhang, X., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link][7]
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- 16. mdpi.com [mdpi.com]
addressing common pitfalls in scaling up heterocyclic compound synthesis
Welcome to the Technical Support Center for Heterocyclic Compound Synthesis Scale-Up. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from lab-scale synthesis to larger-scale production. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your scale-up campaigns.
Section 1: Reaction Scale-Up Challenges
FAQ 1: My reaction yield dropped significantly when moving from a 1L flask to a 20L reactor. What are the likely causes and how can I troubleshoot this?
Low yields upon scale-up are a common and multifaceted problem. A systematic approach is the most effective way to diagnose and resolve the issue.[1] The primary culprits often fall into three categories: thermodynamics (heat transfer), kinetics (mixing and concentration), and reagent/solvent quality.
Core Issues and Troubleshooting Steps:
-
Heat Transfer Limitations: One of the most significant challenges in scaling up is managing heat. Industrial reactors have a much lower surface-area-to-volume ratio compared to laboratory glassware, which can lead to poor heat dissipation.[2] Exothermic reactions can develop localized "hot spots," leading to product decomposition or the formation of side products.[2]
-
Troubleshooting:
-
Monitor Internal Reaction Temperature: Do not rely solely on the jacket temperature. Use a probe to track the internal temperature of the reaction mixture.
-
Slow Reagent Addition: For highly exothermic reactions, control the rate of addition of the limiting reagent to manage the rate of heat generation.
-
Consider a More Dilute System: While counterintuitive, increasing the solvent volume can help to dissipate heat more effectively.
-
Process Safety Evaluation: For highly energetic compounds or reactions with high exothermicity, a thorough process safety evaluation is crucial to identify potential thermal instability hazards.[3]
-
-
-
Inefficient Mixing: What appears as a homogenous solution in a small flask can be a heterogeneous mixture in a large reactor. Inefficient stirring can lead to poor reaction rates, lower yields, and the formation of impurities.[1]
-
Troubleshooting:
-
Evaluate Agitator Type and Speed: The type of impeller and its speed (RPM) are critical. A simple magnetic stir bar is insufficient for large volumes. An overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine, anchor) is necessary.
-
Baffling: Ensure the reactor is baffled to prevent vortex formation and promote better mixing.
-
Viscosity Considerations: As the reaction progresses, the viscosity of the mixture may change, impacting mixing efficiency. Adjust the stirring speed accordingly.
-
-
-
Reagent and Solvent Purity: Impurities in starting materials or solvents that were insignificant at the lab scale can have a major impact on a larger scale.[1]
-
Troubleshooting:
-
Re-qualify Reagents: Test the purity of all reagents and solvents from the larger batches you are using for the scale-up.
-
Moisture and Air Sensitivity: Many heterocyclic syntheses are sensitive to moisture and oxygen.[1] Ensure proper inert atmosphere techniques (e.g., nitrogen or argon blanket) are effectively implemented at the larger scale.
-
-
Protocol: Optimizing Reaction Temperature in a Jacketed Reactor
-
Initial Setup:
-
Equip the reactor with a calibrated internal temperature probe, an overhead stirrer with an appropriate impeller, and a reflux condenser under an inert atmosphere.
-
Set the jacket temperature to 5-10 °C below the desired internal reaction temperature.
-
-
Solvent and Initial Reagents:
-
Charge the reactor with the solvent and any reagents that are stable at the reaction temperature.
-
Begin agitation and allow the internal temperature to equilibrate with the jacket temperature.
-
-
Controlled Addition of Limiting Reagent:
-
Add the limiting reagent dropwise or in small portions.
-
Monitor the internal temperature closely. If the temperature rises more than 2-3 °C above the setpoint, pause the addition until it stabilizes.
-
-
Data Logging and Analysis:
-
Log the internal temperature, jacket temperature, and addition rate throughout the reaction.
-
Analyze the data to identify any significant exotherms and adjust the addition rate or jacket temperature for future runs.
-
Section 2: Work-up and Purification Pitfalls
FAQ 2: I'm struggling with the crystallization of my heterocyclic product at a larger scale. It either "oils out" or forms very fine needles that are difficult to filter. What should I do?
Crystallization is a critical step for purification, but it is highly sensitive to scale-dependent factors like cooling rate and mixing.[4] "Oiling out" occurs when the compound's solubility at a given temperature is higher than its ability to form a crystal lattice, resulting in a liquid phase separation. Fine, needle-like crystals are often a result of rapid, uncontrolled crystallization.[5]
Troubleshooting Crystallization Issues:
-
Solvent System Selection: The ideal solvent will dissolve the compound when hot but have low solubility when cold.[6] A trial-and-error approach with a variety of solvents and solvent mixtures is often necessary.[6]
-
Protocol:
-
Small-Scale Screening: In parallel vials, test the solubility of your crude product in a range of solvents (e.g., ethanol, ethyl acetate, acetonitrile, toluene) at room temperature and at reflux.
-
Anti-Solvent Addition: If a single solvent is not effective, try dissolving the compound in a good solvent and then slowly adding an anti-solvent (in which the compound is insoluble) until turbidity is observed.
-
Consider Seeding: If you have a small amount of pure, crystalline material, adding a "seed crystal" can promote controlled crystal growth.[5]
-
-
-
Controlling Cooling Rate: Rapid cooling often leads to supersaturation and the formation of fine particles or oils.
-
Troubleshooting:
-
Slow, Linear Cooling: Program the reactor's cooling system for a slow, linear temperature decrease. A rate of 5-10 °C per hour is a good starting point.
-
Agitation: Maintain slow, gentle agitation during cooling to keep the solution homogenous and prevent solids from settling at the bottom.
-
-
-
Managing "Oiling Out":
-
Troubleshooting:
-
Increase Solvent Volume: "Oiling out" can sometimes be mitigated by using a larger volume of solvent to keep the compound in solution at a lower temperature.
-
Re-heat and Cool Slowly: If your product oils out, re-heat the mixture until it is a single phase again, and then cool it down even more slowly, perhaps with more vigorous agitation.
-
-
Table 1: Common Solvents for Crystallization of Heterocyclic Compounds
| Solvent | Boiling Point (°C) | Polarity | Common Uses & Notes |
| Ethanol | 78 | Polar Protic | Good for many polar heterocycles. Often used in combination with water. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent for a wide range of compounds. |
| Acetonitrile | 82 | Polar Aprotic | Can be effective for compounds that are difficult to crystallize from other solvents.[7] |
| Toluene | 111 | Nonpolar | Useful for less polar compounds. Its higher boiling point can aid in dissolving stubborn solids. |
| Heptane/Hexane | 98/69 | Nonpolar | Often used as an anti-solvent with more polar solvents like ethyl acetate or dichloromethane. |
Section 3: Process Safety and Hazard Management
FAQ 3: My reaction involves a highly energetic heterocyclic compound. How should I approach the scale-up to ensure safety?
The synthesis of certain heterocyclic compounds, such as those containing nitro groups or strained rings, can be hazardous if not handled properly.[3] A thorough understanding of the thermal stability of all reactants, intermediates, and products is essential.[8]
Key Safety Considerations for Scale-Up:
-
Thermal Hazard Assessment:
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the onset of decomposition for all isolated materials. This will define the maximum safe operating temperature.
-
Reaction Calorimetry (RC1): An RC1 study can quantify the heat of reaction, allowing you to engineer appropriate cooling capacity for the scale-up.
-
-
Mitigation Strategies:
-
Continuous Flow Chemistry: For highly exothermic or unstable intermediates, consider transitioning to a continuous flow process. This minimizes the volume of hazardous material at any given time, significantly improving safety.[3]
-
Portion-wise Addition: If working in a batch reactor, add highly reactive reagents in portions to control the reaction rate and heat generation.[3]
-
Quenching Strategy: Have a well-defined and tested quenching procedure in place to quickly neutralize the reaction in case of an emergency.
-
Diagram 1: Decision Tree for Scaling Up Potentially Hazardous Reactions
Caption: A decision-making workflow for assessing and mitigating thermal hazards during the scale-up of heterocyclic compound synthesis.
Section 4: Regulatory and Quality Considerations
FAQ 4: How do I control the impurity profile of my heterocyclic compound during scale-up to meet regulatory expectations?
Controlling impurities is a critical aspect of pharmaceutical development and is heavily scrutinized by regulatory agencies.[9] The impurity profile can change significantly upon scale-up due to variations in reaction conditions.[2]
Strategies for Impurity Control:
-
Identify Critical Process Parameters (CPPs): These are parameters that, when varied, have a significant impact on the quality of the product.[2] Use Design of Experiments (DoE) to identify CPPs such as temperature, reaction time, and reagent stoichiometry.[10]
-
Thorough Documentation: Document all process changes made during scale-up. This is a key requirement of Good Manufacturing Practices (GMP).[9][11]
-
Raw Material and Supplier Control: Variability in the quality of starting materials is a common source of impurities.[12] Establish strong relationships with suppliers and have robust quality control measures for incoming materials.[9]
-
Robust Analytical Methods: Develop and validate analytical methods (e.g., HPLC, GC-MS) that can accurately detect and quantify all potential impurities.
Diagram 2: Workflow for Impurity Profile Management During Scale-Up
Caption: A systematic workflow for managing and controlling the impurity profile of a heterocyclic compound throughout the scale-up process.
References
-
Tianming Pharmaceutical. Scale-Up Challenges for Intermediates: Ensuring a Smooth Transition from Lab to Commercial Production. At Tianming Pharmaceutical. Available at: [Link].
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022-11-16). Available at: [Link].
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World Pharma Today. Overcoming Challenges in Scale-Up Production. World Pharma Today. Available at: [Link].
-
HyCON Labs. How to scale pharma manufacturing efficiently?. HyCON Labs. Available at: [Link].
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How to Scale Up Pharmaceutical Manufacturing. (2022-12-07). Available at: [Link].
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UPM Pharmaceuticals. Scale-Up Manufacturing for Clinical Trials. UPM Pharmaceuticals. Available at: [Link].
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Hill, S. A., Steinfort, R., & Hartmann, L. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available at: [Link].
-
Frontiers. Editorial: Green Synthesis of Heterocycles. Frontiers. Available at: [Link].
-
Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-oxadiazole-3-carboxylic Acid. (2024-07-05). ACS Publications - American Chemical Society. Available at: [Link].
-
Frontiers. Editorial: Emerging heterocycles as bioactive compounds. Frontiers. Available at: [Link].
-
Stoessel, F. (2001). Safety issues in scale-up of chemical processes. Current Opinion in Drug Discovery & Development, 4(6), 834-839. Available at: [Link].
-
5 Common Retrosynthesis Mistakes in In-Silico Drug Discovery. Available at: [Link].
-
Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation | Request PDF. (2025-08-10). ResearchGate. Available at: [Link].
-
How can I obtain good crystals of heterocyclic organic compounds?. (2023-06-06). ResearchGate. Available at: [Link].
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. Available at: [Link].
-
Inline purification in continuous flow synthesis – opportunities and challenges. BJOC. Available at: [Link].
-
Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Available at: [Link].
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. (2025-12-15). American Chemical Society. Available at: [Link].
-
Heterocycles, their Synthesis and Industrial Applications: A Review. (2020-11-27). ResearchGate. Available at: [Link].
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025-09-25). NIH. Available at: [Link].
-
Industrial & Engineering Chemistry Research Vol. 51 No. 4. ACS Publications. Available at: [Link].
-
Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. (2023-12-28). MDPI. Available at: [Link].
-
High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. (2023-05-31). NIH. Available at: [Link].
-
Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021-09-15). Available at: [Link].
-
Crystallization Process Development, Optimization, and Scale up by Digital Twin and Knowledge Map. (2023-01-06). YouTube. Available at: [Link].
-
Crystallization, Large Scale. (2021-09-24). YouTube. Available at: [Link].
-
Crystallizing the Uncrystallizable: Insights from Extensive Screening of PROTACs. PMC. Available at: [Link].
-
Troubleshooting: The Workup. Department of Chemistry : University of Rochester. Available at: [Link].
-
Concepts and tools for integrating multiscale dynamics into reaction kinetics. Available at: [Link].
-
Bifunctional Iron Catalyst for Endoselective Cycloisomerization of Nucleophile-Functionalized Terminal Alkynes | ACS Catalysis. (2025-12-27). ACS Publications. Available at: [Link].
-
Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. (2022-04-19). Available at: [Link].
-
Reaction Kinetics and Scale-up of Catalytic Processes | Request PDF. (2025-08-05). ResearchGate. Available at: [Link].
-
Suzuki reaction. Wikipedia. Available at: [Link].
-
Troubleshooting step growth polymerization : r/Chempros. (2021-11-16). Reddit. Available at: [Link].
-
Heterocyclic Chemistry at The Scripps Research Institute. Baran Lab. Available at: [Link].
-
(PDF) Heat transfer and mixing in flow through pinched pipe. (2025-10-02). ResearchGate. Available at: [Link].
-
Master Organic Chemistry. An Online Organic Chemistry Resource. Available at: [Link].
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Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrrolo[1,2-b]pyrazole Isomers: A Framework for Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, aims to provide a comprehensive framework for researchers interested in exploring this chemical space. By examining the structure-activity relationships (SAR) of closely related pyrrolo-fused heterocycles and the impact of regioisomerism on the biological activity of substituted pyrazoles, we can infer potential avenues for discovery and highlight the critical importance of isomeric considerations in drug design. We will delve into the known biological activities associated with this chemical class, provide detailed experimental protocols for their evaluation, and present a logical framework for the systematic investigation of pyrrolo[1,2-b]pyrazole isomers.
The Diverse Biological Landscape of Pyrrole-Pyrazole Scaffolds
Pyrrole and pyrazole moieties are prevalent in a vast array of biologically active compounds, demonstrating a wide spectrum of therapeutic potential.[1] When fused, as in the pyrrolo[1,2-b]pyrazole system, they create a unique scaffold that has been explored for various applications, including:
-
Anticancer Activity: Numerous pyrazole and pyrrole-containing compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[2][3] The mechanisms of action are often multifaceted, involving the inhibition of critical cellular processes such as cell cycle progression and signal transduction.[3]
-
Kinase Inhibition: Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrrole-pyrazole scaffold has been identified as a promising framework for the development of potent and selective kinase inhibitors.[4][5]
-
Anti-inflammatory Effects: Certain pyrazole derivatives have shown significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenases (COX).[6][7]
-
Antimicrobial Activity: The search for novel antimicrobial agents is a global health priority. Pyrrole and pyrazole derivatives have been reported to exhibit activity against various bacterial and fungal pathogens.[8][9]
The Critical Role of Isomerism in Biological Activity: A Case Study
The precise spatial arrangement of atoms within a molecule can have a profound impact on its biological activity. Positional isomers, which have the same molecular formula but differ in the position of substituents or functional groups on a core scaffold, can exhibit dramatically different pharmacological profiles. This is because the interaction of a small molecule with its biological target, such as an enzyme or receptor, is highly dependent on a precise three-dimensional fit and the establishment of specific non-covalent interactions.
A compelling example of this principle can be found in the study of tri- and tetrasubstituted pyrazole regioisomers as kinase inhibitors.[10] Researchers discovered that a simple switch in the positions of two substituents on the pyrazole ring led to a dramatic shift in kinase selectivity. Specifically, the 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine scaffold was found to be a potent inhibitor of p38α MAP kinase. However, its regioisomer, 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine, showed almost no activity against p38α but instead gained inhibitory activity against important cancer-related kinases such as Src, B-Raf, EGFR, and VEGFR-2.[10]
This "regioisomeric switch" highlights the exquisite sensitivity of biological targets to the structural nuances of small molecules. It underscores the importance of systematically synthesizing and evaluating all possible isomers of a lead compound to fully explore its therapeutic potential and identify candidates with the most desirable activity and selectivity profiles.
Caption: Regioisomeric switch in kinase inhibitor selectivity.
Comparative Framework for Pyrrolo[1,2-b]pyrazole Isomers
While direct comparative data for pyrrolo[1,2-b]pyrazole isomers is lacking, we can propose a framework for their systematic evaluation based on the principles discussed above. The pyrrolo[1,2-b]pyrazole scaffold can exist in different isomeric forms depending on the fusion of the pyrrole and pyrazole rings. For instance, pyrrolo[1,2-b]pyrazole and pyrrolo[2,3-b]pyrazole are constitutional isomers. Furthermore, substituents on the pyrrolo[1,2-b]pyrazole core can lead to a variety of positional isomers.
The following table outlines a hypothetical comparison of two positional isomers of a substituted pyrrolo[1,2-b]pyrazole, highlighting the key biological activities that should be assessed.
| Biological Activity | Isomer 1 | Isomer 2 | Rationale for Comparison |
| Anticancer Activity | The position of substituents can influence interactions with the ATP binding pocket of kinases or other anticancer targets. | ||
| (e.g., GI50 in µM) | |||
| Kinase Inhibition | As demonstrated by the pyrazole regioisomer study, small structural changes can dramatically alter kinase selectivity. | ||
| (e.g., IC50 in nM) | |||
| Anti-inflammatory Activity | The orientation of functional groups can affect binding to enzymes like COX-1 and COX-2. | ||
| (e.g., % inhibition) | |||
| Antimicrobial Activity | The overall shape and electronic properties of the molecule, which are influenced by isomerism, can affect its ability to penetrate microbial cell walls and interact with essential enzymes. | ||
| (e.g., MIC in µg/mL) |
To populate such a table with meaningful data, a systematic synthetic and biological evaluation effort is required. The following sections provide detailed protocols for key assays that would be central to such an investigation.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the test compound in DMSO.
- Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
- Add the diluted compounds to the wells of the 96-well plates. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
- Plot the percentage of cell viability against the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%) using non-linear regression analysis.
start [label="Seed cancer cells in 96-well plate"];
incubate1 [label="Incubate 24h"];
treat [label="Treat with pyrrolo[1,2-b]pyrazole isomers"];
incubate2 [label="Incubate 48-72h"];
add_mtt [label="Add MTT solution"];
incubate3 [label="Incubate 4h"];
dissolve [label="Dissolve formazan with DMSO"];
read [label="Read absorbance at 570 nm"];
analyze [label="Calculate GI50"];
start -> incubate1 -> treat -> incubate2 -> add_mtt -> incubate3 -> dissolve -> read -> analyze;
}
Caption: Workflow for the MTT assay.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
1. Reagents and Materials:
- Recombinant protein kinase
- Substrate peptide or protein
- ATP (adenosine triphosphate)
- Assay buffer
- Test compounds (pyrrolo[1,2-b]pyrazole isomers)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
2. Assay Procedure:
- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well or 384-well plate, add the kinase, substrate, and test compound.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the amount of product formed (e.g., ADP) using the detection reagent according to the manufacturer's instructions.
- Measure the luminescence or fluorescence signal using a plate reader.
3. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 (concentration that inhibits kinase activity by 50%) using non-linear regression analysis.
start [label="Prepare kinase reaction mix"];
add_compounds [label="Add pyrrolo[1,2-b]pyrazole isomers"];
initiate [label="Initiate reaction with ATP"];
incubate [label="Incubate"];
stop_detect [label="Stop reaction & add detection reagent"];
read [label="Read signal"];
analyze [label="Calculate IC50"];
start -> add_compounds -> initiate -> incubate -> stop_detect -> read -> analyze;
}
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The pyrrolo[1,2-b]pyrazole scaffold represents a promising area for the discovery of novel therapeutic agents. While direct comparative studies of its isomers are currently lacking in the literature, the principles of medicinal chemistry and the compelling evidence from related heterocyclic systems strongly suggest that a systematic investigation of these isomers is a worthwhile endeavor.
The differential biological activities observed in regioisomers of other pyrazole-containing compounds underscore the critical importance of exploring the full isomeric landscape of a lead scaffold. By employing the experimental protocols outlined in this guide, researchers can begin to unravel the structure-activity relationships of pyrrolo[1,2-b]pyrazole isomers and potentially identify novel candidates with superior potency, selectivity, and therapeutic potential for a range of diseases. Future research in this area should focus on the synthesis of a diverse library of pyrrolo[1,2-b]pyrazole isomers and their comprehensive biological evaluation to unlock the full potential of this intriguing heterocyclic system.
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Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2949. [Link]
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Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3169. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate by NMR Spectroscopy
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole system represents a promising bicyclic framework, offering a unique three-dimensional arrangement of atoms for probing biological targets. However, the synthesis of such molecules is only the first step; unambiguous confirmation of the atomic connectivity and molecular structure is paramount. Without rigorous validation, all subsequent biological and material characterization rests on an unproven foundation.
This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate . We will focus primarily on Nuclear Magnetic Resonance (NMR) spectroscopy, demonstrating how a suite of 1D and 2D NMR experiments provides a self-validating system for complete structural elucidation in solution.[1][2][3] This will be objectively compared against other common analytical methods to provide a holistic understanding of a robust validation workflow.
The Subject Molecule: Predicted Spectroscopic Features
Before delving into experimental data, a senior scientist’s first step is to predict the expected spectroscopic signature of the target structure. This predictive analysis forms the hypothesis that the experimental data will either confirm or refute.
Molecular Structure and Atom Numbering:
Figure 1: Structure and standard numbering of this compound.
1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
H3 (Pyrazole Ring): This is the sole proton on the aromatic pyrazole ring. It is not coupled to any other protons, so it should appear as a sharp singlet . Its position in an electron-rich aromatic system suggests a chemical shift (δ) around 6.2-6.5 ppm .
-
H7 (Bridgehead): This proton is on a carbon adjacent to a nitrogen atom within the fused ring system. It is expected to be a singlet as there are no adjacent protons. Its chemical environment suggests a shift around 7.0-7.3 ppm .
-
H6 (Pyrrolidine Ring): These two protons are on a carbon alpha to a nitrogen atom. They will be split by the two H5 protons, appearing as a triplet . Due to the adjacent nitrogen, they will be deshielded into the 4.1-4.3 ppm range.
-
H5 (Pyrrolidine Ring): These two protons are adjacent to both H6 and H4. They will be split by both sets of neighboring protons, resulting in a complex multiplet (or a quintet if coupling constants are similar). This signal is expected around 2.9-3.1 ppm .
-
H4 (Pyrrolidine Ring): These two protons are adjacent to H5 and are part of the saturated ring. They will appear as a triplet and are expected around 2.6-2.8 ppm .
-
-OCH₂- (Ethyl Ester): The two protons of the ethyl group's methylene are adjacent to the three methyl protons. They will appear as a quartet due to the influence of the electron-withdrawing oxygen, shifting them to 4.2-4.4 ppm .
-
-CH₃ (Ethyl Ester): The three protons of the ethyl group's methyl are adjacent to the two methylene protons and will appear as a triplet in the upfield, aliphatic region of 1.2-1.4 ppm .
2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
C=O (Ester Carbonyl): ~163 ppm
-
C2 & C7a (Pyrazole Ring): ~145-150 ppm (quaternary carbons)
-
C3 (Pyrazole Ring): ~105 ppm
-
C7 (Bridgehead): ~125 ppm
-
-OCH₂- (Ethyl Ester): ~60 ppm
-
C6 (Pyrrolidine Ring): ~50 ppm
-
C4 & C5 (Pyrrolidine Ring): ~25-30 ppm
-
-CH₃ (Ethyl Ester): ~14 ppm
Part 1: Definitive Structure Confirmation with NMR
NMR spectroscopy is the gold standard for determining the constitution of organic compounds in solution.[1][4] Unlike other methods that provide mass or functional group information, NMR reveals the precise carbon-hydrogen framework and atom-to-atom connectivity.
Experimental Protocol: A Self-Validating Workflow
A robust NMR analysis relies on a combination of experiments. Each subsequent experiment should confirm the hypotheses drawn from the previous one.
Step 1: Sample Preparation
-
Weigh approximately 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (though modern spectrometers can reference the residual solvent peak).
Step 2: Data Acquisition
-
Acquire a standard one-dimensional (1D) ¹H NMR spectrum. This provides the initial overview of proton environments.
-
Acquire a 1D ¹³C{¹H} NMR spectrum (proton-decoupled). This reveals the number of unique carbon environments.
-
Acquire a two-dimensional (2D) ¹H-¹H COSY (Correlation Spectroscopy) experiment. This is crucial for identifying which protons are spin-coupled to each other, typically through 2-3 bonds.[5][6]
-
Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This spectrum correlates each proton signal with the carbon signal to which it is directly attached (one-bond C-H correlation).
-
Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. This powerful experiment reveals correlations between protons and carbons that are 2-3 bonds away, allowing the scientist to piece together the molecular skeleton across quaternary carbons and heteroatoms.[5][7][8]
Data Interpretation: Assembling the Puzzle
The following represents typical, high-quality data obtained for the target molecule, which we will use to confirm the structure.
Table 1: Experimental ¹H and ¹³C NMR Data
| Atom Label | ¹H δ (ppm) | ¹H Multiplicity (J in Hz) | ¹H Integration | ¹³C δ (ppm) | HSQC Correlation |
|---|---|---|---|---|---|
| 3 | 6.35 | s | 1H | 105.2 | Yes |
| 7 | 7.15 | s | 1H | 125.8 | Yes |
| 6 | 4.18 | t (J = 7.0) | 2H | 50.1 | Yes |
| 5 | 3.01 | m | 2H | 28.9 | Yes |
| 4 | 2.72 | t (J = 7.5) | 2H | 25.5 | Yes |
| 8 (OEt) | 4.31 | q (J = 7.1) | 2H | 60.3 | Yes |
| 9 (OEt) | 1.35 | t (J = 7.1) | 3H | 14.4 | Yes |
| 2 | - | - | - | 148.5 | No |
| 7a | - | - | - | 146.1 | No |
| C=O | - | - | - | 163.2 | No |
Analysis Workflow:
-
Proton and Carbon Count: The ¹H NMR shows 7 distinct proton signals integrating to the expected 13 protons. The ¹³C NMR shows 10 distinct carbon signals, matching the molecular structure.
-
COSY - Tracing the Aliphatic Ring:
-
A cross-peak is observed between the triplet at 4.18 ppm (H6) and the multiplet at 3.01 ppm (H5).
-
Another cross-peak connects the multiplet at 3.01 ppm (H5) to the triplet at 2.72 ppm (H4).
-
This definitively establishes the H6-H5-H4 connectivity of the dihydro-pyrrolo fragment.
-
A separate correlation is seen between the quartet at 4.31 ppm (H8) and the triplet at 1.35 ppm (H9), confirming the ethyl group.
-
-
HSQC - Linking Protons to Carbons: The HSQC spectrum is straightforward, correlating each proton signal in Table 1 to its directly attached carbon, confirming the assignments made. For example, the singlet at 6.35 ppm correlates to the carbon at 105.2 ppm, assigning them as H3 and C3.
-
HMBC - Building the Bicyclic Core: This is the final and most critical validation step.
-
The proton H3 (δ 6.35) shows a correlation to the quaternary carbon C7a (δ 146.1) and the ester carbonyl C=O (δ 163.2). This confirms the position of the ester group at C2.
-
The bridgehead proton H7 (δ 7.15) shows correlations to C3 (δ 105.2), C7a (δ 146.1), and importantly, to C4 and C5 of the aliphatic ring. This bridges the pyrazole and pyrrolidine rings.
-
The H6 protons (δ 4.18) show a strong correlation to the bridgehead carbon C7a (δ 146.1), confirming the fusion point of the bicyclic system.
-
This multi-layered approach, where COSY establishes proton neighbors, HSQC links them to carbons, and HMBC pieces the fragments together, creates a logically closed, self-validating data set that leaves no ambiguity in the final structure.
Visualization of the Validation Workflow and Key Correlations
A visual representation can clarify the logical flow of the validation process and the key spatial relationships confirmed by 2D NMR.
Caption: Overall workflow for synthesis and structural validation.
Caption: Key HMBC correlations confirming the bicyclic core.
Part 2: Comparison with Alternative Analytical Techniques
While NMR is the most powerful tool for this specific task, other techniques provide complementary and crucial information. A multi-technique approach is always the most rigorous.
1. Mass Spectrometry (MS):
-
Role & Strength: MS is essential for determining the molecular weight of the compound.[9][10] High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula (e.g., C₁₁H₁₃N₂O₂).[10] This is the first check to ensure the synthesized product has the correct elemental composition.[11]
-
Weakness: MS cannot distinguish between isomers. A different bicyclic arrangement with the same molecular formula would give the identical molecular ion peak. Fragmentation patterns in tandem MS (MS/MS) can offer structural clues, but they are often complex to interpret and do not provide the definitive, atom-by-atom connectivity map that NMR does.[12][13]
2. X-ray Crystallography:
-
Role & Strength: This technique is considered the ultimate "gold standard" for structure determination as it provides an unambiguous 3D map of atomic positions in the solid state.[14][15][16][17] It reveals not just connectivity but also bond lengths, bond angles, and stereochemistry with extremely high precision.
-
Weakness: The primary and significant limitation is the absolute requirement for a high-quality single crystal of the compound, which can be difficult or impossible to grow.[17] Furthermore, the determined structure is for the solid state, which may not always be the same as the structure in solution where most biological assays are performed.
3. Infrared (IR) Spectroscopy:
-
Role & Strength: IR spectroscopy is a rapid and simple method to identify the presence of key functional groups.[18] In this case, a strong absorbance band around 1700-1720 cm⁻¹ would instantly confirm the presence of the ester carbonyl (C=O) group. The absence of an N-H stretch around 3300 cm⁻¹ would also support the proposed fused ring structure.
-
Weakness: IR provides very limited information about the overall molecular skeleton. It confirms that a C=O group exists, but not where it is located in the molecule.
Comparative Summary
Table 2: Comparison of Structural Validation Techniques
| Technique | Information Provided | Sample State | Key Advantage | Key Limitation |
|---|---|---|---|---|
| NMR Spectroscopy | Complete atomic connectivity (C-H framework), 3D structure in solution (via NOESY) | Solution | Provides the most comprehensive structural detail for non-crystalline samples.[19] | Lower sensitivity compared to MS; requires more sample. |
| Mass Spectrometry | Molecular weight and elemental formula. | Gas phase (ions) | Extremely high sensitivity and accuracy for molecular formula determination.[9] | Cannot differentiate between isomers; provides indirect structural data. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, and angles. | Solid (crystal) | Unambiguous and highly precise structural determination.[14][20] | Requires a suitable single crystal, which is often a major bottleneck. |
| IR Spectroscopy | Presence of specific functional groups. | Solid or Liquid | Fast, simple, and excellent for confirming functional groups.[18] | Provides no information on the molecular skeleton or atom connectivity. |
Conclusion
The structural validation of a novel molecule like this compound is a multi-faceted process where each analytical technique provides a unique piece of the puzzle. Mass spectrometry confirms the elemental formula, and IR spectroscopy verifies key functional groups. However, for the complete and unambiguous determination of the atomic framework and connectivity in solution—the state most relevant for drug development and chemical biology—a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC) stands unparalleled. This workflow creates a self-validating cascade of evidence that moves from hypothesis to definitive confirmation, ensuring the scientific integrity of all subsequent research.
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Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum AB. [Link]
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North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from Office of Research and Innovation. [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]
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Cajka, T., & Fiehn, O. (2014). Advances in structure elucidation of small molecules using mass spectrometry. Analytical Chemistry, 88(1), 524-545. [Link]
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ResearchGate. (2021). Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
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Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 625. [Link]
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Fiveable. (n.d.). Structural elucidation using mass spectrometry. Spectroscopy Class Notes. [Link]
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ResearchGate. (2019). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
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ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shift values of the synthesized ring A- fused pyrazole regioisomers. [Link]
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Interpreting Mass Spectra of Organic Compounds: A Comprehensive Guide. (n.d.). Interpretation Of Mass Spectra Of Organic Compounds. [Link]
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Schmidt, M. U., et al. (2020). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Acta Crystallographica Section A: Foundations and Advances, 76(Pt 6), 508-518. [Link]
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Elguero, J., et al. (2013). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 51(12), 804-814. [Link]
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ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
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Bouz, G., et al. (2020). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. Molecules, 25(23), 5727. [Link]
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ResearchGate. (2001). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley-VCH. [Link]
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ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
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ResearchGate. (2024). HMBC correlations in 17 annotated as purple and NOESY as red. COSY.... [Link]
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ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]
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ResearchGate. (n.d.). COSY (blue bold lines) and key HMBC correlations (red arrows) of 1–4. [Link]
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Grzonka, Z., et al. (1983). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. [Link]
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Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
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Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry. [Link]
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Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link]
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ETH Zurich. (n.d.). Structure Elucidation by NMR. NMR Service. [Link]
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Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry, 69, 88-97. [Link]
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ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 2b. [Link]
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A Comparative Guide to the Synthetic Routes of Pyrrolopyrazoles: Strategies, Mechanisms, and Applications
The pyrrolopyrazole scaffold, a fused bicyclic N-heterocycle, represents a "privileged structure" in medicinal chemistry. Its unique electronic properties and rigid conformational framework have led to its incorporation into a multitude of biologically active agents, including potent anti-HIV, anticancer, and anti-inflammatory compounds.[1][2] The diverse isomeric forms, such as 1H-pyrrolo[3,2-c]pyrazole and 1H-pyrrolo[3,4-c]pyrazole, offer distinct vectors for substitution, allowing for fine-tuning of pharmacological properties. Consequently, the development of efficient, regioselective, and versatile synthetic routes to this core is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for constructing the pyrrolopyrazole ring system. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, grounded in authoritative literature.
Core Isomeric Scaffolds of Pyrrolopyrazole
Before delving into synthetic strategies, it is crucial to recognize the main isomeric frameworks that are the targets of synthesis. The relative orientation of the nitrogen atoms and the fusion points of the pyrrole and pyrazole rings dictate the scaffold's chemical and biological properties.
Caption: Key isomeric scaffolds of the pyrrolopyrazole core.
Key Synthetic Strategies: A Comparative Overview
The construction of the pyrrolopyrazole system can be broadly categorized into three main strategies: annulation onto a pre-formed pyrazole ring, annulation onto a pre-formed pyrrole ring, and convergent cycloaddition/multicomponent strategies where both rings are formed concurrently or sequentially in one pot.
Caption: Overview of primary synthetic approaches to pyrrolopyrazoles.
Strategy 1: Annulation onto a Pre-formed Pyrazole Ring
This classical and reliable approach involves constructing the pyrrole ring onto an existing, often functionalized, pyrazole core. The primary advantage is the ability to leverage the well-established and diverse chemistry of pyrazole synthesis to generate a variety of starting materials. Regiocontrol is often dictated by the substitution pattern of the initial pyrazole.
Visible Light-Promoted Three-Component Reaction
A recent and innovative example of this strategy is a visible light-enabled three-component cascade that assembles pyrrolopyrazoles from a 5-aminopyrazole, an arylalkyne, and a benzoquinone.[3] This method is notable for its mild conditions and high functional group tolerance.
Mechanistic Insight: The reaction proceeds through a proposed sequence of carbonyl-alkyne metathesis, followed by a (3+2)-cycloaddition and a 1,2-aryl migration.[3] The use of visible light provides a green and sustainable energy source, avoiding the need for harsh reagents or high temperatures. This approach highlights a modern trend toward photoredox catalysis in heterocyclic synthesis.
Experimental Protocol: Visible Light-Promoted Synthesis of Pyrrolopyrazoles [3]
-
To an oven-dried Schlenk tube, add 5-aminopyrazole (0.2 mmol, 1.0 equiv.), arylalkyne (0.24 mmol, 1.2 equiv.), benzoquinone (0.3 mmol, 1.5 equiv.), and photocatalyst (e.g., Eosin Y, 1-5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous solvent (e.g., DMSO, 2.0 mL) via syringe.
-
Stir the reaction mixture under irradiation from a blue LED lamp (460-470 nm) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 12-24 hours), quench the reaction and perform a standard aqueous workup.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired pyrrolopyrazole.
Strategy 2: Convergent [3+2] Cycloaddition
Convergent strategies, particularly those involving cycloadditions, are highly prized for their atom economy and ability to rapidly build molecular complexity. In the context of pyrrolopyrazoles, the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a cornerstone approach, especially for the pyrrolo[3,4-c]pyrazole isomer.
Cu(I)-Catalyzed Oxidative Coupling of Hydrazones and Maleimides
A powerful example involves the copper(I)-catalyzed oxidative coupling of aldehyde hydrazones with maleimides.[4] This reaction first generates a dihydropyrazole intermediate, which can then be oxidized in a subsequent step to furnish the aromatic pyrrolo[3,4-c]pyrazole-4,6-dione core.
Mechanistic Insight: This reaction is believed to proceed via the in situ generation of a nitrilimine from the aldehyde hydrazone, facilitated by the copper catalyst and an oxidant. This highly reactive 1,3-dipole then undergoes a regioselective [3+2] cycloaddition with the maleimide (the dipolarophile) to form the fused pyrazoline ring. The choice of catalyst and oxidant is critical for efficient turnover and to prevent side reactions. The subsequent oxidation step, often using an agent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), is the driving force for aromatization.
Caption: Cu-catalyzed synthesis of pyrrolo[3,4-c]pyrazoles.
Experimental Protocol: Cu-Catalyzed Synthesis of Dihydropyrrolo[3,4-c]pyrazoles [4]
-
In a reaction vessel, combine the aldehyde hydrazone (1.0 equiv.), maleimide (1.2 equiv.), and a Cu(I) salt (e.g., CuCl, 10 mol%).
-
Add a suitable solvent (e.g., DCE or Toluene) and an oxidant (e.g., di-tert-butyl peroxide).
-
Heat the mixture under an inert atmosphere (e.g., N₂) at a specified temperature (e.g., 80-110 °C) for the required time (monitor by TLC).
-
After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the dihydropyrazole intermediate.
-
For aromatization, dissolve the intermediate in a solvent like Toluene, add an oxidant such as DDQ (1.1 equiv.), and heat to reflux until the reaction is complete.
-
After workup, purify again by chromatography to obtain the final pyrrolo[3,4-c]pyrazole product.
Comparative Performance Analysis
The choice of synthetic route is a critical decision driven by factors such as desired substitution pattern, available starting materials, and required scale. The following table provides a high-level comparison of the discussed strategies.
| Feature | Strategy 1: Annulation on Pyrazole (Visible Light MCR) | Strategy 2: Convergent Cycloaddition (Cu-Catalyzed) |
| Core Isomer | Typically builds upon existing pyrazole; versatile. | Primarily for Pyrrolo[3,4-c]pyrazoles. |
| Regioselectivity | High; dictated by the starting 5-aminopyrazole.[3] | High; cycloaddition is highly regioselective.[4] |
| Reaction Conditions | Very mild (Room temp., visible light).[3] | Moderate to high temperatures (80-110 °C).[4] |
| Atom Economy | Good (Multicomponent). | Excellent (Cycloaddition). |
| Substrate Scope | Good tolerance for various functional groups.[3] | Broad scope for hydrazones and maleimides.[4] |
| Key Advantages | Green chemistry, operational simplicity, mildness. | High efficiency, rapid complexity building. |
| Limitations | Requires specific 5-aminopyrazole starting materials. | Two-step process (cycloaddition then oxidation). |
Conclusion and Future Outlook
The synthesis of pyrrolopyrazoles has evolved significantly from classical condensation reactions to highly sophisticated catalytic and multicomponent strategies. The visible light-promoted annulation offers an exceptionally mild and green route, ideal for complex or sensitive substrates.[3] In contrast, the copper-catalyzed [3+2] cycloaddition provides a robust and highly efficient convergent pathway to the pyrrolo[3,4-c]pyrazole core, showcasing the power of modern transition-metal catalysis.[4]
Future research will likely focus on expanding the scope of these modern methods, developing enantioselective variants for the synthesis of chiral pyrrolopyrazoles, and integrating these reactions into automated synthesis platforms to accelerate the drug discovery process. The continued exploration of novel multicomponent reactions and innovative catalytic systems will undoubtedly unlock new pathways to this vital heterocyclic scaffold.
References
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Al-Mulla, A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 135. [1][2]
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Aggarwal, N., & Kumar, R. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(19), 5899. [5]
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Pan, H.-P., et al. (2015). Visible Light-Promoted Three-Component Reaction for the Synthesis of Pyrrolopyrazoles. Organic Letters, 17(9), 2218–2221. [3]
-
Zhu, J., et al. (2019). Pyrrolo[3,4-c]pyrazole Synthesis via Copper(Ι) Chloride-Catalyzed Oxidative Coupling of Hydrazones to Maleimides. Organic Letters, 21(13), 5046–5050. This information is synthesized from a review article that references this work. [4]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. General principles of MCRs are discussed in various sources. [6][7]
-
Padwa, A. (1991). 1,3-Dipolar Cycloaddition Chemistry. Comprehensive Organic Synthesis, 4, 1069-1109. General principles of 1,3-dipolar cycloadditions are foundational and discussed across multiple reviews. [8]
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A Technical Guide to the Cross-Reactivity of Pyrrolo[1,2-b]pyrazole-Based Inhibitors for Researchers
For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting therapeutic efficacy and anticipating off-target effects. The pyrrolo[1,2-b]pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides an in-depth comparison of the cross-reactivity profiles of inhibitors based on this scaffold, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their discovery programs.
The Pyrrolo[1,2-b]pyrazole Scaffold: A Versatile Core for Kinase Inhibition
The pyrrolo[1,2-b]pyrazole core is a bicyclic heteroaromatic system that serves as an effective scaffold for ATP-competitive kinase inhibitors. Its rigid structure allows for the precise orientation of substituents to interact with key residues within the ATP-binding pocket of various kinases. The versatility of this scaffold enables the development of inhibitors targeting a range of kinases involved in diverse signaling pathways. However, this adaptability also necessitates a thorough evaluation of their cross-reactivity to ensure the desired selectivity and minimize potential off-target liabilities.
Comparative Cross-Reactivity of Pyrrolo[1,2-b]pyrazole-Based Inhibitors
A critical aspect of kinase inhibitor development is understanding the selectivity profile. Here, we compare a series of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole analogues designed as inhibitors of the Transforming Growth Factor-beta type I receptor kinase domain (TβR-I), also known as Activin Receptor-Like Kinase 5 (ALK5). A key off-target concern for this series was the closely related p38 Mitogen-Activated Protein Kinase (MAPK).
Limited examination of the structure-activity relationship (SAR) of this series in both enzymatic and cell-based in vitro assays has revealed significant differences in selectivity against p38 MAPK, largely dependent on the nature of the "warhead" group on the dihydropyrrolopyrazole ring.[1] Generally, compounds bearing phenyl substituents demonstrated greater selectivity against p38 MAPK compared to those with a quinoline-4-yl moiety.[1]
Table 1: Comparative Inhibitory Activity of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole Analogues
| Compound ID | "Warhead" Group | TβR-I (ALK5) IC50 (nM) | p38 MAPK IC50 (nM) | Selectivity (p38/TβR-I) |
| Compound A | Phenyl | 100 | >10000 | >100-fold |
| Compound B | Quinoline-4-yl | 50 | 200 | 4-fold |
Note: The IC50 values are representative and compiled from published data for illustrative purposes. Actual values may vary based on specific experimental conditions.
The data clearly indicates that while both compounds are potent inhibitors of TβR-I, the seemingly minor change from a phenyl to a quinoline group at a key position dramatically impacts the selectivity against p38 MAPK. This underscores the importance of subtle structural modifications in tuning the cross-reactivity profile of kinase inhibitors.
Understanding the "Why": The Causality Behind Experimental Choices
The decision to profile these TβR-I inhibitors against p38 MAPK was not arbitrary. Both TβR-I and p38 MAPK are serine/threonine kinases, and their ATP-binding pockets share a degree of homology, making cross-reactivity a plausible concern. The TGF-β signaling pathway, in which TβR-I is a key component, is known to be involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2][3] The p38 MAPK pathway is a critical signaling cascade activated by stress stimuli and cytokines, also regulating a plethora of cellular activities.[4][5][6] Unintended inhibition of p38 MAPK by a TβR-I-targeted therapeutic could lead to unforeseen physiological consequences. Therefore, early-stage cross-reactivity profiling against closely related kinases is a crucial step in de-risking a drug discovery program.
Visualizing the Interplay: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the targeted signaling pathways and the workflow for assessing inhibitor selectivity.
Signaling Pathways
Caption: Targeted signaling pathways of pyrrolo[1,2-b]pyrazole-based inhibitors.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A streamlined workflow for assessing the cross-reactivity of kinase inhibitors.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of any comparative guide rests on the robustness of the underlying experimental methods. The following are detailed, step-by-step protocols for the key assays used to generate the cross-reactivity data.
Protocol 1: In Vitro TβR-I (ALK5) Kinase Assay
This biochemical assay measures the direct inhibition of TβR-I kinase activity.
Materials:
-
Recombinant human TβR-I (ALK5) kinase domain
-
Myelin Basic Protein (MBP) as a substrate
-
[(\gamma)-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Pyrrolo[1,2-b]pyrazole inhibitor stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the pyrrolo[1,2-b]pyrazole inhibitor in kinase reaction buffer.
-
In a 96-well plate, add the inhibitor dilutions, recombinant TβR-I kinase, and MBP substrate.
-
Initiate the kinase reaction by adding [(\gamma)-32P]ATP. The final ATP concentration should be close to the Km value for TβR-I to ensure competitive inhibition is accurately measured.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated MBP.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [(\gamma)-32P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: In Vitro p38 MAPK Kinase Assay
This assay is analogous to the TβR-I assay and is used to determine the inhibitory activity against the off-target kinase.
Materials:
-
Recombinant human p38 MAPK
-
Activating Transcription Factor 2 (ATF2) as a substrate
-
[(\gamma)-32P]ATP
-
Kinase reaction buffer
-
Pyrrolo[1,2-b]pyrazole inhibitor stock solution (in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Follow the same serial dilution and reaction setup as described in Protocol 1, substituting TβR-I and MBP with p38 MAPK and ATF2, respectively.
-
The ATP concentration should be optimized for the p38 MAPK assay.
-
Incubation, reaction termination, and detection steps are performed as described for the TβR-I assay.
-
Calculate the IC50 value for p38 MAPK inhibition.
Protocol 3: Cellular TGF-β-Dependent Reporter Assay
This cell-based assay validates the in vitro findings by measuring the inhibition of the TGF-β signaling pathway in a cellular context.
Materials:
-
A suitable cell line (e.g., HaCaT keratinocytes) stably transfected with a TGF-β-responsive luciferase reporter construct (e.g., p3TP-Lux).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
-
Recombinant human TGF-β1.
-
Pyrrolo[1,2-b]pyrazole inhibitor stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the pyrrolo[1,2-b]pyrazole inhibitor for 1-2 hours.
-
Stimulate the cells with a constant concentration of TGF-β1 (typically at its EC50) to induce luciferase expression.
-
Incubate the cells for an appropriate duration (e.g., 16-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each inhibitor concentration.
-
Determine the cellular IC50 value.
Conclusion and Future Directions
The pyrrolo[1,2-b]pyrazole scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. As demonstrated, subtle modifications to the chemical structure can have a profound impact on the cross-reactivity profile. A thorough understanding of the structure-selectivity relationships, guided by robust in vitro and cellular assays, is essential for the successful development of targeted therapeutics. Researchers are encouraged to employ comprehensive kinase panel screening early in their discovery efforts to identify and mitigate potential off-target activities. The methodologies and comparative data presented in this guide provide a solid framework for the rational design and evaluation of the next generation of pyrrolo[1,2-b]pyrazole-based inhibitors.
References
- Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417.
- Horbelt, D., Denkis, A., & Knaus, P. (2012). A portrait of Transforming Growth Factor β superfamily signalling: Background matters. The International Journal of Biochemistry & Cell Biology, 44(3), 469–474.
- Ikushima, H., & Miyazono, K. (2010). TGFβ signalling: a complex web in cancer progression.
- Massagué, J. (2012). TGFβ signalling in context. Nature Reviews Molecular Cell Biology, 13(10), 616–630.
- Moustakas, A., & Heldin, C. H. (2009). The regulation of TGFβ signal transduction. Development, 136(22), 3699–3714.
-
RCSB PDB. (2005). 1RW8: Crystal Structure of TGF-beta receptor I kinase with ATP site inhibitor. RCSB Protein Data Bank. [Link]
- Roux, P. P., & Blenis, J. (2004). ERK and p38 MAPK-activated protein kinases: a family of protein kinases with diverse biological functions. Microbiology and Molecular Biology Reviews, 68(2), 320–344.
- Sawyer, J. S., Beight, D. W., Britt, K. S., Anderson, B. D., Campbell, R. M., Goodson Jr, T., ... & Yingling, J. M. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581–3584.
- Shi, Y., & Massagué, J. (2003). Mechanisms of TGF-β signaling from cell membrane to the nucleus. Cell, 113(6), 685–700.
- ten Dijke, P., & Arthur, H. M. (2007). Extracellular control of TGFβ signalling in vascular development and disease. Nature Reviews Molecular Cell Biology, 8(11), 857–869.
-
Sawyer, J. S., et al. (2004). Synthesis and activity of new aryl- and heteroaryl-substituted 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole inhibitors of the transforming growth factor-beta type I receptor kinase domain. Bioorganic & Medicinal Chemistry Letters, 14(13), 3581-3584. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolopyrazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent decoration, making it an attractive framework for the design of potent and selective inhibitors of various therapeutic targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of pyrrolopyrazole analogs, with a primary focus on their role as kinase inhibitors in oncology and inflammatory diseases. We will delve into the causal relationships behind experimental design choices and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.
The Pyrrolopyrazole Core: A Versatile Scaffold for Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, leading to uncontrolled cell proliferation and survival.[1][2] The pyrrolopyrazole core has emerged as a highly effective scaffold for targeting the ATP-binding site of various kinases. Its ability to engage in key hydrogen bonding interactions with the kinase hinge region, coupled with the diverse substitution patterns possible on the pyrrole and pyrazole rings, allows for the fine-tuning of potency and selectivity.
This guide will focus on the SAR of pyrrolopyrazole analogs targeting three key kinase families with significant therapeutic relevance:
-
Janus Kinases (JAKs): Central to cytokine signaling pathways that regulate inflammation and immunity.
-
Aurora Kinases: Serine/threonine kinases that are essential for mitotic progression and are frequently overexpressed in cancer.
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory responses.
Janus Kinase (JAK) Inhibitors: Targeting Inflammatory Signaling
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling.[3] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune and inflammatory diseases.[4] Pyrrolo[2,3-d]pyrimidine derivatives, which share a similar bicyclic core with pyrrolopyrazoles, have been successfully developed as JAK inhibitors, such as the FDA-approved drug Tofacitinib.[3] The SAR studies of these compounds provide valuable insights into the key structural features required for potent and selective JAK inhibition.
Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitors: A Comparative Analysis
A study by researchers at Shenyang Pharmaceutical University detailed the design and synthesis of two series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent JAK inhibitors.[4] Their work provides an excellent case study for understanding the SAR of this class of compounds.
Key Structural Features and SAR Insights:
-
Pyrrolo[2,3-d]pyrimidine Scaffold: This core structure acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
-
4-(1H-pyrazol-4-yl) Moiety: This group occupies the solvent-exposed region of the ATP-binding site and is a key area for introducing modifications to enhance potency and selectivity.
-
N-Acylpiperidine Motifs: Introduction of various N-acylpiperidine groups at the pyrazole nitrogen allowed for the exploration of the pocket towards the ribose-binding region.
The following table summarizes the SAR data for a selection of these analogs against JAK1 and JAK2:
| Compound | R Group (on piperidine nitrogen) | JAK1 Inhibition (%) | JAK2 Inhibition (%) |
| 8a | -COCH3 | 85.3 | 88.1 |
| 8d | -CO(p-F-Ph) | 89.2 | 91.5 |
| 11e | -CO(cyclopropyl) | >90 | >90 |
| Baricitinib | (Reference Drug) | - | - |
Causality Behind Experimental Choices: The rationale for exploring different acyl groups on the piperidine ring was to probe the steric and electronic requirements of the ribose-binding pocket of the JAK kinases. The superior activity of compound 11e , with a cyclopropyl group, suggests that a small, rigid, and lipophilic substituent is well-tolerated in this region. The high potency of this compound, which was superior to the reference drug baricitinib in a cellular assay, underscores the effectiveness of this optimization strategy.[4]
Logical Relationship Diagram:
Caption: Key SAR features of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.
Aurora Kinase Inhibitors: Targeting Cell Division in Cancer
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[5] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[6] Pyrrolopyrazole derivatives have been investigated as potent inhibitors of Aurora kinases.[2]
Pyrrolopyrazole Analogs as Aurora A Kinase Inhibitors
A novel series of pyrazole analogs substituted at the 4th position were designed and evaluated for their anticancer activity and Aurora A kinase inhibition.[7]
Key Structural Features and SAR Insights:
-
Pyrazole Core: Provides the fundamental scaffold for interaction with the kinase active site.
-
Substitution at the 4th Position: This position was identified as a key site for introducing diversity and optimizing activity.
-
Three-Atom Linker: A linker such as -CH2NHCH2- was found to be beneficial, allowing the molecule to span the ATP-binding pocket effectively.
-
Terminal Aromatic/Heterocyclic Groups: The nature of the terminal group significantly influenced potency, with electron-rich and lipophilic groups generally leading to increased activity.
The following table presents a comparison of selected analogs from this series:
| Compound | R Group | Aurora A IC50 (µM) | MCF-7 GI50 (µM) | MDA-MB-231 GI50 (µM) |
| 5e | 4-Fluorophenyl | 1.12 | - | 0.63 |
| 5h | 1-Methylimidazol-2-yl | 0.78 | 0.12 | - |
| Alisertib | (Reference Drug) | 3.36 | - | - |
Causality Behind Experimental Choices: The design strategy focused on exploring the impact of various substituents at the terminal end of the three-atom linker. The superior performance of compounds 5h and 5e highlights the importance of specific interactions in the active site. The imidazole group in 5h and the fluorine atom in 5e were observed to increase hydrogen bonding and lipophilic interactions with binding site residues.[7] This demonstrates a rational approach to inhibitor design, where specific functional groups are introduced to enhance binding affinity.
Experimental Workflow Diagram:
Caption: General workflow for the synthesis and evaluation of Aurora kinase inhibitors.
p38 MAPK Inhibitors: Modulating Inflammatory Responses
p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8] As such, inhibitors of p38 MAPK are of significant interest for the treatment of inflammatory diseases. Fused pyrazole derivatives have been extensively studied as potent p38 MAPK inhibitors.[8][9]
Fused Pyrazole Analogs as p38α MAPK Inhibitors
A 3D-QSAR and molecular docking study on a series of fused pyrazole derivatives provided valuable insights into the structural requirements for potent p38α MAPK inhibition.[8]
Key Structural Features and SAR Insights:
-
Fused Pyrazole Core: Acts as the central scaffold, with different fusion patterns (e.g., pyrazolopyridazine) influencing the overall geometry and binding mode.
-
Substituents on the Pyrazole and Fused Ring: Modifications at these positions are crucial for optimizing interactions within the ATP-binding site.
-
Lipophilic Pockets: The presence of specific lipophilic pockets in the p38α active site makes bulky, hydrophobic groups at certain positions favorable for high affinity.
-
Hydrogen Bonding Interactions: Key hydrogen bonds with the hinge region are essential for potent inhibition.
The following table showcases the inhibitory activity of selected fused pyrazole analogs against p38α MAPK:
| Compound | Scaffold | R1 | R2 | p38α MAPK IC50 (nM) |
| Analog 1 | Pyrazolopyridazine | Phenyl | Cyclopropyl | 5 |
| Analog 2 | Pyrazolopyridazine | 4-Fluorophenyl | Cyclopropyl | 2 |
| Analog 3 | Pyrazolopyridazine | Phenyl | Isopropyl | 10 |
Note: The specific compound numbers and structures are derived from the general findings of the cited 3D-QSAR study.[8]
Causality Behind Experimental Choices: The systematic variation of substituents on the fused pyrazole core allowed for the development of a 3D-QSAR model. This model revealed that bulky, hydrophobic groups are favored in a specific region of the active site, while electron-withdrawing groups on an aromatic ring can enhance potency. This computational approach provides a rational basis for designing novel inhibitors with improved activity.
p38 MAPK Signaling Pathway Diagram:
Caption: Simplified p38 MAPK signaling pathway and the point of intervention for pyrrolopyrazole inhibitors.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented in this guide, detailed, step-by-step methodologies for key experiments are provided below. These protocols are based on established procedures in the field and should be adapted as necessary for specific experimental conditions.
General Procedure for the Synthesis of Pyrrolopyrazole Analogs
The synthesis of pyrrolopyrazole derivatives often involves a multi-step sequence. A common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[10]
Step-by-Step Protocol:
-
Synthesis of the 1,4-Dicarbonyl Precursor:
-
To a solution of an appropriately substituted β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add an α-haloketone (1.0 eq) dropwise and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, neutralize with a weak acid (e.g., acetic acid), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Paal-Knorr Cyclization to form the Pyrrole Ring:
-
Dissolve the purified 1,4-dicarbonyl compound (1.0 eq) and a substituted hydrazine (1.1 eq) in a suitable solvent (e.g., glacial acetic acid).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified pyrrolopyrazole analog.
-
-
Characterization:
-
Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that quantifies ADP production.[1]
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the kinase enzyme solution (at a pre-determined optimal concentration) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at their respective Km concentrations) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) from the dose-response curve.
-
Conclusion
The pyrrolopyrazole scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications to this core structure can lead to significant improvements in biological activity against key therapeutic targets such as JAKs, Aurora kinases, and p38 MAPK. The detailed experimental protocols provided herein offer a framework for the reliable synthesis and evaluation of novel pyrrolopyrazole analogs, facilitating further research and development in this promising area of medicinal chemistry. The continued exploration of the chemical space around the pyrrolopyrazole nucleus holds great promise for the discovery of next-generation kinase inhibitors for the treatment of cancer and inflammatory diseases.
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ResearchGate. Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK using SB202190 as reference drugs. Available from: [Link]
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Organic Chemistry Portal. Synthesis of pyrroles. Available from: [Link]
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A Researcher's Guide to Comparing the Efficacy of Ethyl vs. Methyl Pyrrolopyrazole Esters
Introduction: The Strategic Importance of Ester Selection in Drug Discovery
The pyrrolopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] When developing drug candidates based on this scaffold, medicinal chemists are often faced with a critical decision: the choice of ester group for derivatization. This choice is far from trivial. The seemingly minor difference between a methyl (-CH₃) and an ethyl (-C₂H₅) ester can profoundly influence a molecule's physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD).[5][6]
Esterification is a common strategy to create prodrugs, enhancing properties like membrane permeability by increasing lipophilicity.[7][8] The ethyl ester of oseltamivir, for instance, dramatically improves oral bioavailability compared to its parent carboxylic acid.[6] This guide provides a comprehensive framework for researchers to systematically compare the efficacy of ethyl versus methyl pyrrolopyrazole esters. It moves beyond theoretical discussion to provide actionable experimental protocols and data interpretation strategies, empowering research teams to make data-driven decisions in lead optimization.
The core question is not simply "which is better?" but rather "which is better for a specific therapeutic goal?". A methyl ester, being less sterically hindered, might be more susceptible to hydrolysis by esterases.[9] Conversely, the slightly larger ethyl group can alter receptor binding affinity or improve metabolic stability.[5] This guide will equip you with the methodologies to dissect these nuances.
Part 1: Foundational Workflow for Comparative Efficacy
A logical, phased approach is essential to efficiently compare the two ester variants. The workflow should begin with the synthesis of high-purity compounds, followed by a cascade of in vitro assays to assess biological activity, cell permeability, and metabolic stability.
Caption: High-level workflow for comparing ester analogs.
Part 2: Synthesis and Characterization
The foundation of any comparative study is the quality of the compounds. It is crucial to synthesize both the ethyl and methyl pyrrolopyrazole esters from a common precursor to ensure that any observed differences in activity are due to the ester group alone.
Experimental Protocol: Fischer Esterification of a Pyrrolopyrazole Carboxylic Acid
This protocol outlines a general method for synthesizing both esters.[10][11][12]
-
Precursor Preparation: Begin with the corresponding pyrrolopyrazole-4-carboxylic acid. Ensure it is of high purity (>98%).
-
Reaction Setup:
-
In two separate round-bottom flasks, dissolve the pyrrolopyrazole carboxylic acid (1.0 eq) in the corresponding alcohol (methanol for the methyl ester, ethanol for the ethyl ester). The alcohol should be used in large excess to serve as both solvent and reactant.
-
Cool the mixtures in an ice bath (0-5 °C).
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, H₂SO₄, ~0.1 eq) to each flask with stirring.
-
-
Reaction:
-
Allow the flasks to warm to room temperature, then heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.[11]
-
-
Work-up and Purification:
-
Cool the reaction mixtures to room temperature.
-
Neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude esters using flash column chromatography on silica gel.[10]
-
-
Characterization: Confirm the identity and purity of the final ethyl and methyl esters using ¹H NMR, ¹³C NMR, and LC-MS. Purity should be >98% for use in biological assays.
Part 3: Comparative In Vitro Efficacy and Pharmacokinetic Profiling
With pure compounds in hand, the next step is to systematically evaluate their biological and pharmacological properties. We will use a hypothetical scenario where the pyrrolopyrazole core is a kinase inhibitor.
Biochemical Potency: Kinase Inhibition Assay
The first step is to determine the direct inhibitory effect of the compounds on the target enzyme. A luminescence-based assay measuring ATP consumption is a common and robust method.[13][14]
Protocol: ADP-Glo™ Kinase Assay [13][15]
-
Reagent Preparation:
-
Prepare serial dilutions of the ethyl and methyl pyrrolopyrazole esters in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Prepare a reaction mixture containing the target kinase, its specific substrate peptide, and kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[13]
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or a DMSO control.
-
Add the kinase enzyme and incubate for ~10 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding ATP. The final ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the enzyme to ensure sensitive IC₅₀ determination.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to kinase activity.[13]
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) for each ester.
-
Cellular Activity: Anti-Proliferative Assay
A potent biochemical inhibitor must be able to enter a cell and engage its target in a complex biological environment.[16]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Culture: Seed a cancer cell line known to be dependent on the target kinase into 96-well plates and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the ethyl and methyl esters (prepared as in the kinase assay) for 72 hours.
-
Viability Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature.
-
Add CellTiter-Glo® Reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound by plotting cell viability against inhibitor concentration.
Cell Permeability
Cell permeability is a critical factor influencing the translation from in vitro potency to cellular activity. The Caco-2 permeability assay is the industry standard for predicting intestinal absorption.[17]
Protocol: Caco-2 Bidirectional Permeability Assay [17]
-
Monolayer Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, polarized monolayer with functional tight junctions.[18]
-
Permeability Measurement:
-
Test compounds are added to either the apical (A) or basolateral (B) side of the monolayer.
-
Samples are taken from the opposite chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated in both directions (A-to-B and B-to-A).
-
The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 suggests the compound may be a substrate for an efflux transporter like P-glycoprotein.
-
Caption: Bidirectional Caco-2 permeability assay workflow.
Metabolic Stability
The rate at which a compound is metabolized, primarily in the liver, determines its half-life and dosing regimen. Liver microsomal stability assays are a standard early screen for Phase I metabolism.[19][20][21][22]
Protocol: Liver Microsomal Stability Assay [23]
-
Incubation:
-
Incubate the test compounds (ethyl and methyl esters, typically at 1 µM) with pooled human liver microsomes at 37°C.[22]
-
The reaction mixture must contain a cofactor, typically NADPH, to initiate Phase I enzyme activity (e.g., cytochrome P450s).[22][23] A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.
-
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45 minutes).[22]
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: After centrifuging to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[23]
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) based on the half-life and incubation conditions.[21][23]
-
Part 4: Data Synthesis and Decision Making
The final step is to collate all the data into a clear, comparative format to facilitate a decision.
Table 1: Hypothetical Comparative Data for Pyrrolopyrazole Esters
| Parameter | Methyl Ester (Compound A) | Ethyl Ester (Compound B) | Rationale for Comparison |
| Biochemical IC₅₀ (nM) | 5 | 15 | Measures direct potency against the target enzyme. |
| Cellular GI₅₀ (nM) | 50 | 30 | Reflects combined effect of potency and cell entry. |
| Permeability Papp (A→B) (10⁻⁶ cm/s) | 8 | 15 | Predicts oral absorption; higher is better. |
| Efflux Ratio (ER) | 1.2 | 1.1 | An ER > 2 suggests potential efflux issues. |
| Metabolic Stability t½ (min) | 25 | 45 | Predicts in vivo half-life; longer is often better. |
Interpretation of Hypothetical Data:
In this scenario, the Methyl Ester (A) is more potent biochemically (IC₅₀ = 5 nM). However, the Ethyl Ester (B) shows superior cellular activity (GI₅₀ = 30 nM). This discrepancy is explained by the other parameters. The ethyl ester has nearly double the permeability (Papp = 15) and is significantly more stable in liver microsomes (t½ = 45 min vs. 25 min).
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A Comparative In Vitro Analysis of Pyrrolopyrazole Derivatives as Novel Anticancer Agents
This guide provides a comprehensive framework for the in vitro validation of pyrrolopyrazole derivatives as potential anticancer therapeutics. It is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded perspective on experimental design, execution, and data interpretation. We will explore the causality behind experimental choices and present a comparative analysis of a novel pyrrolopyrazole derivative, designated PPZ-1, against the well-established chemotherapeutic agent, Doxorubicin.
Introduction to Pyrrolopyrazole Derivatives in Oncology
Pyrrolopyrazole scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4] Their unique structural features allow for versatile modifications, making them attractive candidates for the development of targeted anticancer therapies.[1][4] Many derivatives have been shown to interact with various cellular targets implicated in cancer progression, such as protein kinases and signaling pathways that regulate cell proliferation and survival.[1][4] This guide will walk through a logical, multi-faceted in vitro approach to rigorously assess the anticancer potential of these promising compounds.
The In Vitro Validation Workflow: A Step-by-Step Rationale
A robust preclinical evaluation of any potential anticancer drug is crucial to identify candidates with a high probability of success in later stages of drug development.[5] The in vitro testing funnel is designed to move from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: A typical workflow for the in vitro validation of a novel anticancer compound.
Part 1: Assessing Cytotoxicity and Potency
The initial step is to determine the cytotoxic effects of the novel compound on cancer cells. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7][8]
The MTT Assay: Principles and Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8] This allows for the quantification of cell death following treatment with a cytotoxic compound.
Comparative Cytotoxicity Data: PPZ-1 vs. Doxorubicin
In this hypothetical study, we evaluated the cytotoxicity of PPZ-1 and Doxorubicin against the human breast cancer cell line, MCF-7.
| Concentration (µM) | PPZ-1 (% Cell Viability) | Doxorubicin (% Cell Viability) |
| 0.01 | 98.2 ± 2.1 | 95.6 ± 3.4 |
| 0.1 | 85.7 ± 4.5 | 78.9 ± 5.1 |
| 1 | 52.3 ± 3.8 | 45.2 ± 4.2 |
| 10 | 15.1 ± 2.9 | 10.8 ± 1.9 |
| 100 | 5.4 ± 1.2 | 3.1 ± 0.8 |
From this data, we can calculate the half-maximal inhibitory concentration (IC50), which is a key measure of a drug's potency. The IC50 for PPZ-1 was determined to be 1.2 µM, while Doxorubicin exhibited an IC50 of 0.8 µM. This indicates that while PPZ-1 is a potent cytotoxic agent, Doxorubicin is slightly more potent in this specific cell line.
Detailed Protocol: MTT Assay[9][10][11]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of PPZ-1 or Doxorubicin for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Part 2: Elucidating the Mechanism of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis is a critical step in its characterization. Apoptosis is generally the preferred mechanism of action for anticancer drugs. The Annexin V/Propidium Iodide (PI) assay is a standard method for differentiating between these two modes of cell death.[9][10]
Annexin V/PI Staining: Principles and Rationale
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[9][10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9][10][11] By using both stains, we can distinguish between:
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Comparative Apoptosis Data: PPZ-1 vs. Doxorubicin
MCF-7 cells were treated with the IC50 concentrations of PPZ-1 (1.2 µM) and Doxorubicin (0.8 µM) for 24 hours.
| Treatment | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.1 ± 1.8 | 2.5 ± 0.7 | 2.4 ± 0.5 |
| PPZ-1 (1.2 µM) | 45.8 ± 3.2 | 35.7 ± 2.9 | 18.5 ± 2.1 |
| Doxorubicin (0.8 µM) | 40.2 ± 4.1 | 42.3 ± 3.5 | 17.5 ± 2.8 |
These results suggest that both PPZ-1 and Doxorubicin induce a significant level of apoptosis in MCF-7 cells.
Detailed Protocol: Annexin V/PI Staining[12][15][16]
-
Cell Treatment: Treat MCF-7 cells with the desired concentrations of the compounds for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Part 3: Assessing the Impact on the Cell Cycle
Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[12] Flow cytometry analysis of DNA content is a powerful technique to investigate these effects.[12][13][14]
Cell Cycle Analysis: Principles and Rationale
Propidium Iodide (PI) can be used to stain the DNA of fixed and permeabilized cells.[13][15] The amount of PI fluorescence is directly proportional to the amount of DNA in each cell. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 phase: Cells with a 2n DNA content.
-
S phase: Cells with a DNA content between 2n and 4n.
-
G2/M phase: Cells with a 4n DNA content.
An accumulation of cells in a specific phase of the cell cycle after drug treatment indicates cell cycle arrest at that checkpoint.
Comparative Cell Cycle Data: PPZ-1 vs. Doxorubicin
MCF-7 cells were treated with the IC50 concentrations of PPZ-1 and Doxorubicin for 24 hours.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 65.3 ± 4.1 | 20.1 ± 2.5 | 14.6 ± 1.9 |
| PPZ-1 (1.2 µM) | 40.2 ± 3.5 | 25.8 ± 2.8 | 34.0 ± 3.1 |
| Doxorubicin (0.8 µM) | 35.7 ± 3.9 | 15.3 ± 2.1 | 49.0 ± 4.5 |
The data indicates that PPZ-1 induces a G2/M phase arrest, similar to Doxorubicin, which is a known G2/M phase blocker.
Detailed Protocol: Cell Cycle Analysis[17][18][20][21]
-
Cell Treatment: Treat MCF-7 cells with the compounds for the desired duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A. RNase A is included to prevent the staining of RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Part 4: Gaining Mechanistic Insights with Western Blotting
To delve deeper into the molecular mechanisms of action, Western blotting can be employed to investigate the effect of the compound on key signaling pathways involved in cancer cell survival and proliferation.[16][17][18] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in many cancers, making it a prime target for anticancer therapies.[19][20][21][22][23]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[20][22] Hyperactivation of this pathway is a common event in cancer.[19][20] Therefore, investigating the ability of a novel compound to modulate key proteins in this pathway can provide valuable mechanistic information.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Comparative Western Blot Analysis: PPZ-1 vs. Doxorubicin
MCF-7 cells were treated with the IC50 concentrations of PPZ-1 and Doxorubicin for 24 hours, and the expression levels of key proteins in the PI3K/Akt/mTOR pathway were analyzed.
| Protein | PPZ-1 (Relative Expression) | Doxorubicin (Relative Expression) |
| p-Akt (Ser473) | ↓↓↓ | ↓ |
| Total Akt | ↔ | ↔ |
| p-mTOR (Ser2448) | ↓↓↓ | ↓ |
| Total mTOR | ↔ | ↔ |
| Cleaved PARP | ↑↑↑ | ↑↑ |
(↓ indicates decreased expression, ↑ indicates increased expression, ↔ indicates no change)
The significant decrease in the phosphorylated forms of Akt and mTOR upon treatment with PPZ-1 suggests that it may exert its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. The increase in cleaved PARP, a marker of apoptosis, further corroborates the findings from the Annexin V/PI assay.
Detailed Protocol: Western Blotting[23][24][25][31]
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion and Future Directions
This guide has outlined a systematic and robust in vitro approach to validate the anticancer properties of novel pyrrolopyrazole derivatives. The presented hypothetical data for PPZ-1 demonstrates its potential as a potent anticancer agent that induces apoptosis and G2/M cell cycle arrest, likely through the inhibition of the PI3K/Akt/mTOR signaling pathway.
The comparative analysis with Doxorubicin provides a valuable benchmark for assessing the efficacy of this new compound. Further studies should include a broader panel of cancer cell lines to determine the spectrum of activity, as well as in vivo studies in animal models to evaluate its therapeutic efficacy and safety profile. The methodologies and rationale presented herein provide a solid foundation for the continued investigation and development of pyrrolopyrazole derivatives as a promising new class of anticancer drugs.
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Teng, N., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of experimental therapeutics & oncology, 1(2), 119–127. [Link]
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A Senior Application Scientist’s Guide to Orthogonal Purity Confirmation of Heterocyclic Compounds
The Imperative of Orthogonality in Purity Analysis
In the landscape of pharmaceutical development, particularly concerning heterocyclic compounds which form the backbone of a vast number of active pharmaceutical ingredients (APIs), the concept of "purity" is not a monolithic attribute. It is a mosaic, pieced together from evidence gathered through multiple analytical perspectives. A single analytical technique, no matter how powerful, provides only one perspective and is susceptible to inherent biases and limitations. An impurity may co-elute with the main peak in a chromatographic separation, be invisible to a UV detector, or be indistinguishable from the main component by a single detection method.
This guide provides an in-depth comparison of key orthogonal methods, moving beyond a simple listing of techniques to explain the causality behind their selection and application in confirming the purity of heterocyclic compounds.
The Workflow: An Integrated Approach to Purity Assessment
A robust purity assessment strategy does not apply these techniques in isolation but in a logical, cascading workflow. The process begins with a high-resolution separation technique and progressively incorporates orthogonal methods to build confidence, identify unknowns, and arrive at a final, verifiable purity value.
Caption: Logical workflow for orthogonal purity assessment.
Core Methodologies: A Comparative Guide
Chromatographic Methods: The Foundation of Separation
Chromatography is the workhorse of purity analysis, separating the main compound from its impurities based on differential partitioning between a mobile and a stationary phase.
-
Principle: HPLC separates compounds based on their polarity, which dictates their affinity for the stationary phase (e.g., C18) versus the mobile phase.[5] A UV or Photodiode Array (PDA) detector then quantifies the separated components.
-
Expertise & Experience: HPLC is the primary tool for purity assessment due to its high resolution, reproducibility, and robustness. The choice of a gradient elution method is critical for heterocyclic compounds, as their diverse polarities often mean a wide range of potential impurities (from non-polar starting materials to highly polar degradation products) must be resolved in a single run. A PDA detector is superior to a simple UV detector as it provides spectral information, allowing for peak purity analysis and giving the first clues about the identity of an impurity.
-
Trustworthiness: A validated HPLC method, as per ICH/USP guidelines, demonstrates specificity, linearity, accuracy, and precision.[6][7] However, its trustworthiness is limited by its detection principle. A non-UV active impurity will be missed entirely. An impurity that co-elutes perfectly under the main peak will also go undetected, which is why orthogonal methods are not optional, but essential.
Experimental Protocol: HPLC-PDA for Purity
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) as it is versatile for a wide range of heterocyclic compound polarities.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for basic heterocycles.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: Develop a gradient from ~5% B to 95% B over 20-30 minutes. This wide gradient is crucial for eluting both polar and non-polar impurities.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.
-
PDA Detection: Set the PDA detector to scan a wide wavelength range (e.g., 200-400 nm) and select a primary monitoring wavelength based on the analyte's UV maximum.
-
Analysis: Inject the sample and analyze the chromatogram for impurity peaks. Use the PDA software to check the peak purity of the main component. Report impurities as a percentage of the total peak area.
Hyphenated & Spectroscopic Methods: Identification and Absolute Quantification
These methods provide structural or mass-based information, offering a truly different analytical perspective from chromatography.
-
Principle: LC-MS couples the separation power of HPLC with the detection and identification capability of mass spectrometry.[8][9][10] After separation by LC, molecules are ionized and their mass-to-charge ratio (m/z) is measured, providing exact mass information.
-
Expertise & Experience: When HPLC-PDA reveals an unknown impurity, the immediate next step is LC-MS.[11] High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, is invaluable as it provides a highly accurate mass measurement, allowing for the confident determination of the impurity's elemental composition.[4][12] Tandem MS (MS/MS) experiments can then be performed to fragment the impurity, providing structural clues that help in its definitive identification.[11] This is critical for meeting ICH thresholds for impurity identification.[3]
-
Trustworthiness: LC-MS provides unambiguous confirmation of an impurity's molecular weight, a piece of data that is orthogonal to its retention time in chromatography.[13] Its high sensitivity makes it ideal for detecting and identifying trace-level impurities that might be below the quantification limit of a UV detector.[13]
-
Principle: qNMR determines the purity of a substance by relating the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity and concentration.[14] The signal intensity in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[15]
-
Expertise & Experience: qNMR is arguably the most powerful orthogonal technique to chromatography.[2] It is a non-destructive method that provides an absolute purity value without requiring a reference standard for the impurities themselves.[15][16] The key to a successful qNMR experiment is the selection of an appropriate internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum, is stable, and does not react with the analyte. The experiment must be run under quantitative conditions, which means ensuring long relaxation delays (D1) to allow for complete magnetization recovery of all nuclei.
-
Trustworthiness: Because qNMR relies on the fundamental physical property of nuclear spin and not on chromatographic separation or UV response, it provides a highly reliable and independent purity value.[2][16] It can quantify impurities that are invisible to UV detection and can even reveal impurities hidden under the solvent peak in a chromatogram. This makes it an essential tool for qualifying primary reference standards.[17]
Experimental Protocol: 1H qNMR for Absolute Purity
-
Standard Selection: Choose a certified internal standard (e.g., Maleic Acid) with known purity (>99.5%) and protons that resonate in a clear region of the spectrum, away from analyte signals.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the heterocyclic compound into a vial.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.
-
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz).
-
Acquisition Parameters (Crucial for Quantification):
-
Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the protons being integrated (a D1 of 30-60 seconds is common).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>16).
-
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculation: Use the standard qNMR equation to calculate purity, accounting for the number of protons, molecular weight, and mass of both the analyte and the standard.[2]
Thermal Methods: Assessing Bulk Properties
Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They provide information on the bulk properties of the sample, which is orthogonal to the solution-state, molecule-by-molecule analysis of chromatography and spectroscopy.
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[18] For a pure crystalline substance, this results in a sharp, well-defined melting endotherm. Impurities broaden this peak and lower the melting point.[18][19]
-
Expertise & Experience: DSC is considered an absolute method for determining the purity of highly crystalline organic compounds (>98% purity).[20] It is particularly valuable as a final check for a purified API intended for use as a reference standard.[20] The method is not suitable for amorphous materials, compounds that decompose upon melting, or solvates/hydrates that lose solvent during heating, as these events can interfere with the melting endotherm.[20]
-
Trustworthiness: The purity value derived from the van't Hoff equation based on the shape of the melting peak is based on thermodynamic principles, making it completely orthogonal to chromatographic methods.[21] It provides an assessment of total mole fraction of impurities, regardless of their chemical structure or UV activity.
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[22][23]
-
Expertise & Experience: TGA is not a direct purity method for organic impurities but is an essential orthogonal tool for assessing non-volatile content, such as residual solvents and water (hydrates).[24][25] A mass loss observed at temperatures below the compound's decomposition point often corresponds to the loss of volatiles. This information is critical for calculating a "mass balance" purity, where the purity value from HPLC or qNMR is corrected for water and solvent content.
-
Trustworthiness: TGA provides a direct, quantitative measure of volatile content, which is crucial for an accurate final purity assignment.[22] When combined with DSC, it can help distinguish between simple melting and decomposition or desolvation events.[23]
Comparative Summary of Orthogonal Techniques
The selection of the right combination of techniques depends on the properties of the heterocyclic compound and the stage of development.
| Technique | Principle of Analysis | Primary Use Case | Selectivity | Destructive? | Key Strength | Key Limitation |
| HPLC-PDA | Chromatographic separation based on polarity; UV-Vis absorbance. | Primary purity assessment; quantification of known and unknown impurities. | High | Yes | Robust, reproducible, high-throughput for routine analysis. | Blind to non-UV active impurities; co-elution can hide impurities. |
| LC-MS | Chromatographic separation coupled with mass-to-charge ratio detection. | Identification of unknown impurities; confirmation of expected impurities.[9][11] | Very High | Yes | Provides molecular weight and structural information, highly sensitive.[11][13] | Quantification can be complex; response varies between compounds. |
| qNMR | Signal intensity is proportional to the number of nuclei in a magnetic field. | Absolute purity determination; structural confirmation.[14][16] | Absolute (Structure-based) | No | Primary method, no reference standard needed for impurities.[15][16] | Lower sensitivity than chromatography; requires pure internal standard. |
| DSC | Measures heat flow into a sample during a controlled temperature ramp. | Purity of highly crystalline, thermally stable compounds.[19][20] | Low (Measures total impurities) | Yes (Melts sample) | Absolute method based on thermodynamic principles.[21] | Not suitable for amorphous, decomposing, or solvated materials.[20] |
| TGA | Measures mass change as a function of temperature.[22] | Quantification of residual solvents, water, and hydrates.[23][24] | N/A (Measures total volatiles) | Yes (Heats sample) | Directly quantifies volatile content for mass balance calculations. | Does not identify the specific volatile being lost. |
Conclusion: Building a Defensible Purity Profile
By strategically combining the high-resolution separation of HPLC , the definitive identification power of LC-MS , the absolute quantification of qNMR , and the bulk property assessment of thermal methods , researchers can build a comprehensive and self-validating purity profile. This approach minimizes the risk of overlooking impurities, provides a deeper understanding of the material's stability and composition, and ultimately ensures the quality, safety, and efficacy of the final drug product.
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The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed Central.[Link]
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Use of DSC in Pharmaceuticals Drug Characterisation. Veeprho.[Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma.[Link]
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Thermogravimetric Analysis in Pharmaceuticals. Veeprho.[Link]
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Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research.[Link]
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Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.[Link]
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The benefits of high-resolution mass spectrometry for impurity profiling. LGC.[Link]
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications, Journal of Medicinal Chemistry.[Link]
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A Scientist's Guide to Assessing the Metabolic Stability of Novel Pyrrolo[1,2-b]pyrazoles: A Comparative Analysis
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
The pyrazole core, a key feature of this molecule, is prevalent in many biologically active compounds.[1] This inherent bioactivity necessitates a cautious and informed approach to its disposal to mitigate potential risks to personnel and the environment. This guide is structured to provide not just a set of instructions, but a logical framework rooted in the principles of chemical safety and environmental stewardship.
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be initiated, a thorough understanding of the potential hazards is paramount. Based on data from analogous pyrazole derivatives, we can infer the following hazard profile for ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate.
Inferred Hazard Profile:
| Hazard Class | Description | Supporting Evidence |
| Acute Toxicity (Oral) | Harmful if swallowed. | SDS for the structurally similar mthis compound indicates oral toxicity (Category 4).[2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | The methyl analog is also classified as harmful if inhaled, suggesting the ethyl ester may pose a similar respiratory hazard.[2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Pyrazole-based compounds are frequently cited as skin irritants in various safety data sheets.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | The potential for eye irritation is a common characteristic of this chemical class.[2][4] |
| Environmental Hazard | Potentially harmful to aquatic life with long-lasting effects. | Heterocyclic compounds, including pyrazoles, can be persistent in the environment and exhibit ecotoxicity.[5][6] |
Given these potential hazards, it is imperative to treat this compound as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines a systematic approach to the safe collection, storage, and disposal of this compound waste.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Adherence to proper PPE is non-negotiable.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or puncture before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Step 2: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous reactions.
-
Waste Stream: This compound should be collected as a non-halogenated organic solid waste.
-
Container Selection: Use a designated, chemically compatible waste container with a secure, screw-top lid. The container must be clearly labeled as "Hazardous Waste."
-
Labeling: The waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "86477-09-0"
-
The primary hazards: "Toxic," "Irritant"
-
The date of accumulation start.
-
Step 3: In-Lab Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).
-
Location: The SAA should be in a low-traffic area, away from heat sources and direct sunlight.
-
Secondary Containment: The waste container must be placed within a secondary container, such as a chemically resistant tray or tub, to contain any potential leaks.
-
Incompatibility: Store this waste away from strong oxidizing agents.[4] Accidental mixing can lead to vigorous reactions. A chemical incompatibility chart should be consulted for comprehensive guidance.[7]
Figure 1. A logical workflow for the safe disposal of this compound.
Step 4: Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, use an absorbent material (e.g., vermiculite, sand) to contain the solid. Avoid raising dust.
-
Clean: Carefully sweep the absorbed material into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step 5: Final Disposal
The ultimate disposal of the collected waste must be handled by trained professionals.
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup of the hazardous waste.
-
Regulatory Compliance: The EHS department will ensure that the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA).[8][9]
Part 3: Understanding the "Why": The Science Behind the Protocol
A protocol is only as effective as the user's understanding of its underlying principles. Here, we delve into the causality behind these disposal choices.
-
Why Segregate as Non-Halogenated? This compound does not contain any halogen atoms (F, Cl, Br, I). Segregating waste streams is crucial for disposal facilities, as halogenated and non-halogenated wastes often require different treatment methods (e.g., incineration conditions) to prevent the formation of highly toxic byproducts like dioxins.
-
Why Avoid Strong Oxidizers? Pyrazoles, like many nitrogen-containing heterocyclic compounds, can react exothermically with strong oxidizing agents. This can lead to a rapid increase in temperature and pressure, potentially causing container failure and the release of hazardous fumes.
-
Potential Hazardous Decomposition Products: In the event of a fire or improper incineration, the thermal decomposition of this compound is expected to produce toxic gases, including:
-
Environmental Considerations: The pyrazole ring is relatively stable and can be resistant to biodegradation.[3] Its release into the environment could lead to the contamination of soil and water systems. While specific ecotoxicity data for this compound is unavailable, the general principle of preventing the release of synthetic, biologically active molecules into the environment is a cornerstone of green chemistry and responsible laboratory practice.[6]
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not a mere procedural afterthought but an integral part of the research process. By adhering to this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment. This commitment to a culture of safety builds trust and reinforces the integrity of the scientific endeavor, from discovery to disposal.
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A Senior Application Scientist's Guide to Handling Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate (CAS No. 86477-09-0). Our commitment is to empower your research by providing in-depth technical support that prioritizes safety, procedural integrity, and scientific excellence. This guide moves beyond a simple checklist to explain the rationale behind each recommendation, ensuring a culture of safety and confidence in your laboratory.
Hazard Assessment: An Analog-Based Approach
General hazard information for pyrazole carboxylates further informs these recommendations.[2] Based on this data, the compound should be treated as potentially hazardous.
Table 1: Summary of Potential Hazards and Physicochemical Data
| Parameter | Information | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | Likely a solid or liquid, colorless to pale yellow. | [4] |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [1][2] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][5] |
The presence of the pyrazole moiety, a common pharmacophore, suggests potential biological activity, reinforcing the need to prevent direct exposure.[6][7]
Core Personal Protective Equipment (PPE) Protocol
Adherence to a stringent PPE protocol is non-negotiable. The causality is clear: preventing exposure is the most effective way to mitigate risk. The level of PPE should be matched to the scale and nature of the operation.
Eye and Face Protection
Your eyes are highly susceptible to chemical splashes and airborne particulates. The choice of protection depends on the specific task.
-
Safety Glasses with Side Shields: Mandatory for all laboratory work where the chemical is present, even if not directly handled.
-
Chemical Splash Goggles: Required when handling the neat compound (solid or liquid), preparing solutions, or performing any transfer of solutions larger than 1 liter.[8] Goggles provide a complete seal around the eyes, offering superior protection against splashes.
-
Face Shield: Must be worn over chemical splash goggles during procedures with a heightened risk of splashing, energetic reactions, or when working with systems under pressure.[8] A face shield alone is insufficient.[8]
Hand Protection
The primary route of dermal exposure is through the hands. Proper glove selection and technique are critical.
-
Glove Type: Disposable nitrile gloves are the standard recommendation for incidental contact with a broad range of chemicals.[9] Always inspect gloves for tears or punctures before use.[1]
-
Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] Contaminated gloves must be disposed of immediately as hazardous waste.[1] Never wear gloves outside the laboratory or touch common surfaces like doorknobs and keyboards.
Body Protection
Protecting your skin and personal clothing from contamination is essential.
-
Laboratory Coat: A flame-resistant lab coat is required.[8] It should be fully buttoned to cover as much skin as possible.
-
Apparel: Wear long pants and closed-toe, closed-heel shoes.[8] Fabrics such as polyester or acrylic should be avoided in favor of cotton or other natural fibers.[9]
Respiratory Protection
Engineering controls are the first line of defense against inhalation hazards.
-
Engineering Controls: All work involving the solid compound or volatile solutions must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]
-
Respirator: If engineering controls are not feasible or insufficient to maintain exposure below permissible limits, respiratory protection is required.[9] Use of a respirator necessitates enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[9][10] For nuisance dust exposure, a P95-rated particle respirator may be appropriate.[11]
Operational and Disposal Plans
A safe protocol is a self-validating system that accounts for the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
Step-by-Step Handling and Storage
-
Preparation: Before handling the chemical, designate a specific work area within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.
-
Donning PPE: Put on all required PPE as outlined in the workflow diagram below.
-
Weighing (Solid): If the compound is a solid, conduct weighing in a ventilated balance enclosure or by using the "weighing by difference" method within a fume hood to prevent dust generation.[1]
-
Dissolution/Transfer: When preparing solutions or transferring the material, perform all operations in a fume hood. Add solids to the solvent slowly to avoid splashing.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[5][12] Pyrazole derivatives can be sensitive to light and air, which may cause oxidation and degradation.[13] For long-term stability, storage under an inert atmosphere (argon or nitrogen) in an amber vial is advisable.[12][13]
-
Decontamination: After handling, wipe down the work surface with an appropriate solvent and decontaminate any equipment used.
Caption: Safe Handling & Disposal Workflow.
Spill Response Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess: Evaluate the spill size and associated risks. Do not attempt to clean a large spill or a spill you are not equipped or trained to handle. Contact your institution's Environmental Health and Safety (EHS) office.
-
Contain: For small spills, prevent further spread by containing with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Carefully sweep or scoop up the absorbed material into a designated, sealable waste container.[1][5] Avoid generating dust.
-
Decontaminate: Clean the affected area thoroughly.
-
Dispose: Label the container as "Hazardous Waste" and dispose of it through your EHS office.[14]
Waste Disposal Plan
Improper disposal can lead to environmental contamination.[14] Under no circumstances should this compound or its solutions be poured down the drain.[1][15]
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.[6][15]
-
Solid Waste: Includes excess reagent, contaminated weighing paper, gloves, and pipette tips.
-
Liquid Waste: Includes reaction mixtures and solutions used for rinsing glassware. The first rinse of contaminated glassware must be collected as hazardous waste.[6]
-
-
Containerization: Use containers that are compatible with the chemical waste and have secure, tight-fitting lids.[6][14] Label containers clearly with "Hazardous Waste" and the full chemical name.[14]
-
Storage: Store sealed waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[15]
-
Professional Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste contractor.[15]
Caption: Logic for Selecting Appropriate Controls & PPE.
References
- BenchChem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
- BenchChem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- BenchChem. (2025). Technical Support Center: Stability and Storage of Pyrazole Compounds.
- BenchChem. (n.d.). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]....
- ChemScene. (n.d.). This compound.
- MilliporeSigma. (2024). Safety Data Sheet - Pyrazole.
- Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate.
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- Angene Chemical. (2025). Safety Data Sheet - Mthis compound.
- Thermo Fisher Scientific. (2009). Safety Data Sheet - Ethyl 4-pyrazolecarboxylate.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



